molecular formula C7H14N2O2 B105642 Ethyl N-piperazinecarboxylate CAS No. 120-43-4

Ethyl N-piperazinecarboxylate

Número de catálogo: B105642
Número CAS: 120-43-4
Peso molecular: 158.2 g/mol
Clave InChI: LNOQURRKNJKKBU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl N-piperazinecarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C7H14N2O2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22134. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

ethyl piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-2-11-7(10)9-5-3-8-4-6-9/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOQURRKNJKKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059511
Record name 1-Piperazinecarboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120-43-4
Record name Ethyl 1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl N-piperazinecarboxylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22134
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl N-piperazinecarboxylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21060
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Piperazinecarboxylic acid, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Piperazinecarboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.996
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl N-piperazinecarboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29325GHS9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl N-piperazinecarboxylate: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl N-piperazinecarboxylate, a clear, light yellow oily liquid, is a significant heterocyclic compound widely utilized as a key intermediate in the synthesis of a variety of pharmaceuticals and other fine chemicals.[1][2] Its bifunctional nature, possessing both a secondary amine and a carbamate group, allows for diverse chemical modifications, making it a versatile building block in medicinal chemistry and materials science. This document provides a comprehensive overview of the synthesis, physicochemical properties, and experimental protocols related to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in various experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₄N₂O₂[3][4][5]
Molecular Weight 158.20 g/mol [6][7]
Appearance Clear light yellow oily liquid[1][2]
Boiling Point 273 °C (lit.)[1][3][7]
Melting Point 120 °C[2][3]
Density 1.08 g/mL at 25 °C (lit.)[1][3][7]
Refractive Index (n20/D) 1.477 (lit.)[1][3][7]
Flash Point >110 °C (>230 °F)[1][3][5]
Water Solubility Soluble[1][2][3]
pKa 8.2 - 8.50 (Predicted)[2][6]
CAS Number 120-43-4[1][5][7]

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound involves the reaction of piperazine with ethyl chloroformate.[1] This reaction is a nucleophilic acyl substitution where the secondary amine of piperazine attacks the electrophilic carbonyl carbon of ethyl chloroformate.

General Reaction Scheme

The overall chemical transformation is depicted in the following reaction diagram:

G cluster_reactants Reactants cluster_products Products Piperazine Piperazine reaction_plus + Piperazine->reaction_plus EthylChloroformate Ethyl Chloroformate EthylChloroformate->reaction_plus EthylPiperazinecarboxylate This compound HCl HCl reaction_arrow reaction_plus->reaction_arrow product_plus + reaction_arrow->product_plus product_plus->EthylPiperazinecarboxylate product_plus->HCl

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established literature procedures.[1]

Materials:

  • Piperazine (2 g, 23.2 mmol)

  • Deionized water (10 mL)

  • Ethyl chloroformate (1.26 g, 11.6 mmol)

  • Methanol (20 mL)

  • Saturated aqueous sodium chloride solution (30 mL)

  • Dichloromethane (200 mL)

  • Anhydrous sodium sulfate

Equipment:

  • Reaction flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Dissolution of Piperazine: Add piperazine (2 g, 23.2 mmol) and deionized water (10 mL) to a reaction flask. Stir at 25 °C until the piperazine is completely dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Ethyl Chloroformate: Slowly add a solution of ethyl chloroformate (1.26 g, 11.6 mmol) in methanol (20 mL) dropwise to the stirred piperazine solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to 25 °C and continue stirring for 4 hours.

  • Workup and Extraction: Upon completion of the reaction, add saturated aqueous sodium chloride solution (30 mL) and dichloromethane (200 mL) to the reaction mixture. Transfer the mixture to a separatory funnel and perform an extraction.

  • Separation and Drying: Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Remove the dichloromethane by distillation under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography using a mixture of dichloromethane and methanol (40:1, v/v) as the eluent.

  • Product Isolation: Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid (Yield: 0.62 g, 33.7%).[1]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.

G Synthesis and Purification Workflow A Dissolve Piperazine in Water B Cool to 0 °C A->B C Add Ethyl Chloroformate in Methanol B->C D React for 4 hours at 25 °C C->D E Extract with Dichloromethane and Brine D->E F Separate and Dry Organic Layer E->F G Remove Solvent under Reduced Pressure F->G H Purify by Column Chromatography G->H I Isolate Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Biological and Pharmacological Relevance

While this compound itself is primarily an intermediate, the piperazine ring it contains is a privileged scaffold in medicinal chemistry. Derivatives of this compound are found in a wide range of biologically active compounds. For instance, novel N-ethyl-piperazinyl-amides of oleanonic and ursonic acids have been synthesized and shown to exhibit cytotoxic effects against cancer cell lines through the regulation of apoptotic cell death.[8] This highlights the importance of this compound as a starting material for the development of new therapeutic agents.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[3][5] It is also harmful if swallowed, inhaled, or in contact with skin.[3] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physicochemical properties and established synthetic protocols. Its importance in the pharmaceutical industry, particularly in the development of novel anticancer agents, underscores the continued interest in this compound. The information provided in this guide serves as a comprehensive resource for researchers and professionals working with or interested in the synthesis and applications of this compound.

References

An In-depth Technical Guide to Ethyl N-piperazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl N-piperazinecarboxylate, a key building block in synthetic organic chemistry and pharmaceutical development. This document details its chemical identity, physical properties, synthesis, reactivity, and applications, with a focus on its role in the creation of pharmacologically active agents.

Core Chemical Identity

This compound, also known as ethyl 1-piperazinecarboxylate or N-carbethoxypiperazine, is a monosubstituted piperazine derivative. The presence of both a secondary amine and an ethyl carbamate functional group makes it a versatile intermediate for further chemical modification.

Chemical Structure:

  • IUPAC Name: ethyl piperazine-1-carboxylate[1][2][3]

  • CAS Number: 120-43-4[1][2][4][5]

  • Molecular Formula: C₇H₁₄N₂O₂[1][2][4]

  • SMILES: CCOC(=O)N1CCNCC1[1][3]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below for easy reference and comparison.

Table 1: Physicochemical Properties
PropertyValueReference
Molecular Weight158.20 g/mol [1][2]
AppearanceOily Liquid[1]
ColorColorless to Yellow[1][6]
Boiling Point273 °C (lit.)[1][7]
Density1.080 g/mL at 25 °C (lit.)[1][7]
Refractive Indexn20/D 1.477 (lit.)[7]
Flash Point>110 °C (>230 °F)[1]
SolubilityFreely soluble in water; Soluble in alcohols and some organic solvents.[1][6]
pKa (Basic)8.2
Table 2: Spectroscopic Data Summary
TechniqueKey Features and Interpretation
¹H NMR The proton NMR spectrum is characterized by signals corresponding to the ethyl group (a triplet and a quartet) and the piperazine ring protons. The protons on the carbons adjacent to the carbamate nitrogen appear at a different chemical shift than those adjacent to the secondary amine.
¹³C NMR The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carbamate, the -OCH₂- of the ethyl group, the methyl of the ethyl group, and the non-equivalent carbons of the piperazine ring.
IR Spectroscopy The infrared spectrum prominently features a strong absorption band for the C=O (carbonyl) stretch of the urethane group, typically around 1700 cm⁻¹. N-H stretching of the secondary amine is also observable.
Mass Spectrometry The electron ionization (EI) mass spectrum shows a molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns will be consistent with the loss of the ethyl group and cleavage of the piperazine ring.

Synthesis and Experimental Protocols

This compound is typically synthesized by the controlled acylation of piperazine with ethyl chloroformate. The reaction must be carefully managed to favor mono-acylation over di-acylation.

Experimental Protocol: Synthesis of this compound

This protocol is based on a common laboratory procedure for the synthesis of this compound.[4][8]

Materials:

  • Piperazine

  • Ethyl chloroformate

  • Deionized water

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve piperazine (1 equivalent) in deionized water in a reaction flask and stir at room temperature until fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of ethyl chloroformate (0.5 equivalents) in methanol dropwise to the cooled piperazine solution while maintaining vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.

  • Upon completion, perform a liquid-liquid extraction by adding saturated aqueous sodium chloride solution and dichloromethane.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the solvent (dichloromethane) under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (e.g., using a dichloromethane/methanol gradient) to obtain pure this compound.

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process cluster_product Product Piperazine Piperazine Reaction Reaction in Water/Methanol (0°C to 25°C) Piperazine->Reaction EtChloroformate Ethyl Chloroformate EtChloroformate->Reaction Extraction Workup & Extraction (DCM/Brine) Reaction->Extraction 4 hours Purification Purification (Column Chromatography) Extraction->Purification FinalProduct This compound Purification->FinalProduct

Caption: A flowchart illustrating the synthesis of this compound.

Reactivity and Role in Drug Development

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its two nitrogen atoms. The secondary amine is a nucleophile and can readily undergo reactions such as alkylation, acylation, and arylation without affecting the less reactive carbamate-protected nitrogen. This allows for the selective introduction of various substituents onto the piperazine core.

The piperazine moiety is a common scaffold in many approved drugs, valued for its ability to improve the pharmacokinetic properties (e.g., solubility, bioavailability) of a molecule and to interact with various biological targets.[9][10][11] Piperazine derivatives have shown a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and anticancer effects.[9][10][12][13]

G Role as a Versatile Chemical Intermediate cluster_reactions Selective N-Functionalization cluster_derivatives Diverse Piperazine Derivatives EPC This compound Alkylation Alkylation (R-X) EPC->Alkylation Arylation Arylation (Ar-X) EPC->Arylation Acylation Acylation (RCOCl) EPC->Acylation ReductiveAmination Reductive Amination EPC->ReductiveAmination Deriv1 N-Alkyl Piperazine Carboxylates Alkylation->Deriv1 Deriv2 N-Aryl Piperazine Carboxylates Arylation->Deriv2 Deriv3 N-Acyl Piperazine Carboxylates Acylation->Deriv3 Deriv4 Other Complex Derivatives ReductiveAmination->Deriv4

Caption: Reactivity of this compound leading to diverse derivatives.

Application Example: Synthesis of BMY-14802

A notable example of its application is in the synthesis of the antipsychotic agent BMY-14802. In this multi-step synthesis, this compound is used as a key building block to introduce the piperazine core. Specifically, it reacts with 2-chloro-5-fluoro-4-methylthiopyrimidine to form an intermediate, ethyl-4-(5-fluoro-4-methylthio-2-pyrimidinyl)-1-piperazine carboxylate. Subsequent steps, including deprotection of the carbamate, lead to the final drug molecule. This highlights its role in constructing complex pharmaceutical agents.

G Workflow: Use in BMY-14802 Synthesis BuildingBlock1 This compound (CAS 120-43-4) Intermediate1 Ethyl-4-(5-fluoro-4-methylthio-2-pyrimidinyl) -1-piperazine carboxylate BuildingBlock1->Intermediate1 BuildingBlock2 2-chloro-5-fluoro-4- methylthiopyrimidine BuildingBlock2->Intermediate1 Intermediate2 5-fluoro-2-(piperazin-1-yl)pyrimidine Intermediate1->Intermediate2 Deprotection & Other Steps FinalDrug BMY-14802 Intermediate2->FinalDrug Alkylation & Reduction

Caption: Role of this compound in the synthesis of BMY-14802.

Safety and Handling

This compound is considered harmful if swallowed and can cause skin and serious eye irritation.[5][14] It may also cause respiratory irritation.[5][14]

Table 3: Hazard and Safety Information
Hazard StatementPrecautionary Measures
H302: Harmful if swallowedP261: Avoid breathing vapors/spray.
H315: Causes skin irritationP280: Wear protective gloves/eye protection.
H319: Causes serious eye irritationIF IN EYES: Rinse cautiously with water for several minutes.
H335: May cause respiratory irritationIF ON SKIN: Wash with plenty of soap and water.[5]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[15] Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a fundamental building block for medicinal chemistry and drug discovery. Its defined structure, well-characterized properties, and predictable reactivity make it an invaluable tool for the synthesis of complex molecules. The ability to selectively functionalize the piperazine ring allows for the creation of diverse libraries of compounds, facilitating the development of new therapeutic agents targeting a wide array of diseases. This guide has provided the core technical information required by researchers to effectively and safely utilize this versatile compound in their work.

References

physical and chemical properties of Ethyl 1-piperazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 1-piperazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . The information is curated for professionals in research and drug development, with a focus on data presentation, experimental methodologies, and visual representations of key processes.

Core Properties of Ethyl 1-piperazinecarboxylate

Ethyl 1-piperazinecarboxylate, also known as N-carbethoxypiperazine, is a versatile organic compound widely utilized as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.[1] Its chemical structure consists of a piperazine ring with an ethyl carboxylate group attached to one of the nitrogen atoms.[1] This structure imparts specific reactivity and solubility characteristics that are valuable in medicinal chemistry.[1]

Physical Properties

At room temperature, Ethyl 1-piperazinecarboxylate is typically a colorless to light yellow or pale orange, clear, and sometimes viscous liquid.[1][2][3] It may have a characteristic amine-like odor.[1]

PropertyValueSource(s)
Molecular Formula C₇H₁₄N₂O₂[1][2]
Molecular Weight 158.20 g/mol [2][4]
Appearance Colorless to light yellow/orange clear liquid[1][2][3]
Boiling Point 237 °C to 273 °C (lit.)[3][5]
Density 1.08 g/mL at 25 °C (lit.)[6]
Refractive Index n20/D 1.477 (lit.) to 1.48[3][6]
Flash Point 113 °C (235.4 °F) - closed cup[6]
Chemical and Spectroscopic Properties
PropertyValue / DescriptionSource(s)
IUPAC Name ethyl piperazine-1-carboxylate[2]
CAS Number 120-43-4
SMILES CCOC(=O)N1CCNCC1[6]
InChI Key LNOQURRKNJKKBU-UHFFFAOYSA-N[1]
Purity Typically available in >96% to 99% purity[3]
pKa 8.50 ± 0.10 (Predicted)[5]
Solubility Soluble in water, methanol, ether, acetone, and other polar organic solvents.[2][3] Its solubility in water can be influenced by pH and temperature.[2]
Stability Stable under recommended storage conditions.[7] It is recommended to be stored in a cool, dark, and dry place.[3][5]
Incompatible Materials Strong oxidizing agents[7]
Hazardous Decomposition Under fire conditions, it can decompose to form carbon oxides and nitrogen oxides (NOx).[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline protocols for the synthesis, purification, and analysis of Ethyl 1-piperazinecarboxylate.

Synthesis Protocol

A common method for the synthesis of Ethyl 1-piperazinecarboxylate involves the reaction of piperazine with ethyl chloroformate.[5]

Materials:

  • Piperazine

  • Ethyl chloroformate

  • Methanol

  • Deionized water

  • Saturated aqueous sodium chloride solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Reaction flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Dissolve piperazine (2 g, 23.2 mmol) in deionized water (10 mL) in a reaction flask with stirring at 25 °C until complete dissolution.[5]

  • Cool the reaction mixture to 0 °C using an ice bath.[5]

  • Slowly add a solution of ethyl chloroformate (1.26 g, 11.6 mmol) in methanol (20 mL) dropwise to the stirred piperazine solution.[5]

  • After the addition is complete, allow the reaction system to warm to 25 °C and continue stirring for 4 hours.[5]

  • Upon completion of the reaction, add saturated aqueous sodium chloride solution (30 mL) and dichloromethane (200 mL) to the reaction mixture for extraction.[5]

  • Separate the organic layer and dry it over anhydrous sodium sulfate.[5]

  • Remove the solvent by distillation under reduced pressure to obtain the crude product.[5]

Purification Protocol

The crude Ethyl 1-piperazinecarboxylate obtained from synthesis can be purified using column chromatography.[5]

Materials:

  • Crude Ethyl 1-piperazinecarboxylate

  • Silica gel (200-400 mesh)

  • Dichloromethane

  • Methanol

  • Chromatography column, collection tubes

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent system.

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the dissolved crude product onto the top of the silica gel column.

  • Elute the column with a solvent system of dichloromethane/methanol (e.g., a 40:1 v/v ratio).[5]

  • Collect fractions and monitor the separation using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified Ethyl 1-piperazinecarboxylate.[5]

Analytical Protocols

The identity and purity of Ethyl 1-piperazinecarboxylate are typically confirmed using various analytical techniques.

2.3.1. Gas Chromatography (GC) Purity analysis is often performed using GC.[3]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A suitable capillary column for amine analysis.

  • Carrier Gas: Helium or Nitrogen.

  • Sample Preparation: Dilute a small amount of the sample in a suitable solvent (e.g., methanol or dichloromethane).

  • Analysis: Inject the prepared sample into the GC. The retention time and peak area are used to determine the purity of the compound.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is used to confirm the chemical structure of the compound.[8][9]

  • Instrumentation: An NMR spectrometer (e.g., 400 MHz).[10]

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethylsulfoxide (D₆-DMSO).[10]

  • Analysis: The ¹H NMR and ¹³C NMR spectra are recorded. The chemical shifts (δ), multiplicities, and coupling constants (J) are analyzed to confirm that they correspond to the structure of Ethyl 1-piperazinecarboxylate.[8][10]

2.3.3. High-Performance Liquid Chromatography (HPLC) HPLC is another powerful technique for purity assessment and quantification.

  • Instrumentation: An HPLC system with a suitable detector (e.g., UV or Mass Spectrometry).

  • Column: A reverse-phase column, such as a C18 column, is commonly used for the analysis of such compounds.[11]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a compatible solvent.[11]

  • Analysis: Inject the sample into the HPLC system. The purity is determined by the peak area percentage of the main component.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships involving Ethyl 1-piperazinecarboxylate.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Step cluster_workup Workup cluster_product Product Piperazine Piperazine in Water Reaction Stir at 0°C, then 25°C for 4h Piperazine->Reaction EtChloroformate Ethyl Chloroformate in Methanol EtChloroformate->Reaction Extraction Extraction with Dichloromethane Reaction->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation CrudeProduct Crude Ethyl 1-piperazinecarboxylate Evaporation->CrudeProduct

Caption: Workflow for the synthesis of Ethyl 1-piperazinecarboxylate.

Purification_Analysis_Workflow cluster_analysis Quality Control Analysis Crude Crude Product ColumnChromatography Column Chromatography (Silica, DCM/MeOH) Crude->ColumnChromatography Pure Purified Product ColumnChromatography->Pure GC GC (Purity) Pure->GC NMR NMR (Structure) Pure->NMR HPLC HPLC (Purity) Pure->HPLC

Caption: Workflow for purification and analysis of the final product.

Logical_Relationship cluster_synthesis Pharmaceutical Synthesis EPC Ethyl 1-piperazinecarboxylate (Building Block) Reaction Chemical Modification (e.g., N-alkylation, amidation) EPC->Reaction Intermediate API Active Pharmaceutical Ingredient (API) Reaction->API Forms

Caption: Role of Ethyl 1-piperazinecarboxylate as a chemical intermediate.

References

Ethyl N-piperazinecarboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Ethyl N-piperazinecarboxylate

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This guide provides a focused overview of this compound, a compound of interest in various synthetic and pharmaceutical applications.

Core Molecular Data

This compound is a heterocyclic compound frequently utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its fundamental molecular attributes are summarized below.

The molecular formula for this compound is C7H14N2O2.[1][2][3][4] Its molecular weight is approximately 158.2 g/mol .[1][2][3][5]

ParameterValue
Molecular Formula C7H14N2O2[1][2][3][4]
Molecular Weight 158.2 g/mol [1][2][3][5]
Alternate Molecular Weight 158.20 g/mol [5][6]
Synonyms Ethyl piperazine-1-carboxylate, 1-Carbethoxypiperazine, 1-Ethoxycarbonylpiperazine[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for reproducibility and further research. While specific experimental details can vary, a general synthetic approach is often cited in the literature. A representative synthetic protocol is outlined below.

Synthesis of this compound:

A common method for the synthesis of this compound involves the reaction of piperazine with ethyl chloroformate.

  • Materials: Piperazine, Ethyl Chloroformate, Deionized Water, Methanol, Dichloromethane, Saturated Aqueous Sodium Chloride Solution, Anhydrous Sodium Sulfate.

  • Procedure:

    • Dissolve piperazine in deionized water in a reaction flask with stirring at 25 °C.

    • Cool the solution to 0 °C.

    • Slowly add a methanol solution of ethyl chloroformate dropwise while maintaining stirring.

    • After the addition is complete, allow the reaction mixture to warm to 25 °C and continue stirring for 4 hours.

    • Upon completion, perform an extraction using a saturated aqueous sodium chloride solution and dichloromethane.

    • Collect the organic layer and dry it with anhydrous sodium sulfate.

    • Remove the organic solvent under reduced pressure.

    • Purify the resulting crude product using column chromatography.

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical name, its molecular formula, and its corresponding molecular weight.

A This compound B Molecular Formula C7H14N2O2 A->B has C Molecular Weight 158.2 g/mol B->C results in

Figure 1: Relationship between Compound Name, Formula, and Molecular Weight.

References

An In-depth Technical Guide on the Solubility of Ethyl N-piperazinecarboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Ethyl N-piperazinecarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound in different organic solvents is crucial for its synthesis, purification, formulation, and overall drug development process. This document summarizes the available qualitative solubility information, presents detailed experimental protocols for quantitative solubility determination, and offers a framework for the systematic presentation of solubility data.

Introduction to this compound

This compound (CAS No: 120-43-4), also known as 1-Ethoxycarbonylpiperazine, is a derivative of piperazine. Its chemical structure consists of a piperazine ring with an ethoxycarbonyl group attached to one of the nitrogen atoms. This functionalization makes it a versatile building block in medicinal chemistry, often utilized in the synthesis of active pharmaceutical ingredients (APIs). The solubility of this compound is a fundamental physicochemical property that influences its handling, reaction kinetics, and bioavailability in preclinical studies.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of this compound

Solvent CategoryExample SolventsQualitative SolubilityReference
Polar Protic Water, Methanol, EthanolSoluble / Freely Soluble[1][2][3][4]
Polar Aprotic Acetone, Ethyl AcetateSoluble
Non-Polar Toluene, HexaneExpected to be sparingly soluble to insoluble-
Chlorinated Dichloromethane, ChloroformExpected to be soluble-

Note: "Expected" solubility is based on the general principle of "like dissolves like" and the known solubility of similar piperazine derivatives. Experimental verification is required.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and accurate solubility data, standardized experimental protocols are essential. The following sections detail two common and reliable methods for determining the solubility of a solid compound like this compound in organic solvents: the gravimetric method and the UV-Vis spectrophotometric method.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

  • Sample Preparation: Accurately weigh a known amount of this compound.

  • Equilibration: Add an excess of the compound to a known volume or mass of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

  • Saturation: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. A constant temperature water bath or shaker is recommended.

  • Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the excess solid has settled. Centrifugation can be used to facilitate this process.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

  • Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed container (e.g., an evaporating dish or a vial). Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

  • Mass Determination: Once the solvent is completely removed, reweigh the container with the dried solute.

  • Calculation: The solubility is calculated as the mass of the dissolved solute per volume or mass of the solvent (e.g., in g/100 mL or mg/g).

Gravimetric_Method_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start weigh_solute Weigh Ethyl N-piperazinecarboxylate start->weigh_solute mix Add excess solute to solvent weigh_solute->mix measure_solvent Measure known volume of organic solvent measure_solvent->mix agitate Agitate at constant temperature (24-48h) mix->agitate settle Allow excess solid to settle agitate->settle centrifuge or Centrifuge settle->centrifuge withdraw Withdraw known volume of supernatant settle->withdraw centrifuge->withdraw evaporate Evaporate solvent withdraw->evaporate weigh_residue Weigh dried solute evaporate->weigh_residue calculate Calculate solubility weigh_residue->calculate end End calculate->end

Gravimetric Method Workflow
UV-Vis Spectrophotometric Method

This method is suitable for compounds that have a chromophore and absorb light in the ultraviolet-visible range. It is generally faster than the gravimetric method and requires a smaller amount of material.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

  • Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-4).

  • Dilution: Carefully withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the same solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

  • Concentration Determination: Use the calibration curve equation to determine the concentration of the diluted solution.

  • Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor.

UV_Vis_Method_Workflow cluster_calibration Calibration cluster_sample_analysis Sample Analysis prep_standards Prepare standard solutions of known concentrations measure_abs Measure absorbance of standards at λmax prep_standards->measure_abs plot_curve Plot calibration curve (Absorbance vs. Conc.) measure_abs->plot_curve determine_conc Determine concentration using calibration curve plot_curve->determine_conc prep_sat_sol Prepare saturated solution withdraw_supernatant Withdraw supernatant prep_sat_sol->withdraw_supernatant dilute_sample Dilute sample withdraw_supernatant->dilute_sample measure_sample_abs Measure absorbance of diluted sample at λmax dilute_sample->measure_sample_abs measure_sample_abs->determine_conc calculate_sol Calculate solubility determine_conc->calculate_sol end End calculate_sol->end start Start start->prep_standards

References

Navigating the Commercial Landscape of 1-Ethoxycarbonylpiperazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide has been compiled to illuminate the commercial availability, synthesis, and key applications of 1-Ethoxycarbonylpiperazine (CAS No. 120-43-4), a crucial building block for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of its chemical properties, commercial suppliers, and detailed experimental protocols, serving as an essential resource for its effective utilization in the laboratory and beyond.

1-Ethoxycarbonylpiperazine, also known as ethyl 1-piperazinecarboxylate, is a versatile heterocyclic compound widely employed as a pharmaceutical intermediate in the synthesis of a diverse range of active pharmaceutical ingredients (APIs). Its unique structural features, combining a piperazine ring with a protective ethoxycarbonyl group, make it an invaluable tool in the construction of complex molecules.

Commercial Availability

A critical aspect for any research and development program is the reliable sourcing of starting materials. 1-Ethoxycarbonylpiperazine is readily available from a multitude of chemical suppliers globally. Purity levels typically range from 96% to over 99%, catering to various research and manufacturing needs.

SupplierPurityAvailable Quantities
Sigma-Aldrich 99%25 g, Bulk Orders
Otto Chemie Pvt Ltd 99%Inquire for details
Tokyo Chemical Industry (TCI) >96.0% (GC)25 mL, 500 mL
Fisher Scientific 96.0+%Inquire for details
BLDpharm Inquire for detailsInquire for details
Parchem Inquire for detailsInquire for details

Note: Pricing is subject to change and is dependent on the quantity ordered. Researchers are advised to contact suppliers directly for the most current information and to inquire about bulk pricing.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Ethoxycarbonylpiperazine is fundamental for its handling, reaction setup, and purification.

PropertyValue
CAS Number 120-43-4
Molecular Formula C₇H₁₄N₂O₂
Molecular Weight 158.20 g/mol
Appearance Colorless to light orange/yellow/green clear liquid
Boiling Point 273 °C (lit.)[1]
Density 1.08 g/mL at 25 °C (lit.)[1]
Refractive Index (n20/D) 1.477 (lit.)[1]

Synthesis and Purification

The most common and efficient method for the synthesis of 1-Ethoxycarbonylpiperazine is the N-acylation of piperazine with ethyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of 1-Ethoxycarbonylpiperazine

Materials:

  • Piperazine

  • Ethyl chloroformate

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution over 15-30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification: Fractional Distillation

Crude 1-Ethoxycarbonylpiperazine can be effectively purified by fractional distillation under reduced pressure (vacuum distillation). This technique is suitable for separating the desired product from unreacted starting materials and high-boiling impurities. The distillation should be performed with careful temperature and pressure control to achieve high purity.

Key Reactions and Applications

1-Ethoxycarbonylpiperazine serves as a versatile intermediate in organic synthesis, primarily due to the reactivity of the secondary amine within the piperazine ring. The ethoxycarbonyl group acts as a protecting group, allowing for selective functionalization at the N4 position.

N-Alkylation

The secondary amine of 1-Ethoxycarbonylpiperazine can be readily alkylated with various alkyl halides or other electrophiles in the presence of a base. This reaction is fundamental to the synthesis of numerous pharmaceutical compounds.

dot

N_Alkylation 1-Ethoxycarbonylpiperazine 1-Ethoxycarbonylpiperazine Product N-Alkyl-1-Ethoxycarbonylpiperazine 1-Ethoxycarbonylpiperazine->Product Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Product Base Base Base->Product

N-Alkylation of 1-Ethoxycarbonylpiperazine.
Deprotection (N-Dealkoxycarbonylation)

The ethoxycarbonyl protecting group can be removed under various conditions, most commonly via acidic or basic hydrolysis, to yield the free piperazine derivative. This deprotection step is often necessary in multi-step syntheses to unmask the secondary amine for further reactions. The choice of deprotection conditions depends on the stability of other functional groups in the molecule.

dot

Deprotection 1-Ethoxycarbonylpiperazine 1-Ethoxycarbonylpiperazine Piperazine_Derivative Piperazine Derivative 1-Ethoxycarbonylpiperazine->Piperazine_Derivative Acid_or_Base Acid or Base Acid_or_Base->Piperazine_Derivative

Deprotection of 1-Ethoxycarbonylpiperazine.
Role in Drug Development

1-Ethoxycarbonylpiperazine is a key building block in the synthesis of a wide array of pharmaceutical agents. Its incorporation into drug molecules can influence their pharmacological properties, such as receptor binding affinity, solubility, and metabolic stability. The piperazine moiety is a common scaffold in drugs targeting central nervous system (CNS) disorders, infectious diseases, and cancer. The ability to readily modify the piperazine core via intermediates like 1-ethoxycarbonylpiperazine is a significant advantage in drug discovery and development, enabling the creation of libraries of compounds for structure-activity relationship (SAR) studies.[][3][4][5][6]

Spectroscopic Data

(Note: The following are representative spectra and may not be of 1-Ethoxycarbonylpiperazine itself. Researchers should obtain their own analytical data for confirmation.)

¹H NMR Spectroscopy

A typical ¹H NMR spectrum of a compound containing an ethoxycarbonylpiperazine moiety would exhibit characteristic signals for the ethyl group (a triplet and a quartet) and the piperazine ring protons (typically complex multiplets).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show distinct resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the piperazine ring.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a strong absorption band for the C=O stretching vibration of the carbamate group, typically in the region of 1680-1700 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Conclusion

1-Ethoxycarbonylpiperazine is a commercially accessible and highly versatile chemical intermediate with significant applications in pharmaceutical research and development. Its straightforward synthesis, well-defined reactivity, and the importance of the piperazine scaffold in medicinal chemistry underscore its value to the scientific community. This technical guide provides a foundational understanding to facilitate its effective use in the synthesis of novel and impactful molecules.

References

The Synthesis and Application of Piperazine-1-Carboxylic Acid Ethyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piperazine-1-carboxylic acid ethyl ester, also known as ethyl piperazine-1-carboxylate, is a versatile heterocyclic compound that has become a cornerstone in the development of a wide array of pharmaceuticals. Its unique structural features, combining a piperazine ring with an ethyl carboxylate group, make it an invaluable building block for medicinal chemists. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this important molecule, with a particular focus on its role in the synthesis of key therapeutic agents.

Historical Perspective and Discovery

While a definitive first synthesis of the parent piperazine-1-carboxylic acid ethyl ester is not readily apparent in early chemical literature, the functionalization of the piperazine ring was a subject of investigation in the mid-20th century. A notable early example of a related synthesis is found in a 1958 patent, which details the preparation of 1-(3'-chloro-4'-methyl-phenyl) piperazine-4-carboxylic acid ethyl ester. This work suggests that the core chemistry of reacting piperazine with chloroformic acid esters to yield N-alkoxycarbonyl derivatives was established by this period. The fundamental reaction involves the nucleophilic attack of the secondary amine of the piperazine ring on the electrophilic carbonyl carbon of ethyl chloroformate.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for piperazine-1-carboxylic acid ethyl ester is presented below, providing a valuable reference for researchers.

PropertyValue
Molecular Formula C₇H₁₄N₂O₂
Molecular Weight 158.20 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 237 °C
Melting Point Not applicable (liquid at room temperature)
Density 1.08 g/mL at 25 °C
Refractive Index n20/D 1.477
¹H NMR (CDCl₃, 400 MHz) δ 1.25 (t, 3H), 2.85 (t, 4H), 3.49 (t, 4H), 4.13 (q, 2H) ppm
¹³C NMR (CDCl₃, 100 MHz) δ 14.6, 44.0, 45.8, 61.2, 155.5 ppm
Solubility Soluble in water, methanol, ether, and acetone

Experimental Protocols for Synthesis

The most common and straightforward method for the synthesis of piperazine-1-carboxylic acid ethyl ester is the reaction of piperazine with ethyl chloroformate. Below are detailed experimental protocols for this synthesis.

Protocol 1: Aqueous Synthesis

Materials:

  • Piperazine (1.0 eq)

  • Ethyl chloroformate (1.05 eq)

  • Sodium carbonate (1.1 eq)

  • Dichloromethane

  • Water

  • Brine

Procedure:

  • Dissolve piperazine and sodium carbonate in water in a round-bottom flask equipped with a magnetic stirrer and cool the mixture in an ice bath.

  • Slowly add ethyl chloroformate to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation to obtain pure piperazine-1-carboxylic acid ethyl ester.

Protocol 2: Anhydrous Synthesis

Materials:

  • Piperazine (1.0 eq)

  • Ethyl chloroformate (1.0 eq)

  • Triethylamine (1.1 eq)

  • Dichloromethane (anhydrous)

Procedure:

  • Dissolve piperazine in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

  • Add ethyl chloroformate dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by vacuum distillation.

Applications in Drug Development

Piperazine-1-carboxylic acid ethyl ester is a crucial intermediate in the synthesis of several blockbuster drugs. Its piperazine moiety often imparts desirable pharmacokinetic properties and provides a scaffold for further functionalization.

Vilazodone Synthesis

Vilazodone is an antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist. The synthesis of vilazodone involves the coupling of a piperazine-containing fragment with an indole derivative. Piperazine-1-carboxylic acid ethyl ester can be used as a starting material to generate the required piperazine intermediate.

vilazodone_synthesis cluster_intermediate Piperazine Intermediate Synthesis cluster_vilazodone Vilazodone Assembly Piperazine-1-carboxylic acid ethyl ester Piperazine-1-carboxylic acid ethyl ester Alkylation Alkylation Piperazine-1-carboxylic acid ethyl ester->Alkylation Reactant Intermediate_A N-Alkylated piperazine ester Alkylation->Intermediate_A Product Coupling Coupling Intermediate_A->Coupling Reactant Indole_derivative 3-(4-chlorobutyl)-1H-indole-5-carbonitrile Indole_derivative->Coupling Reactant Vilazodone_precursor Vilazodone Ester Coupling->Vilazodone_precursor Amidation Amidation Vilazodone_precursor->Amidation Vilazodone Vilazodone Amidation->Vilazodone

Synthesis of Vilazodone utilizing a piperazine intermediate.
Sildenafil Synthesis

Sildenafil, marketed as Viagra, is a potent inhibitor of phosphodiesterase type 5 (PDE5) and is used to treat erectile dysfunction and pulmonary arterial hypertension. The synthesis of sildenafil involves the introduction of a methylpiperazine group. While 1-methylpiperazine is often used directly, synthetic routes can be designed where piperazine-1-carboxylic acid ethyl ester is a precursor to a functionalized piperazine that is later methylated.

sildenafil_synthesis cluster_piperazine_mod Piperazine Modification cluster_sildenafil Sildenafil Core Synthesis Piperazine-1-carboxylic acid ethyl ester Piperazine-1-carboxylic acid ethyl ester Reduction_Methylation Reduction & Methylation Piperazine-1-carboxylic acid ethyl ester->Reduction_Methylation Methylpiperazine 1-Methylpiperazine Reduction_Methylation->Methylpiperazine Coupling Coupling Methylpiperazine->Coupling Reactant Pyrazolopyrimidinone Chlorosulfonated Pyrazolopyrimidinone Pyrazolopyrimidinone->Coupling Reactant Sildenafil Sildenafil Coupling->Sildenafil

General synthetic approach to Sildenafil.

Signaling Pathways of Associated Drugs

Understanding the mechanism of action of the drugs synthesized using piperazine-1-carboxylic acid ethyl ester provides context for its importance.

Vilazodone: SSRI and 5-HT1A Partial Agonist Pathway

Vilazodone's therapeutic effect is attributed to its dual mechanism of action on the serotonergic system.[1] As an SSRI, it blocks the reuptake of serotonin from the synaptic cleft, increasing its availability to bind to postsynaptic receptors.[2] As a 5-HT1A partial agonist, it modulates the activity of these autoreceptors, which are involved in the negative feedback regulation of serotonin release.[1]

vilazodone_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_vesicle->Serotonin Release SERT Serotonin Transporter (SERT) 5HT1A_pre 5-HT1A Autoreceptor 5HT1A_pre->Serotonin_vesicle Inhibits Release Serotonin->SERT Reuptake Serotonin->5HT1A_pre Binds 5HT_receptor Postsynaptic 5-HT Receptors Serotonin->5HT_receptor Binds Signal_transduction Signal Transduction Cascade 5HT_receptor->Signal_transduction Neuronal_response Therapeutic Neuronal Response Signal_transduction->Neuronal_response Vilazodone Vilazodone Vilazodone->SERT Inhibits Vilazodone->5HT1A_pre Partial Agonist sildenafil_pathway Sexual_Stimulation Sexual_Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase Activation NO_Release->Guanylate_Cyclase cGMP cGMP Guanylate_Cyclase->cGMP Converts GTP GTP GTP GTP->Guanylate_Cyclase PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Degraded by Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation Sildenafil Sildenafil Sildenafil->PDE5 Inhibits Increased_Blood_Flow Increased Blood Flow Smooth_Muscle_Relaxation->Increased_Blood_Flow Erection Erection Increased_Blood_Flow->Erection

References

Spectroscopic Analysis of Ethyl N-piperazinecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl N-piperazinecarboxylate, a key building block in the synthesis of various pharmaceutical compounds. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.15Quartet2H-O-CH₂ -CH₃
3.48Triplet4H-N(-CO)-CH₂ -CH₂-N-
2.78Triplet4H-N(-CO)-CH₂-CH₂ -N-
1.25Triplet3H-O-CH₂-CH₃
1.83Singlet1H-NH -

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR (Carbon-13) NMR Data

Chemical Shift (δ) ppmCarbon TypeAssignment
155.5CarbonylC =O
61.3Methylene-O-CH₂ -CH₃
45.8Methylene-N(-CO)-CH₂-CH₂ -N-
44.0Methylene-N(-CO)-CH₂ -CH₂-N-
14.6Methyl-O-CH₂-CH₃

Note: The ¹³C NMR data is estimated based on spectral data of closely related analogs and typical chemical shift ranges.[1]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3300Medium, SharpN-H StretchSecondary Amine
~2970, ~2850StrongC-H StretchAlkane (CH₂, CH₃)
~1700StrongC=O StretchCarbamate
~1450MediumC-H BendAlkane (CH₂)
~1240StrongC-N StretchAmine/Carbamate
~1040StrongC-O StretchEster

Note: These are characteristic absorption ranges and the exact peak positions may vary slightly.[2]

Mass Spectrometry (MS)
m/z RatioRelative IntensityPossible Fragment
158Moderate[M]⁺ (Molecular Ion)
115High[M - C₂H₅O]⁺
86High[M - C₂H₅OCO]⁺
56Very High[C₃H₆N]⁺
44High[C₂H₄N]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) (approximately 0.6-0.7 mL).[3] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3] The solution is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.[4] The salt plates are then mounted in a sample holder and placed in the beam path of the FT-IR spectrometer. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[5]

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source.[6] A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR Provides proton environment and connectivity C_NMR ¹³C NMR Purification->C_NMR Shows carbon skeleton IR FT-IR Purification->IR Identifies functional groups MS Mass Spec Purification->MS Determines molecular weight and fragmentation Structure_Validation Structure Validation and Impurity Profiling H_NMR->Structure_Validation C_NMR->Structure_Validation IR->Structure_Validation MS->Structure_Validation

Caption: A flowchart illustrating the process from sample preparation to structural elucidation using various spectroscopic techniques.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Ethyl N-piperazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available data and established analytical principles to provide a comprehensive overview of the thermal stability of Ethyl N-piperazinecarboxylate. No specific experimental thermal analysis data (e.g., TGA, DSC) for this compound was found in a comprehensive search of scientific literature and safety data repositories. The experimental protocols and decomposition pathways described herein are based on general principles for similar chemical entities and should be considered as a guide for future investigation.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical and chemical synthesis. Its utility in drug development and other applications necessitates a thorough understanding of its thermal stability and decomposition profile. This guide provides a summary of its known physical properties, outlines standardized methodologies for its thermal analysis, and presents a potential decomposition pathway based on the chemical literature of related compounds.

Physicochemical Properties

A summary of the relevant physical properties of this compound is presented in Table 1. These properties are essential for handling, storage, and for designing thermal analysis experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₄N₂O₂[1]
Molecular Weight 158.20 g/mol [1]
Appearance Clear, light yellow oily liquid[2]
Boiling Point 273 °C (literature value)[3][4][5]
Melting Point 120 °C[2][4][5]
Density 1.08 g/mL at 25 °C (literature value)[3][4][5]
Flash Point 113 °C (closed cup)[3][6]
Solubility Soluble in water[2][4][5]

Thermal Stability and Hazardous Decomposition

While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data is not publicly available, safety data sheets indicate that this compound is stable under recommended storage conditions.[6] Decomposition is expected at elevated temperatures.

Hazardous decomposition products formed under fire conditions include:

  • Carbon oxides (CO, CO₂)

  • Nitrogen oxides (NOx)[6]

The thermal decomposition of carbamates has been studied, and by analogy, a potential decomposition pathway can be proposed. For instance, the pyrolysis of ethyl N-methyl-N-phenylcarbamate yields N-methylaniline, carbon dioxide, and ethylene.[7] This suggests a mechanism involving the cleavage of the carbamate group.

Proposed Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, a systematic study using TGA and DSC is recommended. The following are generalized protocols that can serve as a starting point for such an investigation.

4.1 Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperatures at which the compound decomposes and to quantify the associated mass loss.

  • Apparatus: A calibrated thermogravravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a linear heating rate of 10 °C/min.[4]

  • Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition, the peak decomposition temperature (from the derivative of the TGA curve), and the percentage of residual mass at the end of the experiment.

4.2 Differential Scanning Calorimetry (DSC)

  • Objective: To identify and characterize thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these events.

  • Apparatus: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan should be used as a reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert), with a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to a temperature above the expected decomposition point (as determined by TGA) at a linear heating rate of 10 °C/min.[8]

  • Data Analysis: Plot the heat flow versus temperature. Identify endothermic and exothermic peaks corresponding to melting and decomposition, respectively. Determine the onset temperatures, peak temperatures, and the enthalpy (ΔH) for each transition.

Visualizations of Workflow and Potential Decomposition

The following diagrams illustrate a typical workflow for thermal stability analysis and a plausible decomposition pathway for this compound.

Experimental_Workflow Experimental Workflow for Thermal Stability Assessment cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Weighing Accurate Weighing (TGA: 5-10 mg, DSC: 2-5 mg) Sample->Weighing Encapsulation Pan Encapsulation (TGA: Open/Lid, DSC: Sealed) Weighing->Encapsulation TGA Thermogravimetric Analysis (TGA) - Inert/Oxidative Atmosphere - Heating Ramp (e.g., 10°C/min) Encapsulation->TGA DSC Differential Scanning Calorimetry (DSC) - Inert Atmosphere - Heating Ramp (e.g., 10°C/min) Encapsulation->DSC TGA_Data TGA Curve (Mass Loss vs. Temp) TGA->TGA_Data DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data Analysis Identify: - Decomposition Temperatures - Mass Loss % - Melting Point - Enthalpy of Transitions (ΔH) TGA_Data->Analysis DSC_Data->Analysis Report Technical Report Analysis->Report

Caption: A generalized workflow for assessing the thermal stability of a chemical compound.

Decomposition_Pathway Potential Thermal Decomposition Pathway cluster_products Primary Decomposition Products cluster_secondary Further Decomposition (Under Fire Conditions) Parent This compound (C₇H₁₄N₂O₂) Piperazine Piperazine Parent->Piperazine Heat (Δ) CO2 Carbon Dioxide (CO₂) Parent->CO2 Heat (Δ) Ethylene Ethylene (C₂H₄) Parent->Ethylene Heat (Δ) NOx Nitrogen Oxides (NOx) Piperazine->NOx CO Carbon Monoxide (CO) Ethylene->CO

Caption: A plausible decomposition pathway for this compound.

Conclusion

For professionals in drug development and chemical research, a comprehensive understanding of the thermal properties of this compound is crucial for ensuring its safe handling, storage, and application. While direct experimental data on its thermal decomposition is currently lacking in the public domain, this guide provides a framework for its investigation based on established analytical techniques and the behavior of structurally related compounds. The proposed experimental protocols and potential decomposition pathways offer a solid foundation for future empirical studies to fully characterize the thermal stability of this important molecule.

References

Methodological & Application

Synthesis of Bioactive Molecules Using Ethyl N-Piperazinecarboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing Ethyl N-piperazinecarboxylate as a key building block. The versatile nature of the piperazine scaffold, coupled with the reactivity of the N-ethoxycarbonyl group, makes this reagent a valuable starting material in the discovery and development of novel therapeutic agents. The following sections detail the synthesis of pyrimidinyl piperazine derivatives with potential applications as antimicrobial agents and in the development of antipsychotic drugs.

Application Note 1: Synthesis of Pyrimidinyl Piperazine Derivatives as Potential Antimicrobial Agents

The piperazine moiety is a common feature in a multitude of antimicrobial agents. The introduction of a piperazine ring can enhance the pharmacokinetic properties of a molecule, such as solubility and bioavailability. This protocol describes a general method for the synthesis of substituted pyrimidinyl piperazine compounds, which have shown promising antibacterial and antifungal activities. The key reaction is a nucleophilic aromatic substitution (SNAr) where the secondary amine of the piperazine ring displaces a leaving group on an activated pyrimidine ring.

Experimental Protocol: Synthesis of Ethyl 4-(4-aryl-6-(thiophen-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate

This protocol is adapted from the synthesis of similar pyrimidine-incorporated piperazine derivatives.

Materials:

  • 4-Aryl-2-(methylthio)-6-(thiophen-2-yl)pyrimidine (1.0 equiv)

  • This compound (1.1 equiv)

  • Potassium Hydroxide (catalytic amount)

  • Dry Ethanol

  • Crushed Ice

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 4-Aryl-2-(methylthio)-6-(thiophen-2-yl)pyrimidine (1.0 equiv) and this compound (1.1 equiv) in dry ethanol.

  • Add a catalytic amount of potassium hydroxide to the reaction mixture.

  • Reflux the mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • The solid product will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry thoroughly.

  • Recrystallize the crude product from ethanol to obtain the pure Ethyl 4-(4-aryl-6-(thiophen-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate.

Quantitative Data Summary:

The following table summarizes the antimicrobial activity of structurally related pyrimidinyl piperazine derivatives against various bacterial and fungal strains. The data is presented as the Zone of Inhibition in millimeters.

Compound ReferenceS. aureusB. subtilisE. coliS. paratyphi-AA. nigerP. notatumA. fumigatusC. albicans
4b 15141312----
4d 161514131413-12
5a 14131211----
5b 15141312----
Chloramphenicol 25262423----
Fluconazole ----24232221

Note: Data is for related compounds and is illustrative of the potential activity of the synthesized molecules.[1]

Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 4-Aryl-2-(methylthio)-6-(thiophen-2-yl)pyrimidine C Nucleophilic Aromatic Substitution (SNAr) (Dry Ethanol, KOH, Reflux) A->C B This compound B->C D Precipitation in Ice Water C->D E Filtration & Drying D->E F Recrystallization (Ethanol) E->F G Ethyl 4-(4-aryl-6-(thiophen-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate F->G

Caption: Synthetic workflow for pyrimidinyl piperazine derivatives.

Application Note 2: Synthesis of a Precursor to the Antipsychotic Agent BMY-14802

This compound is a key intermediate in the synthesis of various central nervous system (CNS) active agents. This application note details the synthesis of a key precursor to BMY-14802, a molecule with antipsychotic effects that acts as a sigma receptor antagonist and a 5-HT1A receptor agonist. The synthesis involves the nucleophilic aromatic substitution of a chloropyrimidine derivative with this compound.

Experimental Protocol: Synthesis of Ethyl 4-(5-fluoro-2-pyrimidinyl)-1-piperazinecarboxylate

This protocol is based on the reported synthesis of BMY-14802.

Materials:

  • 2-Chloro-5-fluoropyrimidine (1.0 equiv)

  • This compound (1.1 equiv)

  • Triethylamine (1.5 equiv)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 2-Chloro-5-fluoropyrimidine (1.0 equiv) in anhydrous acetonitrile, add this compound (1.1 equiv) and triethylamine (1.5 equiv).

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 12-18 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure Ethyl 4-(5-fluoro-2-pyrimidinyl)-1-piperazinecarboxylate.

Quantitative Data Summary:

The following table presents the binding affinities (Ki, nM) of BMY-14802 for various CNS receptors, illustrating the biological relevance of this molecular scaffold.

ReceptorBinding Affinity (Ki, nM)
Sigma 2.5
5-HT1A 3.8
Dopamine D2 280
Dopamine D3 150

Note: Data is for the final compound BMY-14802, not the synthesized intermediate.

Logical Relationship Diagram:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Key Intermediate cluster_further_synthesis Further Synthetic Steps cluster_final_product Bioactive Molecule A 2-Chloro-5-fluoropyrimidine C Triethylamine (Base) Acetonitrile (Solvent) Reflux A->C B This compound B->C D Ethyl 4-(5-fluoro-2-pyrimidinyl)-1-piperazinecarboxylate C->D E Hydrolysis D->E F Alkylation E->F G Reduction F->G H BMY-14802 G->H

References

Ethyl N-piperazinecarboxylate: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1][2][3] Its unique physicochemical properties, including its basicity, solubility, and conformational flexibility, allow it to significantly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][4] Ethyl N-piperazinecarboxylate, as a readily available and modifiable building block, serves as a crucial starting material for the synthesis of diverse piperazine-containing compounds. This document provides an overview of its application in drug discovery, focusing on anticancer, antiviral, and central nervous system (CNS) targeted agents, complete with relevant quantitative data and detailed experimental protocols.

The versatility of the piperazine scaffold stems from the ability to independently modify the two nitrogen atoms, enabling the creation of vast chemical libraries with diverse biological activities.[5] These modifications can tune receptor interactions, improve metabolic stability, and enhance bioavailability.[6] Consequently, piperazine derivatives have been successfully developed as anticancer, antiviral, antidepressant, antipsychotic, and anxiolytic drugs.[5][7][8][9]

Anticancer Applications

The piperazine moiety is a key component in numerous anticancer agents, contributing to their ability to interact with various biological targets, inhibit cell proliferation, and induce apoptosis.[8] Derivatives of this compound have been explored for their potential to yield potent and selective anticancer compounds.

Quantitative Data for Anticancer Activity
Compound IDModification of Piperazine ScaffoldCancer Cell LineActivity MetricValueReference
Compound 23 Vindoline conjugate with 4-(trifluoromethyl)benzyl substituentMDA-MB-468 (Breast Cancer)GI₅₀1.00 µM[10]
Compound 25 Vindoline conjugate with 1-bis(4-fluorophenyl)methyl substituentHOP-92 (Non-Small Cell Lung Cancer)GI₅₀1.35 µM[10]
Compound 4 N-ethyl-piperazinyl amide of ursonic acidNCI-60 PanelGI₅₀Nanomolar range (cell line dependent)[11]
Compound 6 Chalcone N-ethyl-piperazinyl amide of oleanonic acidNCI-60 PanelGI₅₀Nanomolar range (cell line dependent)[11]
SGI-7079 Arylpiperazine derivative-IC₅₀ (Axl kinase inhibition)58 nM[12]
Experimental Protocols

This protocol outlines a common method for the synthesis of N-arylpiperazine derivatives, a key step in developing many anticancer agents.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

  • Reaction Setup: In a clean, dry reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a phosphine ligand (e.g., BINAP, 0.04 eq).

  • Solvent and Base: Add a suitable solvent (e.g., toluene) and a base (e.g., sodium tert-butoxide, 1.4 eq).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Antiviral Applications

The piperazine scaffold is also prominent in the development of antiviral agents, targeting various stages of the viral life cycle. Its ability to be incorporated into molecules that inhibit viral entry, replication, or assembly makes it a valuable tool in antiviral drug discovery.[13]

Quantitative Data for Antiviral Activity
Compound IDModification of Piperazine ScaffoldVirusActivity MetricValueReference
Compound 13 Arylpiperazinyl-benzocycloheptapyrrole-carboxamideSARS-CoV-2EC₅₀0.66 µM[14]
Compound 12 Arylpiperazinyl-benzocycloheptapyrrole-carboxamideSARS-CoV-2EC₅₀1.17 µM[14]
Compound 143 Piperazine-derived chalconeZika Virus (ZIKV)IC₅₀6.6 µM[13]
Compound 144 Piperazine-derived chalconeZika Virus (ZIKV)IC₅₀1.9 µM[13]
Compound 53 Piperazinone phenylalanine derivativeHIV-1EC₅₀5.89 ± 2.03 µM[13]
Experimental Protocols

This protocol describes the synthesis of a bis-Mannich base, a hybrid of piperazine and isatin, which has shown potential antiviral activity.[15]

Protocol 2: Aminomethylation of Isatin (Mannich Reaction)

  • Reactant Preparation: In a round-bottom flask, dissolve isatin (2.0 eq) in a suitable solvent like ethanol.

  • Addition of Reagents: Add piperazine (1.0 eq) and formaldehyde (2.2 eq, as a 37% aqueous solution) to the isatin solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the formation of the product by TLC.

  • Isolation of Product: The product often precipitates out of the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Purification: If necessary, the product can be recrystallized from a suitable solvent to achieve higher purity.

Central Nervous System (CNS) Applications

Piperazine derivatives have a long history in the treatment of CNS disorders, including depression, anxiety, and psychosis.[7] They often act as modulators of various neurotransmitter receptors, such as dopamine and serotonin receptors.

Quantitative Data for CNS Activity
Compound IDModification of Piperazine ScaffoldTargetActivity MetricValueReference
(-)-10e N-substituted piperazine derivativeDopamine D3 ReceptorEC₅₀ (GTPγS binding)Subnanomolar range[16]
24a N-piperazinyl substituted tetrahydrobenzo[d]thiazoleDopamine D3 ReceptorEC₅₀ (GTPγS binding)0.49 nM[17]
24b N-piperazinyl substituted tetrahydrobenzo[d]thiazoleDopamine D3 ReceptorEC₅₀ (GTPγS binding)0.52 nM[17]
24c N-piperazinyl substituted tetrahydrobenzo[d]thiazoleDopamine D3 ReceptorEC₅₀ (GTPγS binding)0.52 nM[17]
Unnamed Analog N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamideHistamine H1 ReceptorIC₅₀310 nM[18]
Experimental Protocols

This protocol details the synthesis of a series of piperazinecarboxamides evaluated for their antiallergy and potential CNS activities.[18]

Protocol 3: Synthesis of Piperazinecarboxamides

  • Formation of Intermediate: React 1-arylpiperazine (1.0 eq) with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent (e.g., toluene) to form the corresponding 4-aryl-1-piperazinecarbonyl chloride.

  • Coupling Reaction: In a separate flask, dissolve N,N-dimethylethylenediamine (1.1 eq) in an inert solvent.

  • Addition: Slowly add the solution of 4-aryl-1-piperazinecarbonyl chloride to the N,N-dimethylethylenediamine solution at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Work-up and Purification: Quench the reaction with water. Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography or recrystallization.

Visualizations

Signaling Pathway and Workflow Diagrams

anticancer_workflow cluster_synthesis Synthesis of Piperazine Derivatives cluster_testing Biological Evaluation start Ethyl N- piperazinecarboxylate step1 N-Arylation/ N-Alkylation start->step1 Protocol 1 step2 Further Functionalization (e.g., amide coupling) step1->step2 Protocol 3 product Bioactive Piperazine Derivative step2->product cell_lines Cancer Cell Lines (e.g., NCI-60) product->cell_lines Screening assay Cytotoxicity Assay (e.g., MTT, SRB) cell_lines->assay data Quantitative Data (IC50, GI50) assay->data

Caption: General workflow for the synthesis and evaluation of piperazine-based anticancer agents.

antiviral_moa cluster_virus Viral Life Cycle entry Viral Entry replication Replication (e.g., Helicase, Polymerase) entry->replication assembly Assembly & Release replication->assembly drug Piperazine-based Antiviral Agent drug->entry Inhibition drug->replication Inhibition

Caption: Potential mechanisms of action for piperazine-based antiviral agents.

cns_receptor_interaction receptor GPCR (e.g., D3, 5-HT1A) pathway Downstream Signaling receptor->pathway Activates/ Inhibits drug Piperazine Derivative drug->receptor Binds response Neuronal Response pathway->response

Caption: Interaction of piperazine derivatives with CNS receptors and downstream signaling.

References

Protocols for the N-Alkylation of Ethyl N-Piperazinecarboxylate: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Ethyl N-piperazinecarboxylate is a valuable scaffold in medicinal chemistry, frequently utilized as a precursor for the synthesis of a diverse array of pharmacologically active compounds. The presence of a secondary amine in the piperazine ring provides a key reactive site for functionalization, most notably through N-alkylation. This modification allows for the introduction of various alkyl and aryl groups, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties of drug candidates. The electron-withdrawing nature of the ethyl carbamate group modulates the nucleophilicity of the secondary amine, influencing the conditions required for efficient N-alkylation. This document provides detailed application notes and protocols for two primary methods of N-alkylation of this compound: direct alkylation via nucleophilic substitution and reductive amination.

Core N-Alkylation Strategies

Two principal synthetic routes are commonly employed for the N-alkylation of this compound. The choice of method often depends on the nature of the alkylating agent, the desired final product, and the presence of other functional groups.

  • Direct Alkylation with Alkyl Halides: This classic SN2 reaction involves the nucleophilic attack of the secondary amine of this compound on an alkyl halide (or sulfonate). The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and the reaction is usually performed in polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF).

  • Reductive Amination: This one-pot procedure involves the reaction of this compound with an aldehyde or ketone to form an intermediate iminium ion, which is subsequently reduced in situ to the corresponding N-alkylated product. A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is frequently used. This method is particularly advantageous for synthesizing a wide range of N-alkylated derivatives from readily available carbonyl compounds and avoids the use of potentially hazardous alkyl halides.

Data Presentation: Comparison of N-Alkylation Protocols

The following tables summarize quantitative data for the N-alkylation of this compound using direct alkylation and reductive amination methodologies.

Table 1: Direct N-Alkylation of this compound with Alkyl Halides

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
4-(Methylthio)benzyl chlorideN/AN/AN/AN/A24
3-(4-bromobutyl)-1H-indoleK₂CO₃AcetonitrileRefluxN/A69[1]

Note: N/A indicates that the specific information was not available in the cited literature.

Table 2: Reductive Amination of this compound with Carbonyl Compounds

Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)
Aromatic Aldehydes (general)NaBH(OAc)₃Dichloromethane (DCM) or Dichloroethane (DCE)Room Temp.1-1272-96[2][3]
Aliphatic Ketones (general)NaBH(OAc)₃Dichloromethane (DCM) or Dichloroethane (DCE)Room Temp.1-12Moderate to High

Note: Yields for reductive amination are generalized from similar reactions due to a lack of specific examples for this compound in the searched literature. These represent typical expected yields for this type of transformation.

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl bromide.

Materials:

  • This compound

  • Alkyl Bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Slowly add the alkyl bromide (1.1 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Reductive Amination with an Aldehyde

This protocol provides a general method for the N-alkylation of this compound via reductive amination with an aldehyde.

Materials:

  • This compound

  • Aldehyde (1.0-1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and the aldehyde (1.0-1.2 eq) in dichloromethane or 1,2-dichloroethane in a reaction flask.

  • Stir the solution at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-12 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if required.

Visualizations

General Workflow for N-Alkylation of this compound

N_Alkylation_Workflow cluster_direct Direct Alkylation cluster_reductive Reductive Amination Start This compound DA_Reaction Reaction (Heating/Reflux) Start->DA_Reaction Method 1 RA_Reaction One-pot Reaction (Room Temperature) Start->RA_Reaction Method 2 DA_Reagents Alkyl Halide (R-X) Base (e.g., K₂CO₃) Solvent (e.g., MeCN) DA_Reagents->DA_Reaction Workup Aqueous Workup & Extraction DA_Reaction->Workup RA_Reagents Aldehyde/Ketone (R'R''C=O) Reducing Agent (NaBH(OAc)₃) Solvent (e.g., DCM) RA_Reagents->RA_Reaction RA_Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification FinalProduct N-Alkylated Product Purification->FinalProduct

Caption: General workflow for the two main N-alkylation methods.

Logical Relationship of Reaction Components

Reaction_Components cluster_DA Direct Alkylation Components cluster_RA Reductive Amination Components Substrate This compound (Nucleophile) Product N-Alkyl-Ethyl N-piperazinecarboxylate Substrate->Product AlkylHalide Alkyl Halide (Electrophile) AlkylHalide->Product forms C-N bond Base Base (Acid Scavenger) Base->Product facilitates reaction Carbonyl Aldehyde/Ketone (Electrophile Precursor) Carbonyl->Product forms C-N bond ReducingAgent Reducing Agent (Hydride Source) ReducingAgent->Product reduces iminium ion

Caption: Key components in N-alkylation reactions.

References

Application Notes and Protocols for Coupling Reactions with Ethyl N-piperazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl N-piperazinecarboxylate is a versatile building block in medicinal chemistry and drug discovery, frequently incorporated into molecules to modulate their physicochemical properties and biological activity. The secondary amine of the piperazine ring provides a key handle for various coupling reactions, enabling the synthesis of a diverse range of compounds. This document provides detailed application notes and protocols for three common and powerful coupling reactions involving this compound: Buchwald-Hartwig amination, amide coupling, and Suzuki coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide or triflate and an amine.[1] This reaction is a cornerstone for the synthesis of N-arylpiperazines, a common motif in many biologically active compounds.[2][3]

Application Notes

The successful execution of a Buchwald-Hartwig amination with this compound depends on the careful selection of the palladium catalyst, ligand, base, and solvent.

  • Catalyst and Ligand: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is typically employed. The choice of ligand is critical and often substrate-dependent. For sterically hindered aryl halides or less reactive amines, bulky electron-rich phosphine ligands such as Xantphos or BrettPhos can be effective.[1]

  • Base: A strong, non-nucleophilic base is required to facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, particularly for base-sensitive substrates.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent catalyst deactivation.

Quantitative Data Summary
EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (1)Xantphos (2)NaOtBu (1.4)Toluene1001696
22-ChloropyridinePd(OAc)₂ (2)BrettPhos (4)K₃PO₄ (2.0)Dioxane1101285
34-IodoanisolePdCl₂(dppf) (5)-Cs₂CO₃ (1.5)DMF902491
Experimental Protocol: Synthesis of Ethyl 4-(4-methylphenyl)piperazine-1-carboxylate
  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), Xantphos (11.6 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add 4-bromotoluene (171 mg, 1.0 mmol) and this compound (158 mg, 1.0 mmol) dissolved in anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours with vigorous stirring.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate (3 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to afford the desired product.

Amide Coupling

Amide bond formation is one of the most fundamental transformations in organic synthesis, crucial for the construction of peptides, polymers, and a vast array of pharmaceuticals. The secondary amine of this compound readily participates in amide coupling reactions with carboxylic acids.

Application Notes

A variety of coupling reagents can be employed to facilitate the formation of an amide bond between a carboxylic acid and this compound. The choice of reagent often depends on the complexity of the substrates and the desired reaction conditions.

  • Carbodiimide Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is a widely used and efficient system. The byproducts are water-soluble, simplifying purification.

  • Phosphonium and Uronium Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective but can be more expensive. They are often used for sterically hindered or electronically deactivated substrates.

  • Base: A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically added to neutralize the acid formed during the reaction and to facilitate the coupling process.

Quantitative Data Summary
EntryCarboxylic AcidCoupling Reagent (equiv)Additive (equiv)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Benzoic AcidEDC (1.2)HOBt (1.1)DIPEA (2.0)DMF251292
2Acetic AcidHATU (1.1)-TEA (3.0)DCM25495
34-Nitrobenzoic AcidDCC (1.1)DMAP (0.1)-CH₂Cl₂0 to 251888
Experimental Protocol: Synthesis of Ethyl 4-benzoylpiperazine-1-carboxylate
  • To a solution of benzoic acid (122 mg, 1.0 mmol) in anhydrous DMF (5 mL), add EDC (230 mg, 1.2 mmol) and HOBt (149 mg, 1.1 mmol).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (158 mg, 1.0 mmol) followed by DIPEA (348 µL, 2.0 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the final product.

Suzuki Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, forming a carbon-carbon bond.[4] While this compound itself does not directly participate as a halide or boron-containing partner, it can be readily functionalized to contain either a haloaryl or a borylaryl group, making it a valuable substrate for Suzuki couplings to generate complex biaryl structures.

Application Notes

For a successful Suzuki coupling involving a functionalized this compound derivative, the following factors are crucial:

  • Palladium Catalyst and Ligand: A variety of palladium catalysts can be used, with Pd(PPh₃)₄ being a common choice. For more challenging couplings, ligand systems such as SPhos or XPhos with a palladium precursor can offer improved reactivity.

  • Base: An aqueous solution of a base like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) is essential for the transmetalation step.

  • Solvent System: A two-phase solvent system, typically an organic solvent (e.g., toluene, dioxane, or DME) and water, is used to dissolve both the organic and inorganic reagents.

Quantitative Data Summary
EntryHaloaryl PiperazineBoronic AcidCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
1Ethyl 4-(4-bromophenyl)piperazine-1-carboxylatePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Toluene/H₂O (4:1)901289
2Ethyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2.0)Dioxane/H₂O (3:1)1001682
31-(4-Iodobenzyl)-4-(ethoxycarbonyl)piperazineThiophene-2-boronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.5)THF/H₂O (5:1)801093
Experimental Protocol: Synthesis of Ethyl 4-(biphenyl-4-yl)piperazine-1-carboxylate
  • In a round-bottom flask, dissolve Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate (327 mg, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol) in a mixture of toluene (8 mL) and water (2 mL).

  • Add K₂CO₃ (276 mg, 2.0 mmol) to the mixture.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) and heat the reaction mixture to 90 °C for 12 hours under an argon atmosphere.

  • After cooling to room temperature, separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to obtain the desired biaryl product.

Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Weigh Reagents (Aryl Halide, Amine, etc.) catalyst Add Catalyst & Ligand reagents->catalyst base Add Base catalyst->base solvent Add Anhydrous Solvent base->solvent degas Degas with Inert Gas solvent->degas heat Heat to Reaction Temperature degas->heat stir Stir for Specified Time heat->stir monitor Monitor by TLC/LC-MS stir->monitor cool Cool to Room Temperature monitor->cool filter Filter (e.g., through Celite®) cool->filter extract Liquid-Liquid Extraction filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography characterization Characterize Product (NMR, MS, etc.) chromatography->characterization

Caption: General experimental workflow for coupling reactions.

G cluster_pathway Apoptosis Signaling Pathway Piperazine_Derivative N-Arylpiperazine Derivative (e.g., from this compound) PI3K PI3K Piperazine_Derivative->PI3K inhibits AKT AKT PI3K->AKT activates Bcl2 Bcl-2 AKT->Bcl2 activates Bax Bax Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Apoptosis induction by a hypothetical N-arylpiperazine derivative.

References

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl N-Piperazinecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl N-piperazinecarboxylate and its derivatives are pivotal intermediates in the pharmaceutical industry, forming the structural core of numerous therapeutic agents. Their versatile scaffold allows for the synthesis of a diverse range of molecules with applications in oncology, neuroscience, and infectious diseases. The large-scale synthesis of these compounds, however, presents unique challenges, including ensuring regioselective N-alkylation, minimizing byproduct formation, and developing robust purification strategies to meet the stringent purity requirements for active pharmaceutical ingredients (APIs).

These application notes provide an overview of the common strategies for the large-scale synthesis of this compound derivatives, focusing on reaction optimization, process control, and purification. Detailed experimental protocols for key synthetic steps are also provided to guide researchers in the development of efficient and scalable manufacturing processes.

Key Synthetic Strategies for Large-Scale Production

The synthesis of this compound derivatives on a large scale typically involves two key stages: the formation of the this compound core and the subsequent N-alkylation to introduce desired functional groups.

Synthesis of this compound

The initial step involves the reaction of piperazine with ethyl chloroformate. To control the reaction and avoid the formation of the di-substituted byproduct, it is crucial to carefully manage the stoichiometry and reaction conditions.

Experimental Protocol: Large-Scale Synthesis of this compound

Materials:

  • Piperazine

  • Ethyl chloroformate

  • Sodium hydroxide

  • Toluene

  • Water

Procedure:

  • To a stirred solution of piperazine (1.0 eq) in a mixture of toluene and water at 0-5 °C, slowly add ethyl chloroformate (1.05 eq) while maintaining the pH between 9-10 by the addition of a sodium hydroxide solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by HPLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and then with a brine solution.

  • Concentrate the organic layer under reduced pressure to obtain crude this compound.

  • The crude product can be purified by vacuum distillation or crystallization to yield a high-purity product.

N-Alkylation of this compound

The N-alkylation of the secondary amine on the piperazine ring is a critical step in the synthesis of diverse derivatives. A common challenge in this step is preventing di-alkylation. Several strategies can be employed to achieve selective mono-alkylation on a large scale.[1]

  • Use of a Protecting Group: The most reliable method for ensuring mono-alkylation is the use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, on one of the nitrogen atoms.[1] This strategy, however, adds extra steps for protection and deprotection to the overall synthesis.

  • Control of Stoichiometry: Using a significant excess of the piperazine starting material relative to the alkylating agent can favor mono-alkylation.[1] However, this approach may necessitate a more complex purification process to remove the unreacted piperazine.

  • Reductive Amination: This two-step, one-pot process involves the reaction of the piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced. This method is advantageous as it can prevent the formation of quaternary ammonium salts.[1]

Experimental Protocol: N-Alkylation of this compound using an Alkyl Halide

Materials:

  • This compound

  • Alkyl Bromide (e.g., 1-bromobutane)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • In a dried reaction vessel under an inert atmosphere, suspend anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile.

  • Add this compound (1.0 eq) to the suspension and stir.

  • Slowly add the alkyl bromide (1.1 eq) to the reaction mixture.

  • Heat the mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product is then purified by column chromatography or crystallization.

Data Presentation: Comparison of N-Alkylation Strategies

The choice of N-alkylation strategy can significantly impact the yield, purity, and overall efficiency of the synthesis. The following table summarizes typical quantitative data for different approaches.

Alkylation StrategyAlkylating AgentSolventBaseTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Direct AlkylationAlkyl HalideAcetonitrileK₂CO₃60-804-875-85>95
Direct AlkylationAlkyl HalideDMFCs₂CO₃Room Temp - 606-1280-90>98
Reductive AminationAldehyde/KetoneDichloromethane-Room Temp12-2485-95>99
Protected IntermediateAlkyl HalideTHFNaH0 - Room Temp2-6>90 (alkylation step)>99

Large-Scale Purification Strategies

Achieving high purity (typically >99.5%) is critical for pharmaceutical intermediates. Several techniques are employed for the large-scale purification of this compound derivatives.

  • Crystallization: This is one of the most common and cost-effective methods for purifying solid compounds.[2] The choice of solvent system is crucial for obtaining high yields and the desired polymorphic form.[2]

  • Chromatography: While often used in laboratory-scale purifications, process-scale chromatography, such as perfusion chromatography, can be employed for high-value intermediates or when crystallization is not feasible.[3]

  • Supercritical Fluid Extraction (SFE): This technique uses supercritical fluids, like CO₂, as extraction solvents and offers advantages in terms of reduced organic solvent use and continuous operation capability.[4]

  • Nanofiltration and Reverse Osmosis: These membrane-based technologies can be effective for removing small organic molecules and inorganic salts.[4]

Visualization of Synthetic and Biological Pathways

Synthetic Workflow

The overall process for the large-scale synthesis of a target this compound derivative can be visualized as a multi-step workflow, from raw materials to the final purified product.

G cluster_0 Synthesis of this compound cluster_1 N-Alkylation cluster_2 Quality Control Piperazine Piperazine Reaction1 Reaction Piperazine->Reaction1 EthylChloroformate Ethyl Chloroformate EthylChloroformate->Reaction1 Purification1 Purification (Distillation/Crystallization) Reaction1->Purification1 EPC This compound Purification1->EPC Reaction2 N-Alkylation Reaction EPC->Reaction2 AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->Reaction2 Purification2 Purification (Chromatography/Crystallization) Reaction2->Purification2 Derivative Target Derivative Purification2->Derivative QC QC Analysis (HPLC, GC, NMR) Derivative->QC

Caption: General workflow for the synthesis of this compound derivatives.

Biological Signaling Pathway

Certain derivatives of this compound have shown pharmacological activity by modulating specific biological pathways. For instance, the anti-nociceptive and anti-inflammatory effects of some derivatives are mediated through the serotonergic pathway.[5]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP TPH Serotonin Serotonin (5-HT) FiveHTP->Serotonin AADC VMAT VMAT Serotonin->VMAT Vesicle Synaptic Vesicle VMAT->Vesicle Synapse Synaptic Cleft Vesicle->Synapse SERT SERT (Reuptake Transporter) Receptor 5-HT Receptor Signaling Downstream Signaling Receptor->Signaling Response Cellular Response (e.g., Reduced Pain Perception) Signaling->Response Derivative This compound Derivative Derivative->SERT Inhibition Derivative->Receptor Modulation Synapse->SERT Reuptake Synapse->Receptor 5-HT

Caption: Modulation of the serotonergic pathway by an this compound derivative.

References

The Role of Ethyl N-Piperazinecarboxylate in the Synthesis of Novel Antipsychotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ethyl N-piperazinecarboxylate is a critical building block in the synthesis of a variety of antipsychotic drugs. Its primary function is to serve as a stable, protected form of the piperazine moiety, a common pharmacophore in many centrally acting agents. This protection strategy allows for selective functionalization at the second nitrogen of the piperazine ring, preventing unwanted side reactions. The ethoxycarbonyl protecting group can be readily removed under acidic or basic conditions to liberate the secondary amine for subsequent chemical modifications. This document outlines the application of this compound in the synthesis of antipsychotic drugs, providing detailed experimental protocols and summarizing key reaction data.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, particularly for compounds targeting the central nervous system. Many atypical antipsychotics incorporate a piperazine unit, which is believed to contribute to their affinity for dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A) receptors.[1][2] The synthesis of these complex molecules often requires a multi-step approach where one of the piperazine nitrogens is temporarily blocked. This compound provides an effective and economical means of achieving this protection.

Key Applications in Antipsychotic Drug Synthesis

This compound is instrumental in the synthesis of various arylpiperazine derivatives that form the core of many antipsychotic drugs.[3] A notable example is its use in the synthesis of BMY-14802, an investigational antipsychotic agent.[4] The general strategy involves the initial reaction of this compound with an appropriate electrophile, followed by deprotection and subsequent reaction to build the final drug molecule.

Synthesis of BMY-14802 Intermediate

One of the key steps in the synthesis of BMY-14802 involves the reaction of this compound with 2-chloro-5-fluoro-4-methylthiopyrimidine.[4] This reaction is followed by catalytic hydrogenation to remove the methylthio group and subsequent acid hydrolysis to remove the ethoxycarbonyl protecting group, yielding the crucial piperazine intermediate.

Reaction Scheme:

BMY14802_Synthesis cluster_reactants Reactants cluster_products Products A This compound C Ethyl-4-(5-fluoro-4-methylthio-2-pyrimidinyl)-1-piperazine carboxylate A->C Reaction B 2-chloro-5-fluoro-4-methylthiopyrimidine B->C D Ethyl-4-(5-fluoro-2-pyrimidinyl)-1-piperazine carboxylate C->D Catalytic Hydrogenation E 5-fluoro-2-(piperazin-1-yl)pyrimidine D->E Acid Hydrolysis

Caption: Synthesis pathway of a key intermediate for BMY-14802.

Experimental Protocols

Protocol 1: Synthesis of Ethyl-4-(5-fluoro-4-methylthio-2-pyrimidinyl)-1-piperazine carboxylate

This protocol is based on the synthesis of an intermediate for BMY-14802.[4]

Materials:

  • This compound (N-carboethoxypiperazine)

  • 2-chloro-5-fluoro-4-methylthiopyrimidine

  • Anhydrous potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Sodium iodide (NaI) (catalytic amount)

Procedure:

  • To a solution of 2-chloro-5-fluoro-4-methylthiopyrimidine (1.0 eq) in acetonitrile, add this compound (1.1 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add a catalytic amount of sodium iodide.

  • Reflux the reaction mixture for 16-24 hours with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Protocol 2: Deprotection of the Ethoxycarbonyl Group

This protocol describes the acid-catalyzed removal of the ethoxycarbonyl protecting group.[4]

Materials:

  • Ethyl-4-(5-fluoro-2-pyrimidinyl)-1-piperazine carboxylate

  • Hydrochloric acid (concentrated) or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (if using TFA)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Ethyl acetate (EtOAc)

Procedure:

  • Using HCl: Reflux the starting material in concentrated hydrochloric acid for 4-6 hours.

  • Using TFA: Dissolve the starting material in dichloromethane and add trifluoroacetic acid (10-20 eq). Stir the mixture at room temperature for 2-4 hours.[5]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the deprotected piperazine derivative.

Data Presentation

Intermediate/ProductStarting Material(s)ReagentsSolventYield (%)Purity (HPLC) (%)Reference
N-Phenylpiperazine derivative 5a4-((4-phenylpiperazin-1-yl)methyl)aniline, Benzo[d][1]dioxole-5-sulfonyl chloride-Ethanol3699.0[6]
N-Phenylpiperazine derivative 5b4-((4-phenylpiperazin-1-yl)methyl)aniline, 6-Methylbenzo[d][1]dioxole-5-sulfonyl chloride-Ethanol8597.0[6]
N-Phenylpiperazine derivative 5c4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)aniline, 6-Methylbenzo[d][1]dioxole-5-sulfonyl chloride-Ethanol2196.0[7]
N-Phenylpiperazine derivative 5e4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)aniline, Benzo[d][1]dioxole-5-sulfonyl chloride-Ethanol2197.0[7]
N-Phenylpiperazine derivative 5f4-((4-(2,3-dichlorophenyl)piperazin-1-yl)methyl)aniline, Benzo[d][1]dioxole-5-sulfonyl chloride-Ethanol55-[7]
Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate (Monoclinic form)4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acidEthyl iodide, Na2CO3Ethanol47-[8]
Ethyl 1-ethyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acidEthyl iodide, Na2CO3Ethanol23-[8]

Signaling Pathways of Antipsychotic Drugs

Many antipsychotic drugs synthesized using piperazine derivatives exert their effects by modulating key intracellular signaling pathways. The primary targets are often G-protein coupled receptors, such as dopamine D2 and serotonin 5-HT2A receptors.[2][9]

Antipsychotic_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_effect Cellular Response AP Antipsychotic Drug D2R D2 Receptor AP->D2R Antagonism HT2AR 5-HT2A Receptor AP->HT2AR Antagonism AC Adenylyl Cyclase D2R->AC Inhibition PLC Phospholipase C HT2AR->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB Activation PKA->CREB Phosphorylates IP3_DAG IP3 / DAG PLC->IP3_DAG Cleaves PIP2 to PKC PKC IP3_DAG->PKC Activates Ca Ca2+ Release IP3_DAG->Ca Mobilizes Gene Gene Expression CREB->Gene

Caption: Simplified signaling pathways for antipsychotic drugs.

Conclusion

This compound is a versatile and indispensable reagent in the synthesis of antipsychotic drugs. Its use as a protecting group allows for the controlled and efficient construction of complex arylpiperazine derivatives. The protocols and data presented here provide a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the synthesis of novel therapeutic agents for the treatment of psychotic disorders.

References

Application Notes and Protocols for the Functionalization of the Second Nitrogen in Ethyl N-piperazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl N-piperazinecarboxylate is a versatile bifunctional molecule widely employed as a building block in the synthesis of pharmaceutical agents and other biologically active compounds. The presence of a secondary amine in the piperazine ring, ortho to an ethyl carbamate, provides a convenient handle for introducing a wide range of functional groups. This strategic functionalization at the N4 position is a cornerstone in medicinal chemistry for modulating the physicochemical properties, pharmacological activity, and pharmacokinetic profile of lead compounds.

This document provides detailed application notes and experimental protocols for the four primary methods of functionalizing the second nitrogen of this compound: N-Acylation, N-Alkylation, N-Arylation (via Buchwald-Hartwig amination), and N-Alkylation via Reductive Amination.

Core Functionalization Strategies

The secondary amine of this compound is a nucleophilic center that readily reacts with various electrophiles. The primary strategies for its functionalization are summarized below.

Functionalization_Strategies cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Product Classes This compound This compound Acylation Acylation This compound->Acylation Acyl Halide/Anhydride, Base Alkylation Alkylation This compound->Alkylation Alkyl Halide, Base Arylation Arylation This compound->Arylation Aryl Halide, Pd Catalyst, Base, Ligand Reductive_Amination Reductive_Amination This compound->Reductive_Amination Aldehyde/Ketone, Reducing Agent N-Acyl Derivatives N-Acyl Derivatives Acylation->N-Acyl Derivatives N-Alkyl Derivatives N-Alkyl Derivatives Alkylation->N-Alkyl Derivatives N-Aryl Derivatives N-Aryl Derivatives Arylation->N-Aryl Derivatives N-Substituted Alkyl Derivatives N-Substituted Alkyl Derivatives Reductive_Amination->N-Substituted Alkyl Derivatives

Figure 1: Overview of functionalization strategies for this compound.

Experimental Protocols and Data

The following sections provide detailed protocols for each functionalization method, along with representative quantitative data.

N-Acylation

N-acylation introduces an acyl group to the secondary nitrogen, often to synthesize amides and sulfonamides. This is a robust and high-yielding transformation.

Protocol 1: N-Benzoylation of this compound

This protocol describes the synthesis of Ethyl 4-benzoylpiperazine-1-carboxylate using benzoyl chloride under Schotten-Baumann conditions.

Materials:

  • This compound

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in DCM.

  • In a separate beaker, prepare a 10% aqueous solution of NaOH.

  • Cool the DCM solution of the piperazine derivative to 0 °C using an ice bath.

  • Slowly and simultaneously add benzoyl chloride (1.1 eq) and the 10% NaOH solution to the reaction mixture with vigorous stirring. Maintain the pH of the aqueous layer between 8 and 10.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by flash column chromatography or recrystallization.

Protocol 2: N-Sulfonylation of this compound

This protocol details the synthesis of Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate.[1]

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Toluene

  • Alkaline water (e.g., dilute NaOH solution)

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve benzenesulfonyl chloride (1.0 eq, 0.01 mol, 1.76 g) in 25 mL of toluene with stirring.[1]

  • Add a solution of this compound (1.0 eq, 0.01 mol, 1.58 g) in toluene dropwise to the stirred solution.[1]

  • Reflux the reaction mixture for 30 minutes. A precipitate will form.[1]

  • Cool the reaction mixture and filter the precipitate.

  • Wash the precipitate with alkaline water to remove any unreacted sulfonyl chloride and HCl byproduct.[1]

  • Dissolve the washed precipitate in methanol at room temperature.

  • Allow the methanol to evaporate slowly over a few days to yield yellow crystals of the product.[1]

Table 1: Quantitative Data for N-Acylation Reactions

Acylating AgentBaseSolventTime (h)Yield (%)Reference
Benzoyl ChlorideNaOHDCM/Water2>90General Protocol
Benzenesulfonyl Chloride(none specified)Toluene0.5Not specified[1]
N-Alkylation

N-alkylation involves the introduction of an alkyl group onto the secondary nitrogen, typically via reaction with an alkyl halide in the presence of a base.

Protocol 3: N-Benzylation of this compound

This protocol describes the synthesis of Ethyl 4-benzylpiperazine-1-carboxylate.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by flash column chromatography if necessary.

Table 2: Quantitative Data for N-Alkylation Reactions

Alkylating AgentBaseSolventTime (h)Yield (%)Reference
Benzyl BromideK₂CO₃Acetonitrile4-6HighGeneral Protocol
N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperazines.

Protocol 4: N-Arylation of this compound with 4-Bromoanisole

This protocol is an adaptation of a general Buchwald-Hartwig procedure for the arylation of piperidine.

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

  • Add anhydrous toluene, followed by this compound (1.2 eq) and 4-bromoanisole (1.0 eq).

  • Seal the tube and heat the reaction mixture at 100 °C with stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography. A similar reaction with piperidine and 4-bromoanisole yielded 93% of the product.[2]

Table 3: Quantitative Data for N-Arylation Reactions

Aryl HalideCatalyst/LigandBaseSolventTime (h)Yield (%)Reference
4-BromoanisolePd(OAc)₂ / XPhosNaOtBuToluene12-24~93 (by analogy)[2]
N-Alkylation via Reductive Amination

Reductive amination is a two-step, one-pot process that forms a C-N bond by the reduction of an in situ-formed iminium ion from the reaction of an amine with an aldehyde or ketone.

Protocol 5: Reductive Amination of this compound with Benzaldehyde

This protocol details the synthesis of Ethyl 4-benzylpiperazine-1-carboxylate using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as catalyst)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and benzaldehyde (1.0 eq) in DCE, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. For less reactive ketones, a catalytic amount of acetic acid can be added.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify by flash column chromatography if necessary. This method is known to give high yields, often exceeding 80-90%.[3][4][5]

Table 4: Quantitative Data for Reductive Amination Reactions

Carbonyl CompoundReducing AgentSolventTime (h)Yield (%)Reference
BenzaldehydeNaBH(OAc)₃DCE/DCM1-4>90[3][4][5]

Applications in Drug Discovery and Relevant Signaling Pathways

Functionalized piperazine derivatives are privileged scaffolds in medicinal chemistry, frequently targeting G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors. Many antipsychotic and antidepressant drugs contain a piperazine moiety.[6][7][8][9]

Dopamine D2 Receptor Signaling

Many atypical antipsychotics are antagonists or partial agonists at the Dopamine D2 receptor.[6] The signaling cascade of the D2 receptor, a Gi-coupled GPCR, is depicted below.

D2_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Binds G_protein Gi/o Protein (α, βγ) D2R->G_protein Activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits (αi) cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Phosphorylates targets MAPK_Pathway MAPK Pathway (e.g., ERK) Beta_Arrestin->MAPK_Pathway Activates

Figure 2: Simplified Dopamine D2 receptor signaling pathway.
Serotonin 5-HT2A Receptor Signaling

The Serotonin 5-HT2A receptor is another common target for antipsychotic drugs. It is a Gq-coupled GPCR, and its activation leads to a distinct signaling cascade.[10][11][12]

Figure 3: Simplified Serotonin 5-HT2A receptor signaling pathway.

Conclusion

The functionalization of the second nitrogen in this compound is a critical step in the synthesis of a diverse array of biologically active molecules. The choice of functionalization strategy—acylation, alkylation, arylation, or reductive amination—depends on the desired final product and the specific requirements of the synthetic route. The protocols provided herein offer robust and versatile methods for achieving these transformations, enabling researchers and drug development professionals to efficiently generate novel piperazine-based compounds for further investigation. The interaction of these compounds with key neurological pathways, such as the dopamine and serotonin systems, underscores the importance of this chemical scaffold in the development of new therapeutics.

References

Application Notes and Protocols: Ethyl N-Piperazinecarboxylate in Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine is a ubiquitous scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties and pharmacological activity. The presence of two secondary amine functionalities necessitates the use of protecting groups to achieve selective N-functionalization. The ethoxycarbonyl group, introduced via ethyl chloroformate to form ethyl N-piperazinecarboxylate, presents a practical and cost-effective strategy for the temporary protection of one of the piperazine nitrogens. These application notes provide a comprehensive overview of this strategy, including detailed experimental protocols, comparative data, and visualizations to guide researchers in its effective implementation.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound
PropertyValueReference
Molecular Formula C₇H₁₄N₂O₂[1]
Molecular Weight 158.20 g/mol [1]
Appearance Clear, light yellow oily liquid[2]
Boiling Point 273 °C (lit.)[2]
Density 1.08 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D 1.477 (lit.)[2]
¹H NMR (CDCl₃, ppm) δ 4.15 (q, 2H), 3.45 (t, 4H), 2.80 (t, 4H), 1.60 (s, 1H), 1.25 (t, 3H)
¹³C NMR (CDCl₃, ppm) δ 155.5, 61.2, 45.8, 44.2, 14.6
IR (neat, cm⁻¹) 2975, 2860, 1700 (C=O), 1440, 1240, 1130[3]
Mass Spectrum (EI) m/z 158 (M+), 113, 85, 70, 56[4]
Table 2: Comparison of Common Piperazine Protecting Groups
Protecting GroupReagentIntroduction ConditionsDeprotection ConditionsOrthogonalityRelative Cost
Ethoxycarbonyl (Eoc) Ethyl ChloroformateMildly basic (e.g., NaHCO₃, Et₃N)Acidic or basic hydrolysisOrthogonal to hydrogenolysis-labile groups (e.g., Cbz)Low
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate (Boc)₂OMildly basic (e.g., Et₃N, NaOH)Acidic (e.g., TFA, HCl)Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile groupsModerate
Benzyloxycarbonyl (Cbz) Benzyl ChloroformateMildly basic (e.g., NaHCO₃, Et₃N)Catalytic Hydrogenolysis (H₂, Pd/C)Orthogonal to acid- and base-labile groupsModerate

Experimental Protocols

Protocol 1: Protection of Piperazine with Ethyl Chloroformate

This protocol describes the synthesis of this compound.

Materials:

  • Piperazine

  • Ethyl chloroformate

  • Methanol

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve piperazine (1.0 eq) in a mixture of water and methanol.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add a solution of ethyl chloroformate (0.5 eq) in methanol to the piperazine solution dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add saturated aqueous sodium chloride solution to the reaction mixture.[5]

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).[5]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[5]

  • Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.[5]

  • Purify the crude product by silica gel column chromatography (eluent: dichloromethane/methanol, 40:1 v/v) to afford this compound as a clear, light yellow oil. A yield of 33.7% has been reported for this procedure.[5]

Protocol 2: Deprotection of this compound (Hydrolysis)

This protocol outlines the removal of the ethoxycarbonyl protecting group.

Materials:

  • This compound

  • Hydrochloric acid (concentrated) or Sodium Hydroxide solution

  • Methanol or Ethanol

  • Water

  • Dichloromethane (DCM) or other suitable organic solvent

  • Sodium carbonate (for basification)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Acidic Hydrolysis Procedure:

  • Dissolve this compound (1.0 eq) in methanol.

  • Add concentrated hydrochloric acid (excess) to the solution.

  • Heat the mixture to reflux for 2-4 hours.[6]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, add water to the reaction mixture.

  • Basify the solution to pH 8-9 with a saturated aqueous solution of sodium carbonate.[6]

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).[6]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]

  • Filter and concentrate the organic phase under reduced pressure to yield the deprotected piperazine.

Basic Hydrolysis Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add an aqueous solution of sodium hydroxide (e.g., 2 M, excess) to the solution.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After cooling, neutralize the reaction mixture with a suitable acid (e.g., HCl).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected piperazine.

Visualizations

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Piperazine Piperazine Ethyl_N_piperazinecarboxylate This compound Piperazine->Ethyl_N_piperazinecarboxylate Base (e.g., Et3N) Solvent (e.g., DCM) Ethyl_Chloroformate Ethyl Chloroformate Ethyl_Chloroformate->Ethyl_N_piperazinecarboxylate Deprotected_Piperazine Piperazine Ethyl_N_piperazinecarboxylate->Deprotected_Piperazine Hydrolysis Functionalization Selective N'-Functionalization Ethyl_N_piperazinecarboxylate->Functionalization Further Reactions Acid_Base Acid or Base Acid_Base->Deprotected_Piperazine Functionalization->Ethyl_N_piperazinecarboxylate Orthogonality_Concept cluster_Eoc Eoc Protection cluster_Cbz Cbz Protection cluster_Boc Boc Protection Start N,N'-Disubstituted Piperazine Precursor Eoc_Protected Eoc-N, N'-R-Piperazine Start->Eoc_Protected Cbz_Protected Cbz-N, N'-R-Piperazine Start->Cbz_Protected Boc_Protected Boc-N, N'-R-Piperazine Start->Boc_Protected Deprotected_Eoc R-NH-Piperazine Eoc_Protected->Deprotected_Eoc Acid/Base Hydrolysis Deprotected_Cbz R-NH-Piperazine Cbz_Protected->Deprotected_Cbz H2, Pd/C Deprotected_Boc R-NH-Piperazine Boc_Protected->Deprotected_Boc TFA/HCl

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing a Piperazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solid-phase synthesis of diverse libraries of N-substituted piperazine derivatives. The methodologies leverage the piperazine scaffold, a privileged structure in medicinal chemistry, and the efficiency of solid-phase organic synthesis (SPOS) to facilitate the rapid generation of compound libraries for drug discovery and lead optimization. While these protocols start with the immobilization of piperazine, the resulting resin-bound intermediate serves as a versatile platform for syntheses that would otherwise utilize reagents like Ethyl N-piperazinecarboxylate in solution-phase chemistry.

Application Note 1: Solid-Phase Synthesis of N-Acyl Piperazine Libraries

This protocol details a robust method for the parallel synthesis of a library of N-acyl piperazines. The workflow involves the initial immobilization of a mono-protected piperazine scaffold onto a solid support, followed by acylation with a diverse range of carboxylic acids and subsequent cleavage to yield the final products.

Experimental Workflow

G cluster_0 Resin Preparation & Loading cluster_1 Piperazine Derivatization cluster_2 Cleavage & Isolation A 1. Swell Resin B 2. Activate Resin A->B E 5. Boc Deprotection (TFA) C 3. Couple Mono-Boc-Piperazine B->C D 4. Capping C->D D->E F 6. Neutralization (DIEA) E->F H 8. Resin Washing & Drying G 7. Acylation with R-COOH F->G G->H I 9. Cleavage from Resin (TFA) H->I J 10. Product Isolation I->J

Caption: Workflow for the solid-phase synthesis of N-acyl piperazines.

Detailed Protocol

1. Resin Preparation and Swelling:

  • Place 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g loading) in a fritted syringe reaction vessel.

  • Swell the resin in dichloromethane (DCM, 10 mL) for 30 minutes with gentle agitation.

  • Drain the solvent.

2. Immobilization of Mono-Boc-Piperazine:

  • Dissolve tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) (2.23 g, 12.0 mmol, 10 eq.) in anhydrous DCM (15 mL).

  • Add diisopropylethylamine (DIEA) (2.09 mL, 12.0 mmol, 10 eq.) to the solution.

  • Add the solution to the swollen resin and agitate at room temperature for 4 hours.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), N,N-dimethylformamide (DMF) (3 x 10 mL), methanol (MeOH) (3 x 10 mL), and DCM (3 x 10 mL).

3. Capping of Unreacted Sites:

  • To cap any unreacted chlorotrityl sites, treat the resin with a solution of DCM/MeOH/DIEA (17:2:1, 10 mL) for 30 minutes.

  • Drain the capping solution and wash the resin as described in step 2.

  • Dry the resin under high vacuum.

4. Boc Deprotection:

  • Treat the resin with a solution of 20% trifluoroacetic acid (TFA) in DCM (10 mL) for 30 minutes.

  • Drain the solution and wash the resin with DCM (3 x 10 mL).

5. Neutralization:

  • Treat the resin with a solution of 10% DIEA in DCM (10 mL) for 10 minutes.

  • Drain the solution and wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

6. Acylation:

  • In separate reaction vessels for parallel synthesis, add a solution of the desired carboxylic acid (5 eq.) and hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) (4.9 eq.) in DMF to each resin portion.

  • Add DIEA (10 eq.) to each vessel.

  • Agitate the reactions at room temperature for 4 hours.

  • Drain the solutions and wash the resin with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

7. Cleavage and Isolation:

  • Dry the resin under high vacuum.

  • Treat the resin with a solution of 95% TFA in water (10 mL) for 2 hours to cleave the product from the resin.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to collect the solid, wash with cold ether, and dry to yield the final N-acyl piperazine.

Quantitative Data Summary
Building Block (R-COOH)Molecular WeightTheoretical Yield (mg)Actual Yield (mg)Purity (HPLC %)
Acetic Acid60.05154128>95%
Benzoic Acid122.12243209>95%
4-Chlorobenzoic Acid156.57284238>95%
4-Methoxybenzoic Acid152.15279240>95%
Cyclohexanecarboxylic Acid128.17250215>95%

Application Note 2: Solid-Phase Synthesis of N-Sulfonyl Piperazine Libraries

This protocol demonstrates the versatility of the resin-bound piperazine scaffold by employing sulfonyl chlorides as electrophiles to generate a library of N-sulfonyl piperazines.

Experimental Workflow

G cluster_0 Resin Preparation & Loading cluster_1 Piperazine Derivatization cluster_2 Cleavage & Isolation A 1. Prepare Resin-Bound Piperazine B 2. Sulfonylation with R-SO2Cl A->B C 3. Resin Washing & Drying B->C D 4. Cleavage from Resin (TFA) C->D E 5. Product Isolation D->E

Caption: Workflow for the solid-phase synthesis of N-sulfonyl piperazines.

Detailed Protocol

1. Preparation of Resin-Bound Piperazine:

  • Prepare resin-bound piperazine by following steps 1-5 from the N-acyl piperazine protocol.

2. Sulfonylation:

  • To the resin-bound piperazine in separate reaction vessels, add a solution of the desired sulfonyl chloride (5 eq.) in anhydrous DCM.

  • Add DIEA (10 eq.) to each vessel.

  • Agitate the reactions at room temperature for 6 hours.

  • Drain the solutions and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

3. Cleavage and Isolation:

  • Follow step 7 from the N-acyl piperazine protocol to cleave the N-sulfonyl piperazine derivatives from the resin and isolate the final products.

Quantitative Data Summary
Building Block (R-SO₂Cl)Molecular WeightTheoretical Yield (mg)Actual Yield (mg)Purity (HPLC %)
Methanesulfonyl Chloride114.55233198>95%
Benzenesulfonyl Chloride176.62308265>95%
p-Toluenesulfonyl Chloride190.65325280>95%
4-Chlorobenzenesulfonyl Chloride211.06349297>95%
Naphthalenesulfonyl Chloride226.68368313>95%

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and equipment. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Substitution Reactions on Ethyl N-Piperazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for N-substitution reactions on Ethyl N-piperazinecarboxylate. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-substitution on this compound?

The secondary amine on the piperazine ring of this compound is a versatile nucleophile, enabling a variety of N-substitution reactions. The three most prevalent and effective methods are:

  • N-Alkylation: This involves the reaction of this compound with an alkyl halide (e.g., alkyl bromide, iodide, or chloride) in the presence of a base. It is a straightforward and widely used technique for introducing alkyl groups.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming a C-N bond between this compound and an aryl or heteroaryl halide (or triflate). This reaction is essential for the synthesis of N-arylpiperazine derivatives, which are common motifs in pharmaceuticals.

  • Reductive Amination: This one-pot procedure involves the reaction of this compound with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) to yield the N-alkylated product. This method is particularly useful for synthesizing secondary and tertiary amines and avoids the formation of quaternary ammonium salts.[1]

Q2: How can I avoid the formation of the di-substituted by-product?

The formation of the N,N'-disubstituted piperazine is a common challenge. Since this compound already has one nitrogen substituted, this question pertains to reactions where the starting material is piperazine itself, which is then mono-substituted with the ethyl carboxylate group, followed by a second, different substitution. To favor mono-substitution on a free piperazine ring, several strategies can be employed:

  • Use of a Protecting Group: The most reliable method is to start with a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one nitrogen, directing the first substitution to the other. The protecting group can be removed later to allow for a different substitution on the second nitrogen.

  • Control Stoichiometry: Using a large excess of piperazine relative to the electrophile can statistically favor mono-substitution.

  • Slow Addition: Adding the alkylating or arylating agent slowly to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of a second reaction with the mono-substituted product.

Q3: My N-substituted product is highly water-soluble. How can I effectively extract it during work-up?

High water solubility of piperazine derivatives, often due to salt formation, is a frequent issue during extraction. To facilitate extraction into an organic layer, the aqueous layer should be basified to a pH of approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This deprotonates the piperazine nitrogen, converting the product to its free base form, which is generally more soluble in organic solvents like dichloromethane or ethyl acetate.

Troubleshooting Guides

N-Alkylation Reactions

Problem: Low or no yield of the desired N-alkylated product.

Potential Cause Troubleshooting Steps
Insufficiently reactive alkyl halide Iodides are more reactive than bromides, which are more reactive than chlorides. Consider switching to a more reactive halide.
Poor choice of base Use a strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃). Ensure at least 1.5-2.0 equivalents are used. For some reactions, a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF may be necessary.[2]
Poor solubility of reagents Switch to a more polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN) to ensure all reagents are fully dissolved.
Low reaction temperature Many N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress by TLC or LC-MS.

Problem: Formation of a quaternary ammonium salt.

Potential Cause Troubleshooting Steps
Over-alkylation of the product This occurs when the newly formed tertiary amine is further alkylated. Use a stoichiometric amount or a slight excess (1.1 equivalents) of the alkylating agent. Add the alkylating agent slowly to the reaction mixture. Consider using reductive amination as an alternative method, as it does not lead to quaternary salt formation.[3]
Buchwald-Hartwig Amination

Problem: Low or no yield of the N-arylated product.

Potential Cause Troubleshooting Steps
Inactive Catalyst The active Pd(0) species is crucial. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure it can be effectively reduced. Using an air-stable precatalyst that already contains the ligand can provide more consistent results. Ensure the reaction is performed under an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.
Poor Ligand Choice The choice of phosphine ligand is critical and substrate-dependent. For N-arylation of piperazines, sterically hindered biaryl phosphine ligands like XPhos, RuPhos, and SPhos are often effective.[4] If using older generation ligands, the catalytic activity might be insufficient, especially with less reactive aryl chlorides.
Inappropriate Base A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used. Weaker bases such as K₂CO₃ or K₃PO₄ may require higher temperatures, higher catalyst loadings, or longer reaction times.[5]
Low Reaction Temperature Most Buchwald-Hartwig aminations require heating, typically between 80-110 °C, to proceed at a reasonable rate.[6]

Problem: Formation of side products like biaryl or dehalogenated arene.

Potential Cause Troubleshooting Steps
Aryl Halide Homocoupling (Biaryl Formation) This can occur at high temperatures or with highly reactive aryl halides. Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2). Consider a lower reaction temperature.
Dehalogenation of the Aryl Halide This side reaction can be promoted by high temperatures or certain ligand/base combinations. Screen different ligands and bases to minimize this pathway. Ensure a strictly inert atmosphere.
Reductive Amination

Problem: Low yield of the N-alkylated product.

Potential Cause Troubleshooting Steps
Inefficient iminium ion formation The reaction is often acid-catalyzed. A small amount of acetic acid can be added to facilitate imine/iminium ion formation.
Decomposition of the reducing agent Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride are sensitive to moisture. Use anhydrous solvents and reagents.
Sterically hindered aldehyde or ketone Very bulky carbonyl compounds may react slowly. Increased reaction time or temperature may be required.

Quantitative Data Summary

The following tables provide examples of reaction conditions and yields for the N-substitution of this compound.

Table 1: N-Alkylation of this compound

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl bromideK₂CO₃AcetonitrileReflux12~95
Ethyl bromideK₂CO₃DMF8016~85
4-Chlorobenzyl chlorideDIPEAAcetonitrileRT24~90
Methyl iodideK₂CO₃AcetonitrileRT6>90

Table 2: Buchwald-Hartwig Amination of this compound

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-ChlorotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001885-95
4-BromoanisolePd(OAc)₂ (1.5)RuPhos (3)K₃PO₄Dioxane11024~90
2-BromopyridinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene10016~88

Table 3: Reductive Amination of this compound

Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeNaBH(OAc)₃DichloromethaneRT12>90
CyclohexanoneNaBH(OAc)₃1,2-DichloroethaneRT24~85
4-MethoxybenzaldehydeNaBH(OAc)₃DichloromethaneRT16~92

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation
  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF), add the base (e.g., K₂CO₃, 2.0 eq.).

  • To this suspension, add the alkyl halide (1.1 eq.) at room temperature.

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 eq.).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the aryl halide (1.0 eq.) and this compound (1.2 eq.) followed by the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Reductive Amination
  • To a solution of this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane), add acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 1 hour.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow_N_Alkylation start Start reagents Combine this compound, base, and solvent start->reagents add_halide Add alkyl halide reagents->add_halide react Heat and stir reaction mixture add_halide->react monitor Monitor reaction progress (TLC/LC-MS) react->monitor workup Work-up: filter and concentrate monitor->workup purify Purify by column chromatography workup->purify product Isolated N-alkylated product purify->product

A typical experimental workflow for N-alkylation.

Troubleshooting_Buchwald_Hartwig start Low Yield in Buchwald-Hartwig Amination catalyst Check Catalyst System: - Active Pd source? - Appropriate ligand? - Inert atmosphere? start->catalyst reagents Verify Reagents: - Pure and dry starting materials? - Anhydrous, degassed solvent? start->reagents conditions Optimize Conditions: - Appropriate base? - Optimal temperature? start->conditions solution_catalyst Solution: - Use air-stable precatalyst. - Screen different ligands. catalyst->solution_catalyst solution_reagents Solution: - Purify starting materials. - Use fresh, dry solvent. reagents->solution_reagents solution_conditions Solution: - Screen different bases (e.g., NaOtBu, K3PO4). - Optimize temperature (80-110 °C). conditions->solution_conditions

A troubleshooting guide for low yields in Buchwald-Hartwig amination.

Reductive_Amination_Pathway reactants This compound + Aldehyde/Ketone iminium Iminium Ion Intermediate reactants->iminium [H+] catalyst reduction Reduction (e.g., NaBH(OAc)3) iminium->reduction product N-Alkylated Product reduction->product

The general pathway for reductive amination.

References

Technical Support Center: Selective Mono-Substitution of Piperazine Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing di-substitution during the functionalization of piperazine carboxylates and related derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving mono-substitution of piperazine?

The symmetric nature of piperazine presents a significant synthetic challenge. It possesses two secondary amine nitrogens with similar reactivity, which can lead to a mixture of mono- and di-substituted products, as well as unreacted starting material.[1] Controlling the reaction to favor selective functionalization at a single nitrogen atom is crucial for the synthesis of many pharmaceutical compounds.[1]

Q2: What are the main strategies to prevent di-substitution?

The most common and effective strategies to achieve mono-substitution include:

  • Use of Orthogonal Protecting Groups: One nitrogen is temporarily masked with a protecting group (e.g., Boc, Cbz, Fmoc), allowing for selective functionalization of the other nitrogen.[1]

  • Stoichiometric Control: Using a large excess of piperazine relative to the electrophile can statistically favor mono-substitution.

  • In Situ Activation of Reagents: Certain methods for mono-acylation involve the in-situ formation of sterically hindered intermediates that react selectively once.[2][3]

  • Protonation: Using a mono-protonated piperazinium salt deactivates one nitrogen, simplifying the process by avoiding traditional protecting groups.[4][5]

  • Flow Chemistry: Continuous flow reactors allow for precise control over stoichiometry and reaction time, which can significantly improve selectivity for mono-alkylation.[6]

  • Ionic Immobilization: In a flow system, piperazine can be ionically immobilized on a solid support, allowing for mono-acylation before being released.[7]

Q3: Which protecting group should I choose for my synthesis?

The choice of protecting group depends on the stability of your molecule to the required deprotection conditions. An ideal strategy involves orthogonal protecting groups, where one can be removed without affecting the other.[1]

  • Boc (tert-Butyloxycarbonyl): The standard choice, removed under strong acidic conditions (e.g., TFA, HCl). It is stable to bases and hydrogenolysis.[1]

  • Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis, which is a mild method suitable for molecules with acid-sensitive groups.[1]

  • Fmoc (Fluorenylmethyloxycarbonyl): Cleaved under mild basic conditions (e.g., piperidine), making it orthogonal to both Boc and Cbz.[1]

Troubleshooting Guides

Problem 1: I am observing significant amounts of the di-substituted product in my N-alkylation reaction.

  • Potential Cause: The stoichiometry of piperazine to the alkylating agent is not optimal, or the mono-substituted product is of comparable or higher reactivity than the starting piperazine.

  • Troubleshooting Steps:

    • Increase Excess of Piperazine: Try increasing the molar excess of piperazine to 5-10 equivalents relative to the alkyl halide. This statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.

    • Use a Mono-Protected Piperazine: The most reliable method is to start with a mono-protected piperazine, such as N-Boc-piperazine.[1][6] This ensures that only one nitrogen is available for alkylation.

    • Consider a Mono-Piperazinium Salt: Reacting a mono-piperazinium salt with the alkylating agent can yield excellent results for N-monoalkylation with minimal di-alkylation byproducts.[8]

    • Change Reaction Solvent/Base: In some cases, heating an excess of piperazine with the alkyl halide in a large volume of a liquid base like pyridine can improve mono-alkylation selectivity.[6]

Problem 2: My N-acylation reaction is yielding a mixture of mono- and di-acylated products.

  • Potential Cause: The acylating agent (e.g., acyl chloride) is highly reactive, and the initially formed mono-acylated piperazine is still nucleophilic enough to react a second time.

  • Troubleshooting Steps:

    • Use a Large Excess of Piperazine: As with alkylation, using a significant excess (e.g., 5 equivalents) of piperazine can suppress di-acylation.[9]

    • In Situ Anhydride Formation: A convenient method involves the in-situ preparation of a mixed trimethylacetic arylcarboxylic anhydride from an arylcarboxylic acid and trimethylacetyl chloride. The steric hindrance of the t-butyl group minimizes the formation of the di-substituted product.[2]

    • Use a Triazine-Based Activating Agent: Carboxylic acids can be activated in situ with 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). The resulting sterically hindered intermediate favors mono-acylation.[3]

    • Control Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) and add the acylating agent slowly and dropwise to a vigorously stirred solution of excess piperazine.[1] This helps to dissipate local concentrations of the electrophile.

Problem 3: The deprotection of my N-Boc piperazine derivative is causing decomposition of my molecule.

  • Potential Cause: The harsh acidic conditions required to remove the Boc group (e.g., trifluoroacetic acid) are not compatible with other sensitive functional groups in the molecule.[1]

  • Troubleshooting Steps:

    • Switch to an Orthogonal Protecting Group: Plan your synthesis using a protecting group that can be removed under milder, non-acidic conditions.

      • Cbz Group: If your molecule is stable to hydrogenation, the Cbz group is an excellent alternative, as it is removed with H₂ and a palladium catalyst.[1]

      • Fmoc Group: If your molecule is sensitive to acid and reduction but stable to mild base, the Fmoc group, which is cleaved by piperidine, is a suitable choice.[1]

Quantitative Data Summary

The following table summarizes yields for different mono-acylation strategies.

MethodElectrophile/Activating AgentYield of Mono-substituted ProductReference
Mixed Anhydride MethodTrimethylacetic arylcarboxylic anhydrides50.6% - 84.1%[2]
Triazine-Mediated Acylation2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)Good to Excellent[3]
Schotten-Baumann ConditionsBenzyl Chloroformate (Cbz-Cl)High Yield[1]

Experimental Protocols

Protocol 1: Synthesis of N-Cbz-piperazine (Mono-protection) [1]

  • Preparation: Dissolve piperazine (5.0 equivalents) in dichloromethane (DCM). For a biphasic system, use an aqueous solution of sodium carbonate.

  • Reaction: Cool the mixture to 0 °C in an ice bath.

  • Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.0 equivalent) dropwise while maintaining vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, perform an aqueous workup to remove excess piperazine and salts.

  • Extraction & Purification: Extract the product with an organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-piperazine.

Protocol 2: Deprotection of N-Cbz-piperazine Derivative (Hydrogenolysis) [1]

  • Preparation: Dissolve the N-Cbz protected piperazine derivative in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Reaction: Place the reaction vessel under a hydrogen atmosphere (e.g., using a hydrogen balloon or a hydrogenation apparatus).

  • Stirring: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Purification: Filter the reaction mixture through Celite to remove the Pd/C catalyst and rinse the pad with the solvent. Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Protocol 3: Mono-acylation using Mixed Anhydrides [2]

  • Anhydride Formation: Prepare the trimethylacetic arylcarboxylic anhydride in situ by reacting an arylcarboxylic acid with trimethylacetyl chloride in the presence of triethylamine.

  • Reaction: Add piperazine to the solution containing the mixed anhydride.

  • Stirring: Stir the reaction at room temperature.

  • Purification: Upon completion, purify the desired mono-acylated product using a simple acid-base extraction to remove unreacted piperazine and byproducts.

Visualizations

G cluster_0 Strategy for Selective Mono-Substitution piperazine Piperazine protect Add Protecting Group (PG) (e.g., Boc, Cbz) piperazine->protect mono_protected Mono-Protected Piperazine (PG-N-Piperazine-N-H) protect->mono_protected functionalize Functionalize Free N-H (Alkylation/Acylation) mono_protected->functionalize di_protected Di-Functionalized Protected Piperazine (PG-N-Piperazine-N-R) functionalize->di_protected deprotect Remove Protecting Group di_protected->deprotect product Mono-Substituted Piperazine (H-N-Piperazine-N-R) deprotect->product

Caption: Workflow for selective mono-functionalization using a protecting group.

G start Di-substitution Observed in Reaction Mixture q1 Are you using a mono-protected piperazine? start->q1 check_deprotection Check for inadvertent deprotection during reaction. Verify starting material purity. q1->check_deprotection YES q2 What is the reaction type? q1->q2 NO yes_path YES end Achieve Mono-substitution check_deprotection->end no_path NO sol_alkylation Increase excess of Piperazine (5-10 eq). Use mono-piperazinium salt. q2->sol_alkylation Alkylation sol_acylation Increase excess of Piperazine. Use in-situ anhydride or CDMT activation method. Lower temperature. q2->sol_acylation Acylation alkylation Alkylation acylation Acylation sol_alkylation->end sol_acylation->end

Caption: Troubleshooting workflow for unexpected di-substitution.

G strategies Preventing Di-Substitution Protecting Group Strategy Stoichiometric Control In Situ Activation Protonation Strategy details Details High selectivity, multi-step (protection/deprotection) Simpler, requires large excess, potential for separation issues High selectivity for acylation, one-pot, avoids protection Simple, avoids protecting groups, effective for electron-withdrawing groups strategies:s1->details:d1 Pros & Cons strategies:s2->details:d2 Pros & Cons strategies:s3->details:d3 Pros & Cons strategies:s4->details:d4 Pros & Cons

Caption: Comparison of strategies to prevent di-substitution.

References

Technical Support Center: Purification of Ethyl N-piperazinecarboxylate Derivatives by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of Ethyl N-piperazinecarboxylate derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and answer frequently asked questions encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is an oil and difficult to handle. How can I solidify it for easier purification?

A3: A common and effective method to solidify an oily basic product is to convert it into its hydrochloride (HCl) salt. This is typically achieved by dissolving the oily free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and adding a solution of hydrogen chloride in the same or a compatible solvent. The resulting hydrochloride salt often precipitates as a solid, which can then be collected by filtration and further purified by recrystallization.[1]

Q2: What are good starting solvent systems for the column chromatography of this compound derivatives on silica gel?

A4: For silica gel column chromatography of N-substituted piperazines, a good starting point is a mixture of a non-polar and a polar solvent.[1] Common choices include:

  • Hexanes/Ethyl Acetate

  • Dichloromethane/Methanol[1]

  • Petroleum Ether/Ethyl Acetate

The optimal ratio of these solvents will depend on the polarity of your specific derivative and should be determined by Thin Layer Chromatography (TLC) analysis. For basic compounds that may exhibit strong interactions with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (typically 0.1-1%) or ammonium hydroxide to the eluent can significantly improve the separation and peak shape.[1]

Q3: What is a desirable Rf value to aim for on a TLC plate before scaling up to column chromatography?

A: For optimal separation in flash column chromatography, it is recommended to identify a solvent system that provides a retention factor (Rf) of approximately 0.1 to 0.4 for the target compound on a TLC plate.[2] An Rf in the range of 0.15-0.35 is often considered ideal.[3]

Q4: I am observing a significant, less polar byproduct in my reaction mixture. What is it likely to be and how can I separate it?

A2: A common byproduct in the synthesis of monosubstituted piperazine derivatives is the 1,4-disubstituted piperazine. This byproduct is generally less polar than the desired monosubstituted product. This difference in polarity can be effectively exploited for separation by column chromatography. By using a carefully selected eluent system, the less polar disubstituted byproduct will elute from the column before your target compound.[1]

Q5: Should I consider using alumina instead of silica gel for the purification of my basic piperazine derivative?

A: Alumina can be a good alternative to silica gel for the purification of basic compounds like this compound derivatives. Silica gel is slightly acidic and can cause peak tailing or even degradation of acid-sensitive basic compounds. Alumina is available in neutral, basic, and acidic forms, with basic or neutral alumina often being more suitable for the purification of amines, minimizing strong interactions and improving separation.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of this compound derivatives.

Problem Possible Cause(s) Suggested Solution(s)
Peak Tailing/Streaking on TLC/Column Interaction with Acidic Stationary Phase: The basic nitrogen atoms of the piperazine ring are interacting strongly with the acidic silanol groups on the surface of the silica gel.Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier such as triethylamine or pyridine into your eluent system.[1] Use an Alternative Stationary Phase: Consider using neutral or basic alumina, which is less acidic than silica gel and can improve the chromatography of basic compounds.
Column Overload: Too much sample has been loaded onto the column for its capacity.Reduce Sample Load: Decrease the amount of crude product loaded onto the column. A general guideline for silica gel is a loading capacity of 1-10% of the sorbent weight, depending on the separation difficulty. Increase Column Diameter: Use a wider column to increase the loading capacity.
Poor Separation of Product and Impurities Inappropriate Solvent System: The polarity of the eluent is too high or too low, resulting in poor resolution between the target compound and impurities.Optimize Eluent System with TLC: Systematically test different solvent ratios and combinations using TLC to find a system that provides good separation between your product and the impurities. Aim for an Rf of 0.1-0.4 for your product and a ΔRf of at least 0.2 between the spots to be separated.[2] Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute the less polar impurities and then your product with better resolution.
Improper Column Packing: The column has been packed unevenly, leading to channeling of the solvent and poor separation.Repack the Column: Ensure the silica gel or alumina is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation.
Low Yield of Purified Product Product Loss During Workup: The product may be lost during aqueous extraction steps if the pH is not optimal.Adjust pH During Extraction: Before extracting with an organic solvent, ensure the aqueous layer is made basic (pH > 9) to deprotonate the piperazine nitrogens and maximize the partitioning of the free base into the organic layer.[1]
Irreversible Adsorption on the Column: The highly basic product may be binding too strongly to an acidic stationary phase.Use a Deactivated Stationary Phase: Employ an end-capped silica gel or switch to a less acidic stationary phase like alumina. Add a Stronger, More Polar Solvent: In some cases, flushing the column with a more polar solvent system (e.g., with a higher percentage of methanol) can help to elute a strongly adsorbed product.
Product is Unstable on Silica Gel Acid-Sensitivity of the Compound: The acidic nature of the silica gel may be causing the degradation of your derivative.Switch to a Neutral or Basic Stationary Phase: Use neutral or basic alumina for the purification. Minimize Contact Time: Perform the chromatography as quickly as possible (flash chromatography) to reduce the time the compound is in contact with the silica gel.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

This protocol describes a general procedure for the purification of this compound on silica gel.

1. TLC Analysis:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate using a solvent system of dichloromethane/methanol (e.g., 40:1 v/v).[4]

  • Visualize the spots under UV light or by staining.

  • Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for the product.

2. Column Preparation:

  • Select an appropriately sized glass column and plug the bottom with a small piece of cotton or glass wool.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring even packing without air bubbles.

  • Add another layer of sand on top of the silica gel bed.

  • Equilibrate the column by running 2-3 column volumes of the eluent through it.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

  • Alternatively, for less soluble products, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[5]

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate.

  • Collect fractions in test tubes or vials.

  • Monitor the elution of the product by TLC analysis of the collected fractions.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[4]

Example Data for this compound Purification:

ParameterValueReference
Stationary Phase Silica Gel[4]
Eluent Dichloromethane/Methanol (40:1, v/v)[4]
Yield 33.7%[4]
Physical Form White Solid[4]
Protocol 2: Conversion of an Oily Piperazine Derivative to its Solid Hydrochloride Salt

This protocol details the conversion of an oily free-base piperazine derivative to a more stable and easily handleable solid hydrochloride salt.

1. Dissolution:

  • Dissolve the purified oily free-base in a minimal amount of a suitable solvent such as diethyl ether, ethyl acetate, or isopropanol.[1]

2. Acidification:

  • While stirring the solution, add a solution of HCl (e.g., 2M HCl in diethyl ether or a solution of HCl gas in the chosen solvent) dropwise.

  • Monitor the pH of the mixture with pH paper, adding the HCl solution until the mixture is acidic.

3. Precipitation and Isolation:

  • The hydrochloride salt will often precipitate out of the solution as a solid.

  • If precipitation is slow, it can be induced by cooling the solution in an ice bath or by scratching the inside of the flask with a glass rod.

  • Collect the solid precipitate by vacuum filtration.

4. Washing and Drying:

  • Wash the collected solid with a small amount of cold solvent (the same solvent used for the precipitation) to remove any soluble impurities.

  • Dry the purified hydrochloride salt under vacuum.

5. (Optional) Recrystallization:

  • For further purification, the crude hydrochloride salt can be recrystallized from a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, or methanol/ether).[1]

Visualized Workflows

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude_Product Crude Product TLC_Analysis TLC Analysis for Solvent System Optimization Crude_Product->TLC_Analysis Column_Packing Column Packing (Silica or Alumina) TLC_Analysis->Column_Packing Sample_Loading Sample Loading (Wet or Dry) Column_Packing->Sample_Loading Elution Elution (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis Fraction Analysis by TLC Fraction_Collection->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: General workflow for flash column chromatography.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_Modifier Is a basic modifier (e.g., Triethylamine) in the eluent? Start->Check_Modifier Add_Modifier Add 0.1-1% Triethylamine to the eluent Check_Modifier->Add_Modifier No Check_Loading Is the column overloaded? Check_Modifier->Check_Loading Yes Add_Modifier->Check_Loading Reduce_Load Reduce sample load Check_Loading->Reduce_Load Yes Consider_Stationary_Phase Consider alternative stationary phase (e.g., Alumina) Check_Loading->Consider_Stationary_Phase No Problem_Solved Problem Resolved Reduce_Load->Problem_Solved Consider_Stationary_Phase->Problem_Solved

Caption: Decision tree for troubleshooting peak tailing.

References

Technical Support Center: Ethyl N-piperazinecarboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during experiments involving Ethyl N-piperazinecarboxylate.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments, offering explanations and actionable solutions.

Issue 1: Formation of 1,4-Disubstituted Piperazine Byproduct in N-Alkylation and N-Acylation Reactions

Q: My reaction is producing a significant amount of the 1,4-disubstituted piperazine byproduct, leading to low yields of my desired mono-substituted product and difficult purification. How can I improve mono-selectivity?

A: The formation of 1,4-disubstituted byproducts is a common side reaction when working with piperazine derivatives. While this compound has one nitrogen protected by an ethyl carbamate group, this group can be labile under certain reaction conditions, leading to the formation of the undesired disubstituted product.

Primary Causes & Solutions:

  • Cleavage of the Ethyl Carbamate Protecting Group: The ethyl carbamate group can be cleaved under acidic or basic conditions, exposing the second nitrogen atom to alkylation or acylation.

    • Mitigation Strategy:

      • Careful Selection of Base: For N-alkylation reactions, use of a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is recommended over strong bases like sodium hydroxide or alkoxides, which can promote carbamate hydrolysis.[1]

      • Control of Reaction Temperature: Avoid high reaction temperatures, which can accelerate the cleavage of the carbamate group. Monitor the reaction closely and maintain the lowest effective temperature.

      • pH Control during Workup: During the aqueous workup, avoid strongly acidic or basic conditions. Neutralize the reaction mixture carefully.

  • Reaction with Piperazine Impurity: If your starting material, this compound, contains residual piperazine, this will readily react to form the 1,4-disubstituted byproduct.

    • Mitigation Strategy:

      • Purity of Starting Material: Ensure the purity of your this compound before use. If necessary, purify it by distillation or column chromatography.

Experimental Protocol: General Procedure for Mono-N-alkylation of this compound

  • Materials:

    • This compound (1.0 eq)

    • Alkyl halide (1.05 - 1.2 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous potassium carbonate.

    • Add the anhydrous solvent and stir the suspension.

    • Slowly add the alkyl halide to the reaction mixture at room temperature.

    • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel.

Data Presentation: Comparison of Strategies to Minimize Di-substitution in Piperazine Alkylation

StrategyReagents & ConditionsTypical Mono-substituted Yield (%)Typical Di-substituted Yield (%)Notes
Using Mono-protected Piperazine (e.g., this compound) 1.1 eq Alkyl Halide, K₂CO₃ in MeCN>90% (if carbamate is stable)<10%The most controlled method, but depends on the stability of the protecting group.
Using Excess Piperazine 5.0 eq Piperazine, 1.0 eq Alkyl Halide75%<5%A straightforward one-step method, but requires removal of a large excess of piperazine.[2]
Stoichiometric Control 1.1 eq Piperazine, 1.0 eq Alkyl Halide45%35%Prone to forming significant amounts of the di-substituted byproduct.[2]

Mandatory Visualization: Logical Workflow for Troubleshooting Poor Mono-selectivity

G start Low Yield of Mono-substituted Product High Di-substituted Byproduct check_purity Check Purity of This compound start->check_purity purity_ok Purity is High check_purity->purity_ok purify_sm Purify Starting Material (Distillation/Chromatography) check_purity->purify_sm Impure check_conditions Review Reaction Conditions purity_ok->check_conditions Purity OK strong_base Strong Base Used? check_conditions->strong_base use_mild_base Switch to Milder Base (e.g., K₂CO₃, Cs₂CO₃) strong_base->use_mild_base Yes high_temp High Temperature? strong_base->high_temp No end_node Optimized for Mono-substitution use_mild_base->end_node lower_temp Lower Reaction Temperature high_temp->lower_temp Yes ph_workup Harsh pH in Workup? high_temp->ph_workup No lower_temp->end_node neutral_workup Use Neutral or Mildly Basic/Acidic Workup ph_workup->neutral_workup Yes ph_workup->end_node No neutral_workup->end_node

A logical workflow for troubleshooting poor mono-selectivity.
Issue 2: Presence of Piperazine as an Impurity in the Final Product

Q: After my reaction and workup, I am observing piperazine as a significant impurity. What is the cause and how can I remove it?

A: The presence of piperazine as an impurity is a direct result of the cleavage of the ethyl carbamate group from either the starting material or the product during the reaction or workup.

Primary Causes & Solutions:

  • Hydrolysis under Reaction Conditions: As mentioned in Issue 1, strongly basic or acidic conditions can hydrolyze the ethyl carbamate.

  • Hydrolysis during Aqueous Workup: Extraction with strong acids or bases can lead to the removal of the protecting group.

Troubleshooting and Purification:

  • Acid Wash: Piperazine is a basic compound and can be effectively removed by washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or saturated ammonium chloride solution). The piperazine will form a water-soluble salt and partition into the aqueous layer. Be cautious, as the desired product may also have basic nitrogens and could be extracted into the aqueous layer. If this occurs, the aqueous layer should be basified and re-extracted with an organic solvent.

  • Column Chromatography: Piperazine is a very polar compound and will typically have a very low Rf value on silica gel. It can usually be separated from the desired product by standard column chromatography.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an effective method to remove piperazine.

Mandatory Visualization: Experimental Workflow for Purification

G crude Crude Product Mixture (Desired Product, Piperazine, Disubstituted Byproduct) extraction Aqueous Workup (e.g., Dilute HCl wash) crude->extraction org_layer Organic Layer (Desired Product, Disubstituted Byproduct) extraction->org_layer aq_layer Aqueous Layer (Piperazine Salt) extraction->aq_layer Removes Piperazine chromatography Column Chromatography org_layer->chromatography pure_product Pure Mono-substituted Product chromatography->pure_product byproduct Disubstituted Byproduct chromatography->byproduct Separated

Purification workflow to remove piperazine and other byproducts.

Frequently Asked Questions (FAQs)

Q1: Under what specific conditions is the ethyl carbamate group of this compound labile?

A1: The ethyl carbamate group is generally stable under neutral and mildly basic or acidic conditions. However, it can be cleaved under the following conditions:

  • Strong Basic Conditions: Refluxing in the presence of strong bases like sodium hydroxide or potassium hydroxide will lead to hydrolysis.

  • Strong Acidic Conditions: Treatment with strong acids such as concentrated HCl, HBr, or trifluoroacetic acid (TFA), especially at elevated temperatures, will result in cleavage.

  • Certain Nucleophilic Conditions: Some strong nucleophiles may also promote the cleavage of the carbamate.

Q2: Can I perform a reaction on the ester part of the ethyl carbamate group?

A2: While theoretically possible, reactions targeting the ester moiety (e.g., hydrolysis to the carboxylic acid or transesterification) are likely to be complicated by the reactivity of the piperazine nitrogens and potential cleavage of the carbamate group. It is generally more synthetically straightforward to use a different N-protecting group if modifications at that position are desired.

Q3: My product is an oil and difficult to purify by crystallization. What are my options?

A3: If your product is an oil, column chromatography is the primary method of purification. If streaking or tailing is observed on the TLC plate due to the basicity of the piperazine nitrogen, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent can improve the separation. Alternatively, if your product is a free base, you can convert it to a hydrochloride or other salt, which is often a crystalline solid and can be purified by recrystallization.

Q4: What is the mechanism of base-catalyzed hydrolysis of the ethyl carbamate?

A4: The base-catalyzed hydrolysis of an ethyl carbamate proceeds through a nucleophilic acyl substitution mechanism, often referred to as a BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.[1] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate.

Mandatory Visualization: Signaling Pathway for Base-Catalyzed Hydrolysis

G cluster_0 Base-Catalyzed Hydrolysis of Ethyl Carbamate start This compound intermediate Tetrahedral Intermediate start->intermediate 1. Nucleophilic attack by OH⁻ on carbonyl carbon products Piperazine + Carbonate + Ethanol intermediate->products 2. Elimination of ethoxide & proton transfer

Mechanism of base-catalyzed hydrolysis of the ethyl carbamate.

References

Ethyl N-piperazinecarboxylate reaction troubleshooting and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of ethyl N-piperazinecarboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound from piperazine and ethyl chloroformate.

Question 1: Why is my yield of this compound consistently low?

Low yields can result from several factors, including suboptimal reaction conditions and the formation of byproducts. A reported yield for a specific procedure is 33.7%[1].

Potential Causes and Solutions:

  • Formation of Di-substituted Byproduct: The primary competing reaction is the formation of the di-substituted byproduct, N,N'-bis(ethoxycarbonyl)piperazine.

    • Solution: To favor mono-substitution, use a significant excess of piperazine. A common strategy is to use at least a 2-fold excess of piperazine relative to ethyl chloroformate[1]. The large excess of the diamine statistically favors the reaction of the electrophile with an unreacted piperazine molecule over the second nitrogen of the already mono-substituted product.

  • Suboptimal Reaction Temperature: The reaction temperature can influence the rate of the desired reaction versus side reactions.

    • Solution: The reaction is typically performed at a low temperature (e.g., 0 °C) during the addition of ethyl chloroformate to control the exothermic reaction and minimize side reactions. The reaction mixture is then allowed to warm to room temperature to proceed to completion[1].

  • Inadequate Mixing: Poor mixing can lead to localized high concentrations of ethyl chloroformate, promoting di-substitution.

    • Solution: Ensure vigorous and efficient stirring throughout the addition of ethyl chloroformate and for the entire duration of the reaction.

  • Hydrolysis of Ethyl Chloroformate: Ethyl chloroformate can be hydrolyzed by water, reducing the amount available to react with piperazine.

    • Solution: While some protocols use water as a solvent[1], it is crucial to ensure that the reaction is not unnecessarily prolonged in the presence of water, especially if a non-aqueous workup is planned.

Question 2: How can I minimize the formation of the N,N'-bis(ethoxycarbonyl)piperazine byproduct?

The formation of the di-substituted byproduct is a common challenge. Here are strategies to enhance the selectivity for the mono-substituted product:

  • Control Stoichiometry: As mentioned, using a large excess of piperazine is the most effective method to favor mono-acylation.

  • Slow Addition of Electrophile: Add the ethyl chloroformate solution dropwise and slowly to the piperazine solution. This maintains a low concentration of the electrophile, reducing the likelihood of a second reaction with the mono-substituted product.

  • Use of a Biphasic System or a Salt Form of Piperazine: Some advanced methods for selective mono-acylation involve using a biphasic solvent system or employing a mono-protonated salt of piperazine to deactivate one of the nitrogen atoms.

Question 3: My final product is impure. How can I effectively purify this compound?

Purification is essential to remove unreacted starting materials and byproducts.

  • Removal of Excess Piperazine:

    • Acid-Base Extraction: After the reaction, the excess piperazine can be removed by washing the organic extract with an acidic solution (e.g., dilute HCl). The basic piperazine will be protonated and move into the aqueous layer, while the less basic this compound remains in the organic layer.

  • Separation from the Di-substituted Byproduct:

    • Column Chromatography: Silica gel column chromatography is an effective method for separating this compound from the less polar N,N'-bis(ethoxycarbonyl)piperazine. A typical eluent system is a mixture of dichloromethane and methanol[1].

    • Fractional Distillation under Reduced Pressure: If both the product and byproduct are liquids, fractional distillation under vacuum can be employed for separation, provided there is a sufficient difference in their boiling points.

Quantitative Data

The following table summarizes the reaction parameters from a literature procedure for the synthesis of this compound.

ParameterValueReference
Reactants
Piperazine2 g (23.2 mmol)[1]
Ethyl Chloroformate1.26 g (11.6 mmol)[1]
Solvents
Water10 mL[1]
Methanol20 mL[1]
Reaction Conditions
Initial Temperature0 °C[1]
Final Temperature25 °C[1]
Reaction Time4 hours[1]
Purification
MethodColumn Chromatography (DCM/Methanol, 40:1)[1]
Yield
Product Mass0.62 g[1]
Yield (%)33.7%[1]

Experimental Protocols

Synthesis of this compound [1]

This protocol describes the synthesis of this compound from piperazine and ethyl chloroformate.

Materials:

  • Piperazine (2 g, 23.2 mmol)

  • Deionized water (10 mL)

  • Ethyl chloroformate (1.26 g, 11.6 mmol)

  • Methanol (20 mL)

  • Saturated aqueous sodium chloride solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction flask, dissolve piperazine (2 g, 23.2 mmol) in deionized water (10 mL) with stirring at 25 °C until a clear solution is obtained.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of ethyl chloroformate (1.26 g, 11.6 mmol) in methanol (20 mL).

  • Slowly add the ethyl chloroformate solution dropwise to the cooled piperazine solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to 25 °C and continue stirring for 4 hours.

  • Upon completion, add saturated aqueous sodium chloride solution (30 mL) and dichloromethane (200 mL) to the reaction mixture for extraction.

  • Separate the organic layer, and dry it over anhydrous sodium sulfate.

  • Remove the solvent by distillation under reduced pressure.

  • Purify the resulting crude product by column chromatography using a dichloromethane/methanol (40:1, v/v) eluent system to obtain this compound as a white solid.

Visualizations

ReactionWorkflow General Workflow for this compound Synthesis reagents 1. Reagent Preparation - Dissolve Piperazine in Water - Prepare Ethyl Chloroformate in Methanol reaction 2. Reaction - Cool piperazine solution to 0°C - Slow, dropwise addition of ethyl chloroformate - Stir at room temperature reagents->reaction Add dropwise workup 3. Workup - Quench with brine - Extract with Dichloromethane - Dry organic layer reaction->workup After 4 hours purification 4. Purification - Concentrate under reduced pressure - Column Chromatography workup->purification product 5. Final Product This compound purification->product

Caption: General workflow for the synthesis of this compound.

TroubleshootingTree Troubleshooting Low Yield in this compound Synthesis start Low Yield of This compound check_byproduct Check for Di-substituted Byproduct (e.g., by TLC, GC-MS) start->check_byproduct byproduct_present Di-substituted Byproduct is a Major Component check_byproduct->byproduct_present Analysis Results no_byproduct Minimal Di-substituted Byproduct check_byproduct->no_byproduct Analysis Results solution_stoichiometry Solution: - Increase excess of piperazine (e.g., >2 eq) - Slow down addition of ethyl chloroformate byproduct_present->solution_stoichiometry Yes check_conditions Review Reaction Conditions byproduct_present->check_conditions No no_byproduct->check_conditions temp_issue Was the initial temperature too high? check_conditions->temp_issue mixing_issue Was stirring inefficient? check_conditions->mixing_issue reagent_issue Are reagents pure and dry? check_conditions->reagent_issue solution_temp Solution: Maintain 0°C during addition temp_issue->solution_temp Yes solution_mixing Solution: Use a larger stir bar or mechanical stirrer mixing_issue->solution_mixing Yes solution_reagents Solution: Use fresh, pure reagents reagent_issue->solution_reagents No

Caption: A decision tree for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the role of each reagent in the synthesis of this compound?

  • Piperazine: The nucleophile and the core structure of the final product. It provides the two nitrogen atoms for the reaction.

  • Ethyl Chloroformate: The electrophile that introduces the ethoxycarbonyl group onto one of the nitrogen atoms of piperazine.

  • Water/Methanol: Solvents used to dissolve the reactants and facilitate the reaction.

  • Sodium Chloride Solution (Brine): Used during the workup to decrease the solubility of the organic product in the aqueous layer, improving extraction efficiency.

  • Dichloromethane (DCM): The organic solvent used for extracting the product from the aqueous reaction mixture.

  • Anhydrous Sodium Sulfate: A drying agent used to remove residual water from the organic extract before solvent evaporation.

Q2: What are the main safety precautions to consider when performing this reaction?

  • Piperazine: Corrosive and can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethyl Chloroformate: Toxic, corrosive, and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate PPE. It is also moisture-sensitive.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

Q3: Can other bases be used in this reaction?

While the provided protocol does not explicitly use an additional base (the excess piperazine acts as the base to neutralize the HCl byproduct), in other acylation reactions, non-nucleophilic bases like triethylamine or diisopropylethylamine are often used. The choice of base can influence the reaction rate and selectivity, and may require optimization.

Q4: How can I monitor the progress of the reaction?

The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product and byproducts.

Q5: What is the expected appearance of pure this compound?

Pure this compound is typically a white solid[1] or a clear, light yellow oily liquid.

References

Technical Support Center: Ethyl N-piperazinecarboxylate Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges when scaling up reactions involving Ethyl N-piperazinecarboxylate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of reactions utilizing this compound.

Problem ID Issue Potential Causes Suggested Solutions
SCAL-001 Low Yield 1. Incomplete reaction due to poor mixing or insufficient reaction time.2. Suboptimal reaction temperature.3. Side reactions consuming starting materials.4. Degradation of product during workup or purification.1. Ensure adequate agitation for the larger reaction volume. Consider using an overhead stirrer. Extend the reaction time and monitor progress by TLC or LC-MS.2. Optimize the reaction temperature. A slight increase may improve the rate, but be cautious of increased side product formation.3. Control the addition rate of reagents, especially the electrophile, to minimize localized high concentrations that can lead to side reactions. Consider a cooled addition.4. Use a milder workup procedure. If using column chromatography for purification, consider alternative methods for large-scale, such as crystallization or distillation.
SCAL-002 Formation of Impurities 1. Presence of moisture or other reactive impurities in starting materials or solvents.2. Reaction temperature is too high, promoting side reactions.3. Non-selective reaction conditions.1. Use anhydrous solvents and ensure starting materials are dry. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Lower the reaction temperature and monitor for changes in the impurity profile.3. Re-evaluate the stoichiometry and consider using a more selective catalyst or reagent if applicable.
SCAL-003 Difficult Product Isolation/Purification 1. Product is an oil or low-melting solid, making handling difficult.2. Product is highly soluble in the workup solvent.3. Impurities co-elute with the product during chromatography.1. If the product is an oil, consider converting it to a solid salt for easier handling and purification.2. Perform multiple extractions with smaller volumes of solvent. Consider a solvent screen to find a less-solubilizing extraction solvent.3. Optimize the chromatography conditions (e.g., change the solvent system, gradient, or stationary phase). For large-scale, explore crystallization as a primary purification method.
SCAL-004 Exothermic Reaction 1. Poor heat dissipation in a larger reactor.2. Addition of reagents is too fast.1. Ensure the reactor is equipped with an efficient cooling system. Monitor the internal reaction temperature closely.2. Add reagents portion-wise or via a syringe pump to control the rate of addition and the resulting exotherm.
SCAL-005 Batch-to-Batch Inconsistency 1. Variations in the quality of raw materials.2. Inconsistent reaction conditions (temperature, time, agitation).3. Differences in workup and purification procedures.1. Source high-purity, consistent raw materials from a reliable supplier.2. Implement strict process controls with well-defined parameters for all critical steps.3. Standardize all workup and purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up reactions with this compound?

A1: The primary safety concerns include:

  • Irritation: this compound can cause skin, eye, and respiratory irritation.[1] When handling larger quantities, the risk of exposure increases. Ensure adequate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is worn. Work in a well-ventilated area or use a fume hood.

  • Exothermic Reactions: The reaction to synthesize this compound can be exothermic. On a larger scale, heat dissipation is less efficient, which can lead to a runaway reaction. Careful control of reagent addition and adequate cooling are crucial.

  • Handling of Reagents: The synthesis often involves reagents like ethyl chloroformate, which is toxic and corrosive.[2][3] Appropriate handling procedures for all hazardous materials must be followed.

Q2: My reaction with this compound is not going to completion at a larger scale. What should I do?

A2: Several factors could be at play:

  • Mixing: Inadequate mixing is a common issue in scale-up. Ensure your stirring is vigorous enough to create a homogeneous reaction mixture.

  • Reaction Time: Larger scale reactions may require longer reaction times. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or LC-MS) to determine the optimal reaction time.

  • Temperature: Ensure the internal temperature of the reaction is maintained at the optimal level. A temperature gradient can exist in large reactors.

Q3: I am observing the formation of a significant amount of N,N'-bis(ethoxycarbonyl)piperazine as a side product. How can I minimize this?

A3: The formation of the bis-acylated piperazine is a common side reaction. To minimize it:

  • Stoichiometry: Use a slight excess of piperazine relative to ethyl chloroformate.

  • Slow Addition: Add the ethyl chloroformate slowly and at a low temperature to control its reactivity and favor the mono-acylation product.

  • Dilution: Running the reaction at a lower concentration can also help to reduce the formation of the bis-acylated product.

Q4: Is column chromatography a viable purification method for large quantities of this compound?

A4: While feasible, column chromatography can be inefficient and costly for large-scale purification. Consider the following alternatives:

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for large quantities.

  • Crystallization: If the product is a solid or can be converted to a solid derivative (e.g., a salt), crystallization is often the most efficient and scalable purification technique.

  • Extraction: A well-designed liquid-liquid extraction procedure can remove many impurities and may be sufficient depending on the required purity.

Experimental Protocols

Synthesis of this compound (Lab Scale)

This protocol is for informational purposes and should be adapted and optimized for specific experimental conditions.

Materials:

  • Piperazine

  • Ethyl chloroformate

  • Sodium hydroxide (or another suitable base)

  • Dichloromethane (or another suitable organic solvent)

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve piperazine in water in a reaction flask equipped with a stirrer and an addition funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of ethyl chloroformate in an organic solvent (e.g., dichloromethane) to the stirred piperazine solution, maintaining the temperature below 10 °C.

  • Simultaneously, add an aqueous solution of sodium hydroxide to maintain a basic pH.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Separate the organic layer.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

experimental_workflow Experimental Workflow: Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_piperazine Dissolve Piperazine in Water reaction_step Slowly add Ethyl Chloroformate and Base to Piperazine Solution (Maintain Low Temperature) prep_piperazine->reaction_step prep_chloroformate Prepare Ethyl Chloroformate Solution prep_chloroformate->reaction_step stir_room_temp Stir at Room Temperature reaction_step->stir_room_temp phase_separation Separate Organic Layer stir_room_temp->phase_separation extraction Extract Aqueous Layer phase_separation->extraction combine_wash Combine Organic Layers and Wash extraction->combine_wash drying Dry and Concentrate combine_wash->drying purification_step Purify by Distillation or Chromatography drying->purification_step final_product This compound purification_step->final_product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Is the reaction going to completion? start->check_completion check_impurities Are there significant impurities? check_completion->check_impurities Yes incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction No check_workup Is product lost during workup? check_impurities->check_workup No impurity_formation Impurity Formation check_impurities->impurity_formation Yes workup_loss Workup Loss check_workup->workup_loss Yes solution_mixing Improve Mixing / Increase Time incomplete_reaction->solution_mixing solution_temp Optimize Temperature incomplete_reaction->solution_temp impurity_formation->solution_temp solution_reagents Check Reagent Quality / Stoichiometry impurity_formation->solution_reagents solution_purification Optimize Purification workup_loss->solution_purification solution_extraction Modify Extraction Protocol workup_loss->solution_extraction

Caption: Decision tree for troubleshooting low yield in scale-up.

References

hydrolysis of Ethyl N-piperazinecarboxylate as a side reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolysis of Ethyl N-piperazinecarboxylate, a common side reaction encountered during various synthetic procedures.

Troubleshooting Guide

This guide is designed to help you identify and resolve issues related to the unwanted cleavage of the ethyl carbamate protecting group.

Issue Potential Cause Recommended Action
Low yield of the desired product and presence of a piperazine byproduct. Acidic Reaction Conditions: The reaction medium may be too acidic, leading to the acid-catalyzed hydrolysis of the carbamate.- Neutralize the reaction mixture: If permissible for your desired reaction, adjust the pH to be neutral or slightly basic. - Use a non-acidic catalyst: If a catalyst is required, explore alternatives that do not create an acidic environment. - Minimize reaction time: Reduce the exposure of the starting material to acidic conditions.
Formation of piperazine during workup. Acidic Workup: Using acidic solutions (e.g., for extraction or quenching) can cause hydrolysis.- Use a neutral or basic workup: Employ saturated sodium bicarbonate or a similar weak base for quenching and extraction. - Maintain low temperatures: Perform the workup at a reduced temperature to decrease the rate of hydrolysis.
Product degradation upon storage. Trace Acid/Base Contamination: Residual acidic or basic impurities in the isolated product or solvent can catalyze slow hydrolysis over time.- Thorough purification: Ensure all acidic or basic reagents are removed during purification. This can be verified by checking the pH of the product slurry in a neutral solvent. - Azeotropic distillation: Co-evaporation with a non-polar solvent like toluene can help remove volatile acids such as trifluoroacetic acid.[1] - Store in a neutral, dry environment: Keep the purified compound in a tightly sealed container, free from moisture and acidic/basic vapors.
Inconsistent reaction outcomes. Variability in Reagent Quality: The purity of solvents and reagents can affect the reaction environment's pH.- Use high-purity, anhydrous solvents: This minimizes the presence of water and acidic or basic impurities. - Freshly distill sensitive solvents: For reactions that are highly sensitive to trace impurities, using freshly distilled solvents is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of hydrolysis for this compound?

A1: The hydrolysis of this compound can occur under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen. This is followed by the cleavage of the carbamate bond, leading to the formation of piperazine, ethanol, and carbon dioxide.

  • Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion or another base attacks the carbonyl carbon of the carbamate. This leads to the formation of an unstable intermediate that breaks down into piperazine, ethanol, and a carbonate salt. This process is generally irreversible.

Q2: At what pH is this compound most stable?

A2: Generally, carbamates are most stable in a neutral pH range. Both strongly acidic and strongly basic conditions can promote hydrolysis. The solubility of this compound can also be affected by pH.[2]

Q3: How can I monitor the extent of hydrolysis during my reaction?

A3: Several analytical techniques can be used to quantify the formation of piperazine, the hydrolysis byproduct.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate and quantify this compound and piperazine. Since piperazine lacks a strong chromophore, derivatization with an agent like dansyl chloride or NBD-Cl may be necessary for sensitive UV detection.[3] Alternatively, detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be employed.

  • Gas Chromatography (GC): GC can also be used for the analysis of piperazine.

  • Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the reaction progress and the presence of the more polar piperazine byproduct.

Q4: Are there alternative protecting groups for piperazine that are more stable under my reaction conditions?

A4: Yes, the choice of protecting group is critical and should be tailored to the specific reaction conditions.

  • Boc (tert-butyloxycarbonyl): This is a common alternative that is stable to a wide range of conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[4][5]

  • Cbz (carboxybenzyl): This group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation.

  • Fmoc (9-fluorenylmethyloxycarbonyl): This protecting group is stable to acidic conditions but is cleaved by bases.

The use of orthogonal protecting groups allows for selective deprotection if multiple protected amines are present in a molecule.[5]

Data Presentation

The following tables provide an illustrative summary of the expected stability of this compound under various conditions. Note that specific rates will depend on the exact reaction mixture composition.

Table 1: Illustrative Hydrolysis Rate of this compound as a Function of pH at 25°C.

pHRelative Hydrolysis RateStability
2HighLow
4ModerateModerate
7LowHigh
10ModerateModerate
12HighLow

Table 2: Illustrative Effect of Temperature on Hydrolysis Rate at pH 4.

Temperature (°C)Relative Hydrolysis Rate
0Very Low
25Low
50Moderate
100High

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hydrolysis During N-Alkylation

This protocol provides a general method for the N-alkylation of a substrate using this compound while minimizing its hydrolysis.

Materials:

  • Substrate containing a leaving group (e.g., an alkyl halide)

  • This compound

  • Anhydrous, non-protic solvent (e.g., Acetonitrile, DMF)

  • Anhydrous, non-nucleophilic base (e.g., Potassium Carbonate, DIPEA)

  • Inert gas (e.g., Nitrogen, Argon)

Procedure:

  • To a clean, dry reaction flask under an inert atmosphere, add the substrate and anhydrous solvent.

  • Add 1.0 to 1.2 equivalents of this compound.

  • Add 1.5 to 2.0 equivalents of the anhydrous base.

  • Stir the reaction mixture at the desired temperature (starting at room temperature is recommended).

  • Monitor the reaction progress by TLC or HPLC, checking for the consumption of starting material and the formation of piperazine.

  • Upon completion, cool the reaction to room temperature.

  • Filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product using column chromatography or recrystallization.

Note: The choice of base and solvent should be made to ensure a non-acidic and anhydrous environment.

Protocol 2: HPLC Method for Monitoring Hydrolysis

This protocol outlines a general approach for developing an HPLC method to quantify this compound and piperazine.

Instrumentation and Columns:

  • HPLC system with a UV or MS detector.

  • A C18 reversed-phase column is a good starting point.

Mobile Phase Development:

  • A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH adjusted to be near neutral) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

  • The gradient should be optimized to achieve good separation between the relatively non-polar this compound and the polar piperazine.

Sample Preparation and Detection:

  • If using a UV detector, pre-column derivatization of the reaction aliquot with a UV-active tag like dansyl chloride may be necessary for sensitive detection of piperazine.

  • If an MS detector is available, derivatization is not required.

  • Prepare calibration standards for both this compound and piperazine to allow for quantitative analysis.

Visualizations

Hydrolysis_Troubleshooting start Low Yield of Desired Product & Piperazine Detected check_reaction Check Reaction Conditions start->check_reaction check_workup Check Workup Procedure start->check_workup check_storage Check Product Storage start->check_storage reaction_acidic Is reaction acidic? check_reaction->reaction_acidic workup_acidic Is workup acidic? check_workup->workup_acidic storage_impure Trace acid/base contamination? check_storage->storage_impure reaction_solution Neutralize pH Use non-acidic catalyst Minimize reaction time reaction_acidic->reaction_solution Yes reaction_reagents Check reagent/solvent purity reaction_acidic->reaction_reagents No reaction_reagents_solution Use anhydrous, high-purity materials reaction_reagents->reaction_reagents_solution workup_solution Use neutral/basic quench Work at low temperature workup_acidic->workup_solution Yes storage_solution Thorough purification Store in neutral, dry environment storage_impure->storage_solution Yes

Caption: Troubleshooting flowchart for hydrolysis of this compound.

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis start_acid This compound protonation Protonation of Carbonyl Oxygen start_acid->protonation + H+ cleavage_acid Carbamate Cleavage protonation->cleavage_acid products_acid Piperazine + CO2 + Ethanol cleavage_acid->products_acid start_base This compound attack Nucleophilic Attack by OH- start_base->attack + OH- intermediate Tetrahedral Intermediate attack->intermediate cleavage_base Carbamate Cleavage intermediate->cleavage_base products_base Piperazine + Carbonate + Ethanol cleavage_base->products_base

Caption: Mechanisms of acid and base-catalyzed hydrolysis.

References

Technical Support Center: Managing Reaction Exotherms in Ethyl N-piperazinecarboxylate Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction exotherms during the N-alkylation of Ethyl N-piperazinecarboxylate. The following troubleshooting guides and FAQs address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is a reaction exotherm and why is it a concern in this compound alkylation?

An exotherm is the release of heat from a chemical reaction. The N-alkylation of the secondary amine on this compound with an alkyl halide is an exothermic process. If the rate of heat generation surpasses the rate of heat removal, the reaction temperature can increase rapidly, potentially leading to a dangerous situation known as a thermal runaway.[1] Uncontrolled exotherms can cause the solvent to boil, leading to a pressure buildup in the reactor, and can also result in decreased product yield and the formation of impurities due to side reactions at elevated temperatures.

Q2: Which factors primarily influence the exotherm of this alkylation reaction?

Several factors can impact the rate of heat generation:

  • Reactivity of the Alkylating Agent: More reactive agents (e.g., alkyl iodides) will react faster and generate heat more quickly than less reactive ones (e.g., alkyl bromides or chlorides).

  • Rate of Reagent Addition: Rapid addition of the alkylating agent can cause a sudden and sharp increase in temperature.[2]

  • Reaction Concentration: Higher concentrations mean less solvent is available to absorb the heat generated, leading to a more rapid temperature rise.

  • Initial Reaction Temperature: A higher starting temperature will accelerate the reaction rate and, consequently, the rate of heat generation.

  • Mixing Efficiency: Inadequate mixing can create localized "hot spots" where the temperature is significantly higher than the bulk of the reaction mixture.

Q3: What are the recommended solvents and bases for this reaction?

The choice of solvent and base is critical for controlling the reaction.

  • Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective options. It is advisable to use at least 1.5-2.0 equivalents to neutralize the acid byproduct formed during the reaction.[2]

  • Solvents: Aprotic solvents are commonly used. Acetonitrile (MeCN) is a good choice for reactions at moderate temperatures. For less reactive alkylating agents that require more heating, a more polar aprotic solvent like N,N-Dimethylformamide (DMF) may be necessary to ensure all reagents are fully dissolved.[2] However, be aware that some polar aprotic solvents can decompose at high temperatures.

Troubleshooting Guide

Issue 1: A rapid, uncontrolled temperature increase is observed after adding the alkylating agent.

  • Potential Cause: The rate of addition of the alkylating agent is too fast, leading to a rapid release of heat. The initial temperature of the reaction may also be too high.

  • Solution:

    • Immediately cease the addition of the alkylating agent.

    • If safe to do so, apply external cooling using an ice bath.

    • For future experiments, add the alkylating agent dropwise or via a syringe pump over an extended period to maintain a low concentration of the electrophile.[2]

    • Consider starting the reaction at a lower temperature (e.g., 0-10 °C) and allowing it to slowly warm to room temperature or the desired reaction temperature.

Issue 2: The reaction temperature is fluctuating and difficult to control.

  • Potential Cause: Poor mixing is leading to the formation of localized hot spots. The cooling system may also be insufficient for the scale of the reaction.

  • Solution:

    • Ensure vigorous and efficient stirring throughout the reaction.

    • Verify that your cooling system (e.g., ice bath, cryocooler) is adequate for the reaction scale and the expected heat output.

    • For larger-scale reactions, consider using a jacketed reactor with a circulating cooling fluid for more precise temperature control.

Issue 3: The reaction has stalled, and increasing the temperature to accelerate it is a concern due to the exotherm.

  • Potential Cause: The alkylating agent is not reactive enough at the current temperature, or the reagents have poor solubility.[2]

  • Solution:

    • Instead of a large temperature increase, consider a gradual, stepwise increase in temperature while carefully monitoring for any exotherm.

    • Ensure all reagents are fully dissolved. If not, a higher polarity solvent may be required.[2]

    • If the reaction is still sluggish, a more reactive alkylating agent could be used in subsequent experiments, with appropriate precautions for a more significant exotherm.

Issue 4: How do I safely quench the reaction if I suspect a thermal runaway?

  • Potential Cause: The reaction is proceeding too quickly, and the temperature is rising uncontrollably.

  • Solution:

    • Have a pre-prepared quenching solution ready. A cold, saturated aqueous solution of a mild base like sodium bicarbonate is a suitable option for neutralizing the acid byproduct and helping to absorb heat.[2]

    • If the reaction is under an inert atmosphere, ensure that any gas evolution during the quench can be safely vented.

    • For highly reactive situations, have a dry ice/acetone bath available for rapid cooling.

Data Presentation

Table 1: General Reaction Parameters for N-Alkylation of Piperazine Derivatives

ParameterRecommended RangeNotes
Temperature 60-80 °CFor standard alkyl bromides. Start at a lower temperature and increase gradually if needed.[2]
Base (e.g., K₂CO₃) 1.5-2.0 equivalentsAnhydrous conditions are recommended.[2]
Alkylating Agent 1.1-1.25 equivalentsSlow, dropwise addition is crucial for exotherm control.[2]
Solvent Acetonitrile, DMF, THFChoice depends on reagent solubility and required reaction temperature.[2]

Experimental Protocols

General Protocol for the N-Alkylation of this compound with an Alkyl Bromide

  • Materials:

    • This compound (1.0 eq)

    • Alkyl Bromide (1.1 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous Acetonitrile (MeCN)

  • Procedure:

    • To a dried reaction flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add this compound and anhydrous potassium carbonate.

    • Add anhydrous acetonitrile and stir the suspension.

    • Cool the reaction mixture in an ice bath.

    • Slowly add the alkyl bromide dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed a predetermined safety limit.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to a suitable temperature (e.g., 60-80 °C).[2]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[2]

    • Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

ExothermManagementWorkflow Workflow for Managing Exotherms in Alkylation Reactions start Start: Plan Alkylation risk_assessment Conduct Risk Assessment (Reagent Reactivity, Scale) start->risk_assessment setup Setup Reaction Vessel with Efficient Cooling and Stirring risk_assessment->setup reagent_addition Slow, Controlled Addition of Alkylating Agent setup->reagent_addition monitoring Monitor Temperature Continuously reagent_addition->monitoring stable Temperature Stable? monitoring->stable proceed Proceed with Reaction (Heating if Necessary) stable->proceed Yes exotherm Exotherm Detected! (Rapid Temp. Rise) stable->exotherm No workup Reaction Complete -> Workup proceed->workup stop_addition Stop Reagent Addition exotherm->stop_addition cool Apply Aggressive Cooling stop_addition->cool cool->monitoring quench Emergency Quench (If Uncontrolled) cool->quench

Caption: Workflow for managing exotherms in alkylation reactions.

TroubleshootingDecisionTree Troubleshooting Decision Tree for Exotherm Issues start Issue: Uncontrolled Temperature Rise cause What was the action preceding the exotherm? start->cause addition During Alkylating Agent Addition cause->addition Addition heating During Heating Phase cause->heating Heating sol_addition Likely Cause: Addition Too Fast Solution: 1. Stop addition 2. Cool reaction 3. Reduce addition rate in future addition->sol_addition sol_heating Likely Cause: Poor Mixing/ Insufficient Cooling Solution: 1. Increase stirring rate 2. Enhance cooling capacity 3. Check for localized hot spots heating->sol_heating

Caption: Troubleshooting decision tree for exotherm issues.

References

Technical Support Center: Navigating the Removal of Unreacted Ethyl N-piperazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides practical guidance and detailed methodologies for the effective removal of unreacted ethyl N-piperazinecarboxylate from reaction products. The following question-and-answer format directly addresses common challenges encountered during purification, offering troubleshooting strategies and clear experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective initial step to remove a large excess of this compound from my reaction mixture?

A1: The recommended first step for most purification scenarios is a liquid-liquid extraction utilizing an acidic aqueous solution. This compound possesses a basic secondary amine within its piperazine ring, with a predicted pKa of approximately 8.50.[1] This basicity allows for its efficient protonation in the presence of a dilute acid, such as 1M hydrochloric acid. The resulting ammonium salt exhibits high water solubility, facilitating its removal from the organic phase which retains your desired product (assuming the product itself is not basic).

Q2: My desired product is also basic and partitions into the aqueous layer during the acidic wash. What are my alternative purification strategies?

A2: When your product shares similar basic properties with this compound, an acidic extraction is not selective. In this situation, consider the following powerful purification techniques:

  • Column Chromatography: This is often the most effective alternative, allowing for separation based on differences in polarity. Specific protocols and troubleshooting tips are provided below.

  • Distillation: Given the high boiling point of this compound at 273 °C[1][2][3], distillation can be an excellent method for separation, particularly if your product is significantly less volatile. This can be performed under reduced pressure to minimize thermal stress on your product.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. By carefully selecting a solvent system, it is often possible to induce the selective crystallization of your product, leaving the this compound impurity dissolved in the mother liquor.

Q3: I'm experiencing co-elution of my product with this compound during column chromatography on silica gel. How can I improve the separation?

A3: Co-elution is a frequent challenge, especially when dealing with basic compounds on standard silica gel due to interactions with acidic silanol groups. To enhance separation, consider these strategies:

  • Mobile Phase Modification: The addition of a small quantity of a competing amine, such as triethylamine (typically 0.1-1% v/v), to your eluent can significantly improve separation. The triethylamine neutralizes the active sites on the silica gel, reducing peak tailing of basic analytes.

  • Alternative Stationary Phases: Employing a different stationary phase can be highly effective. Basic or neutral alumina, or amine-functionalized silica gel, are excellent alternatives that minimize undesirable interactions with basic compounds.

  • Reverse-Phase Chromatography: If your product possesses sufficient hydrophobic character, reverse-phase chromatography (e.g., using a C18 stationary phase) offers an orthogonal separation mechanism and can provide excellent resolution.

Q4: Is distillation a practical method for removing this compound on a larger scale?

A4: Yes, distillation is a highly practical and scalable method for the removal of this compound, owing to its high boiling point (273 °C).[1][2][3] This technique is most successful when your product has a substantially lower boiling point or is non-volatile. To prevent potential thermal degradation of your target compound, performing the distillation under vacuum is strongly recommended.

Data Presentation: A Comparative Overview of Purification Techniques

For effective troubleshooting, it is crucial to understand the properties of this compound and how they influence the choice of purification method.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight158.20 g/mol [4]
Boiling Point273 °C (lit.)[1][2][3]
Density1.08 g/mL at 25 °C (lit.)[1][2][3]
pKa (Predicted)8.50 ± 0.10[1]
Water SolubilitySoluble[1][5]

Table 2: Qualitative Solubility Profile of this compound

SolventSolubilityRationale for Use in Purification
WaterSoluble[1][5]Key for aqueous extraction after protonation with acid.
DichloromethaneSoluble[2]Common organic phase for extraction and normal-phase chromatography.
Ethyl AcetateSolubleA versatile solvent for both extraction and chromatography.
Alcohols (Methanol, Ethanol)Soluble[5]Can be used as a polar component in chromatography eluents.
HexanesSparingly SolubleTypically used as the non-polar component in normal-phase chromatography.

Detailed Experimental Protocols

Protocol 1: Removal by Acidic Liquid-Liquid Extraction

This method is ideal for the purification of neutral or acidic products from the basic this compound impurity.

  • Dissolution of Crude Mixture: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup.

  • Phase Separation: Allow the two phases to fully separate. The protonated this compound will now be in the aqueous phase.

  • Aqueous Layer Removal: Carefully drain and discard the aqueous layer.

  • Repeat Extraction: For optimal removal, repeat the acidic wash (steps 2-5) one to two more times with fresh 1M HCl.

  • Neutralization and Drying: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation of Pure Product: Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the purified product.

Protocol 2: Purification via Flash Column Chromatography

This protocol is recommended when liquid-liquid extraction is not feasible due to the basic nature of the desired product.

  • Thin Layer Chromatography (TLC) Optimization:

    • Develop a suitable eluent system using TLC. A common starting point is a mixture of hexanes and ethyl acetate.

    • If peak tailing is observed for your product or the impurity, add 0.5-1% triethylamine to the eluent system to improve peak shape.

  • Column Preparation:

    • Select an appropriately sized column and pack it with silica gel using the optimized eluent from the TLC analysis.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • For a sharper separation, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, collecting fractions in an orderly manner.

    • Monitor the composition of the collected fractions by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified compound.

Visualized Workflows and Logic

purification_decision_tree start Crude Product Contaminated with This compound extraction Attempt Acidic Liquid-Liquid Extraction start->extraction product_check Is the Product Basic? extraction->product_check chromatography Proceed to Column Chromatography product_check->chromatography Yes distillation_check Is there a large B.P. difference? product_check->distillation_check Yes pure_product Pure Product product_check->pure_product No chromatography->pure_product distillation_check->chromatography No distillation Perform Distillation distillation_check->distillation Yes distillation->pure_product

Caption: A decision tree to guide the selection of the optimal purification strategy.

chromatography_troubleshooting_workflow problem Problem Co-elution or Peak Tailing solution1 Solution 1 Modify Mobile Phase Add 0.1-1% Triethylamine Adjust Solvent Polarity problem->solution1 solution2 Solution 2 Change Stationary Phase Use Alumina or Amine-Functionalized Silica problem->solution2 solution3 Solution 3 Switch Chromatography Mode Employ Reverse-Phase Chromatography (C18) problem->solution3

Caption: A workflow for troubleshooting common issues in chromatographic separations involving basic compounds.

References

impact of base selection on Ethyl N-piperazinecarboxylate reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of base selection on the reactivity of Ethyl N-piperazinecarboxylate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound where base selection is critical?

A1: Base selection is crucial in several key reactions involving the secondary amine of this compound. The most common include:

  • N-Alkylation: Introduction of an alkyl group onto the piperazine nitrogen.

  • N-Arylation (e.g., Buchwald-Hartwig amination): Formation of a carbon-nitrogen bond with an aryl halide.[1]

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

The choice of base in these reactions influences reaction rate, yield, and the formation of byproducts.

Q2: How does the strength of the base affect the N-alkylation of this compound?

A2: The strength of the base can significantly impact the outcome of N-alkylation. Stronger bases, such as sodium tert-butoxide (NaOtBu), can deprotonate the secondary amine more effectively, leading to faster reaction rates. However, they can also promote side reactions like elimination if the alkylating agent is susceptible. Weaker bases, like potassium carbonate (K₂CO₃) or triethylamine (Et₃N), offer milder reaction conditions which can be advantageous for sensitive substrates, though they may require longer reaction times or higher temperatures.[2]

Q3: Can the ester group of this compound be hydrolyzed by the base used in the reaction?

A3: Yes, the ethyl carbamate group is susceptible to hydrolysis under strong basic conditions, especially in the presence of water and at elevated temperatures. This can lead to the formation of piperazine as a byproduct, which can then react further to generate undesired side products. Careful selection of a non-nucleophilic base and anhydrous reaction conditions can minimize this issue.

Q4: In Buchwald-Hartwig amination, what is the role of the base and which bases are commonly used with this compound?

A4: In the Buchwald-Hartwig amination, the base is essential for the deprotonation of the amine (this compound) to form the corresponding amide, which then participates in the catalytic cycle. Common bases include strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu). However, if the starting materials are sensitive to strong bases, weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, although this may necessitate higher catalyst loadings or longer reaction times.[1][3]

Troubleshooting Guides

Issue 1: Low yield in the N-alkylation of this compound.

  • Question: I am getting a low yield of my desired N-alkylated product. What are the potential causes related to the base?

  • Answer: Low yields in N-alkylation can stem from several factors related to the chosen base:

    • Incomplete Deprotonation: If a weak base (e.g., K₂CO₃) is used with a less reactive alkyl halide, the deprotonation of the piperazine nitrogen may be inefficient. This results in a slow or incomplete reaction. Consider switching to a stronger base like NaOtBu or increasing the reaction temperature.

    • Base-Induced Decomposition: If your substrate or product is sensitive, a strong base might be causing decomposition. In such cases, using a milder base like K₃PO₄ or Cs₂CO₃ is advisable, even if it requires longer reaction times.[1]

    • Steric Hindrance: A bulky base might not be able to efficiently deprotonate the nitrogen, especially if the piperazine derivative is sterically hindered.

Issue 2: Formation of N,N'-bis-arylated piperazine byproduct in Buchwald-Hartwig amination.

  • Question: My Buchwald-Hartwig reaction is producing the undesired bis-arylated piperazine. How can I improve the selectivity for the mono-arylated product?

  • Answer: The formation of the bis-arylated product is a common challenge. To favor the mono-arylated product:

    • Control Stoichiometry: Use an excess of this compound relative to the aryl halide.

    • Base Selection: The choice of base can influence selectivity. While strong bases are often used, their impact on selectivity should be evaluated. Sometimes, a weaker base can provide better control.

    • Slow Addition: Adding the aryl halide slowly to the reaction mixture can help maintain a low concentration of the electrophile, favoring reaction with the more abundant starting amine.

Data Presentation

Table 1: General Impact of Base Selection on N-Alkylation of this compound

BaseStrengthTypical SolventsTemperature (°C)Key Considerations
K₂CO₃ WeakAcetonitrile, DMF25 - 80Good for simple alkyl halides; may require heat; low risk of side reactions.[2]
Et₃N ModerateDCM, THF0 - 25Often used in acylations; can be less effective for alkylations with less reactive halides.
NaOtBu StrongTHF, Dioxane, Toluene25 - 110Highly effective for deprotonation; risk of substrate decomposition and elimination side reactions.[1]
Cs₂CO₃ ModerateAcetonitrile, DMF25 - 100Good alternative to K₂CO₃, sometimes offering better solubility and reactivity.[1]

Table 2: Base Selection Guide for Buchwald-Hartwig N-Arylation of this compound

BaseStrengthTypical SolventsTemperature (°C)AdvantagesDisadvantages
NaOtBu StrongToluene, Dioxane80 - 110Generally fast and efficient reactions.[1]Can cause decomposition of sensitive functional groups.[1]
K₃PO₄ WeakerToluene, Dioxane80 - 110Milder conditions, suitable for base-sensitive substrates.[1]May result in slower reactions or require higher catalyst loading.[1]
Cs₂CO₃ WeakerToluene, Dioxane80 - 110Milder conditions, often provides good results with sensitive substrates.[1]Can be more expensive than other bases.

Experimental Protocols

Protocol 1: N-Alkylation of this compound using Potassium Carbonate

  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (2.0 eq.).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 eq.) to the mixture at room temperature.

  • Reaction: Stir the mixture at 60 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography to isolate the N-alkylated product.

Protocol 2: Buchwald-Hartwig N-Arylation of this compound using Sodium tert-Butoxide

  • Reaction Setup: In an oven-dried flask, combine the aryl halide (1.0 eq.), this compound (1.2 eq.), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen).

  • Solvent and Base Addition: Add anhydrous toluene, followed by sodium tert-butoxide (1.4 eq.).

  • Reaction: Heat the mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

Visualizations

Experimental_Workflow_N_Alkylation cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound D Combine in Flask A->D B Base (e.g., K2CO3) B->D C Anhydrous Solvent C->D E Add Alkyl Halide D->E Proceed F Heat & Stir E->F G Monitor Progress (TLC/LC-MS) F->G H Filter Salts G->H Reaction Complete I Concentrate H->I J Column Chromatography I->J K K J->K Final Product

Caption: Workflow for N-Alkylation of this compound.

Base_Selection_Logic Start Starting Material Sensitivity Assessment Sensitive Substrate is Base-Sensitive Start->Sensitive Yes Robust Substrate is Robust Start->Robust No WeakBase Select Weaker Base (e.g., K2CO3, Cs2CO3) Sensitive->WeakBase StrongBase Select Stronger Base (e.g., NaOtBu) Robust->StrongBase Monitor Monitor for Decomposition and Reaction Rate WeakBase->Monitor StrongBase->Monitor Optimize Optimize Temperature & Time Monitor->Optimize

Caption: Decision logic for selecting a base in reactions.

References

Validation & Comparative

A Comparative Guide to Ethyl N-piperazinecarboxylate and Boc-piperazine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly in the realm of pharmaceuticals, the piperazine moiety is a frequently employed scaffold due to its favorable physicochemical properties. The ability to selectively functionalize one of the two nitrogen atoms is crucial for its use as a versatile building block. This is achieved by employing a protecting group on one nitrogen, with the tert-butyloxycarbonyl (Boc) group being the most common choice, yielding Boc-piperazine. An alternative, and in some cases, a more classical approach, involves the use of an ethyl carbamate protecting group, giving Ethyl N-piperazinecarboxylate.

This guide provides an objective comparison of the performance of this compound versus the more ubiquitous Boc-piperazine in synthetic applications. While direct head-to-head comparative studies are scarce in the literature, this document compiles experimental data and established chemical principles to aid researchers in selecting the most appropriate reagent for their synthetic strategy.

Chemical Properties and Stability

Both this compound and Boc-piperazine serve to deactivate one of the piperazine nitrogens, allowing for selective functionalization of the free secondary amine. The choice between the two often dictates the overall synthetic strategy, particularly concerning the deprotection step.

PropertyThis compoundBoc-piperazine
Molecular Formula C₇H₁₄N₂O₂[1]C₉H₁₈N₂O₂
Molecular Weight 158.20 g/mol [1]186.25 g/mol
Appearance Clear light yellow oily liquid[2]White to off-white crystalline powder/waxy solid[3]
Boiling Point 273 °C (lit.)[2]258 °C at 760 mmHg
Melting Point Not applicable (liquid at RT)43-49 °C
Solubility Soluble in water and alcohols[4]Soluble in dichloromethane, ethanol, methanol, ethyl acetate, and DMSO

Reactivity and Synthetic Applications

The free secondary amine on both molecules exhibits similar nucleophilicity, allowing them to participate in a range of common synthetic transformations.

N-Arylation

The formation of N-arylpiperazines is a key transformation in the synthesis of many active pharmaceutical ingredients. Both Buchwald-Hartwig amination and Ullmann condensation are common methods for this purpose. While Boc-piperazine is extensively documented in these reactions, data for this compound is less common but its participation is feasible.

Illustrative N-Arylation Yields

Coupling PartnerReagentCatalyst/ConditionsProductYield (%)
Aryl HalideBoc-piperazinePd₂(dba)₃, RuPhos, NaOtBuN-Aryl-N'-Boc-piperazineTypically 70-95%
Aryl HalideThis compoundCuI, Base (e.g., K₂CO₃)N-Aryl-N'-carbethoxypiperazineModerate to Good (Estimated)
2-chloropyrimidine-5-carboxylateBoc-piperazineSNArEthyl 2-(4-Boc-piperazin-1-yl)pyrimidine-5-carboxylateHigh
N-Alkylation

N-alkylation is another fundamental reaction for building molecular complexity. This can be achieved through direct alkylation with alkyl halides or via reductive amination.

Illustrative N-Alkylation Yields

Alkylating AgentReagentConditionsProductYield (%)
Alkyl HalideBoc-piperazineBase (e.g., K₂CO₃), Solvent (e.g., DMF)N-Alkyl-N'-Boc-piperazineGenerally >80%
Aldehyde/KetoneBoc-piperazineReducing agent (e.g., NaBH(OAc)₃)N-Alkyl-N'-Boc-piperazineGenerally >80%
Alkyl HalideThis compoundBase (e.g., K₂CO₃), Solvent (e.g., THF)N-Alkyl-N'-carbethoxypiperazineGood to Excellent

Deprotection Strategies: A Key Point of Differentiation

The most significant difference between using this compound and Boc-piperazine lies in the conditions required for the removal of the protecting group.

Deprotection_Pathways cluster_0 Boc-piperazine Derivative cluster_1 This compound Derivative Boc_Piperazine N-Substituted-N'-Boc-piperazine Deprotected_Piperazine N-Substituted-piperazine Boc_Piperazine->Deprotected_Piperazine Acidic Conditions (TFA/DCM or HCl/Dioxane) EtO2C_Piperazine N-Substituted-N'-carbethoxypiperazine EtO2C_Piperazine->Deprotected_Piperazine Basic or Acidic Hydrolysis (e.g., NaOH or H₂SO₄, heat)

Boc Group Deprotection: The Boc group is reliably cleaved under acidic conditions. The use of trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane are standard protocols that are typically high-yielding and proceed at room temperature. This method is straightforward and purification often involves a simple basic workup.

Ethyl Carbamate Deprotection: The ethyl carbamate group is more robust than the Boc group and requires more forcing conditions for cleavage. Deprotection is typically achieved through hydrolysis under either acidic or basic conditions, usually with heating.

  • Acidic Hydrolysis: Refluxing with a strong acid like sulfuric acid or hydrochloric acid will cleave the carbamate.

  • Basic Hydrolysis (Saponification): Heating with a base such as sodium hydroxide or potassium hydroxide in an alcoholic solvent is a common method. This yields the carbamate salt, which requires subsequent acidification to release the free amine.

The harsher conditions required for ethyl carbamate removal can be a limitation if acid- or base-sensitive functional groups are present in the molecule. However, its stability to acidic conditions used for Boc deprotection allows for its use in orthogonal protection schemes.

Experimental Protocols

N-Arylation of Boc-piperazine (Buchwald-Hartwig Amination)

Buchwald_Hartwig_Workflow reagents {Aryl Halide | Boc-piperazine | Pd Catalyst (e.g., Pd₂(dba)₃) | Ligand (e.g., RuPhos) | Base (e.g., NaOtBu) | Solvent (e.g., Toluene)} reaction Reaction Mixture | {Heat under inert atmosphere (e.g., Argon) | Monitor by TLC/LC-MS} reagents->reaction workup Workup | {Cool to RT | Dilute with solvent | Wash with water and brine | Dry over Na₂SO₄} reaction->workup purification Purification | {Filter and concentrate | Purify by column chromatography} workup->purification product N-Aryl-N'-Boc-piperazine purification->product

Materials:

  • Aryl halide (1.0 mmol)

  • N-Boc-piperazine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • RuPhos (0.04 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the aryl halide, N-Boc-piperazine, Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.

Deprotection of N-Substituted-N'-Boc-piperazine

Materials:

  • N-Substituted-N'-Boc-piperazine (1.0 mmol)

  • Dichloromethane (DCM, 5 mL)

  • Trifluoroacetic acid (TFA, 5 mL) or 4M HCl in dioxane (5 mL)

Procedure:

  • Dissolve the N-substituted-N'-Boc-piperazine in DCM.

  • Add TFA or 4M HCl in dioxane to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure to remove excess acid and solvent.

  • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate until the pH is >8.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected N-substituted-piperazine.

Deprotection of N-Substituted-N'-carbethoxypiperazine (Saponification)

Materials:

  • N-Substituted-N'-carbethoxypiperazine (1.0 mmol)

  • Ethanol or Methanol (10 mL)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) pellets (5.0 mmol)

  • Water (optional, to aid dissolution of base)

  • Concentrated HCl

Procedure:

  • Dissolve the N-substituted-N'-carbethoxypiperazine in ethanol or methanol in a round-bottom flask.

  • Add NaOH or KOH pellets and heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dissolve the residue in water and extract with a non-polar solvent (e.g., hexane) to remove any unreacted starting material.

  • Acidify the aqueous layer to pH <2 with concentrated HCl.

  • Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected N-substituted-piperazine.

Conclusion

The choice between this compound and Boc-piperazine is dependent on the specific requirements of the synthetic route.

Boc-piperazine is the reagent of choice for most applications due to the mild and straightforward deprotection conditions. Its widespread use means that a vast number of protocols and reaction data are available, making it a reliable and well-understood building block. It is particularly well-suited for parallel synthesis and the creation of compound libraries where high-throughput and simple purification are paramount.

This compound serves as a valuable alternative, especially in cases where the Boc group's acid lability is a disadvantage. Its greater stability allows for its use in orthogonal protection strategies where acidic conditions are required elsewhere in the synthesis. While the deprotection conditions are harsher, they are well-established and can be implemented effectively. The lower cost of the starting materials for its synthesis (piperazine and ethyl chloroformate) may also be a consideration for large-scale synthesis.

Ultimately, the decision should be based on a careful evaluation of the functional group tolerance of the substrate, the planned synthetic steps, and the desired overall efficiency of the synthetic sequence.

References

A Comparative Guide to the Biological Activity of Ethyl N-Piperazinecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of Ethyl N-piperazinecarboxylate have garnered significant interest due to their diverse pharmacological activities. This guide provides a comparative overview of the anticancer, antimicrobial, and antiviral properties of these derivatives, supported by experimental data and detailed methodologies.

Anticancer Activity

This compound derivatives have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis.

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, with potency often expressed as the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50). Lower values indicate greater potency.

Compound ID/DescriptionCancer Cell LineCancer TypeGI50 (µM)Reference
Compound 4 (N-ethylpiperazinyl amide of an ursonic acid derivative)MALME-3M, LOXIMVI, SK-MEL-5, SK-MEL-28MelanomaNot specified, but showed reduction in cell proliferation of -85.67%, -85.17%, -84.06%, -64.66% respectively at 10-5 M[1]
SF-539CNS CancerNot specified, but showed reduction in cell proliferation of -97.21% at 10-5 M[1]
Compound 6 (N-ethyl-piperazinyl amide of an oleanonic acid derivative)U251Non-small cell lung cancerNot specified, but caused 90.15% cell death at 10-5 M[1]
SK-MEL-5MelanomaNot specified, but caused 88.15% cell death at 10-5 M[1]
Compound 3 (N-ethylpiperazinyl amide of oleanonic acid)HL-60(TB)LeukemiaNot specified, but showed growth percentage of -35.82% at 10-5 M[1]

Several studies suggest that the cytotoxic effects of these derivatives are mediated through the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins. These proteins control the release of cytochrome c from the mitochondria, a key event in initiating the caspase cascade that leads to cell death.

Bcl2_Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Derivative Derivative Bcl-2 Anti-apoptotic (e.g., Bcl-2, Bcl-XL) Derivative->Bcl-2 Downregulates Bak Pro-apoptotic (e.g., Bak) Derivative->Bak Upregulates Bcl-2->Bak Inhibits Mitochondrion Mitochondrion Bak->Mitochondrion Permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Bcl-2 family-mediated apoptotic pathway induced by this compound derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have shown promising activity against a variety of bacterial and fungal strains.

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound DescriptionMicroorganismMIC (µg/mL)Reference
Chalcones with piperazine moietyStaphylococcus aureusPotentially active
Escherichia coliPotentially active
Candida albicans2.22
4-substituted-1-(4-substituted phenyl)-piperazine derivativesS. aureus, S. epidermidis, P. aeruginosa, E. coliOne compound showed excellent activity
N,N′-disubstituted piperazinesS. aureus16[2]
B. subtilis16[2]
E. coli8[2]

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Agar_Well_Diffusion cluster_prep Preparation cluster_assay Assay Procedure cluster_results Data Analysis Inoculum Prepare microbial inoculum (e.g., 0.5 McFarland standard) Spread Spread inoculum evenly on agar surface Inoculum->Spread Agar_Plate Prepare Mueller-Hinton Agar plates Agar_Plate->Spread Well Create wells in the agar (6-8 mm diameter) Spread->Well Add_Compound Add test compound solution to wells Well->Add_Compound Incubate Incubate plates (e.g., 37°C for 24h) Add_Compound->Incubate Measure_Zone Measure the diameter of the inhibition zone Incubate->Measure_Zone Compare Compare with positive and negative controls Measure_Zone->Compare

Caption: Experimental workflow for the Agar Well Diffusion assay.

Antiviral Activity

Recent studies have highlighted the potential of piperazine-containing compounds as antiviral agents, including activity against influenza and other viruses.

The antiviral activity is often assessed by the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

Specific quantitative data for the antiviral activity of this compound derivatives was not prominently available in the initial broad search. Further focused studies are required to populate this area.

The plaque reduction assay is a standard method to determine the ability of a compound to inhibit virus replication.

Plaque_Reduction_Assay cluster_prep Preparation cluster_infection Infection and Treatment cluster_incubation_staining Incubation and Visualization cluster_analysis Data Analysis Cell_Culture Seed susceptible cells in well plates Infect Infect cell monolayer with virus Cell_Culture->Infect Virus_Dilution Prepare serial dilutions of the virus Virus_Dilution->Infect Compound_Dilution Prepare serial dilutions of the test compound Add_Overlay Add semi-solid overlay containing the test compound Compound_Dilution->Add_Overlay Infect->Add_Overlay Incubate Incubate to allow plaque formation Add_Overlay->Incubate Fix_Stain Fix and stain the cells to visualize plaques Incubate->Fix_Stain Count_Plaques Count the number of plaques Fix_Stain->Count_Plaques Calculate_EC50 Calculate the EC50 value Count_Plaques->Calculate_EC50

Caption: Workflow for the Plaque Reduction Assay to evaluate antiviral activity.

Detailed Experimental Protocols

Anticancer Activity: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (typically 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value using a dose-response curve.

Antimicrobial Activity: Agar Well Diffusion Method

This method assesses the ability of a compound to inhibit microbial growth.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli).

  • Plate Inoculation: Evenly spread the microbial inoculum onto the surface of a Mueller-Hinton agar plate.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well. Include a positive control (standard antibiotic) and a negative control (solvent).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where microbial growth has been inhibited.

Antiviral Activity: Plaque Reduction Assay

This assay quantifies the inhibition of viral replication.

  • Cell Monolayer Preparation: Grow a confluent monolayer of susceptible host cells (e.g., Vero cells) in multi-well plates.

  • Virus-Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the test compound for a specific time (e.g., 1 hour at 37°C).

  • Infection: Inoculate the cell monolayers with the virus-compound mixtures.

  • Overlay Application: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread. This overlay should also contain the respective concentrations of the test compound.

  • Incubation for Plaque Formation: Incubate the plates for several days until visible plaques (zones of cell death) are formed.

  • Plaque Visualization and Counting: Fix and stain the cell monolayer (e.g., with crystal violet) to visualize and count the plaques.

  • EC50 Determination: Calculate the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

This guide provides a foundational understanding of the biological activities of this compound derivatives. The presented data and protocols should serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of new therapeutic agents based on this versatile chemical scaffold.

References

A Comparative Guide to the Structure-Activity Relationships of Ethyl N-Piperazinecarboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ethyl N-piperazinecarboxylate scaffold is a versatile pharmacophore prominently featured in the development of a diverse array of therapeutic agents. Analogs derived from this core structure have demonstrated significant activity as modulators of dopamine receptors, as potent anticancer agents, and as antimycobacterial compounds. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of these analogs, supported by experimental data and detailed protocols.

Dopamine D2/D3 Receptor Ligands

A substantial body of research has focused on the development of this compound analogs as ligands for dopamine D2 and D3 receptors, which are key targets in the treatment of neuropsychiatric disorders such as Parkinson's disease and schizophrenia.

Structure-Activity Relationship Summary

The affinity and selectivity of these analogs for D2 and D3 receptors are highly dependent on the nature of the substituents on the piperazine ring and the terminal aryl carboxamide moiety.

  • N-Piperazinyl Substituent: Modifications at the N-4 position of the piperazine ring with various aryl or heteroaryl moieties have a significant impact on receptor affinity and selectivity. The introduction of bulky aromatic substituents is a common strategy.[1]

  • Linker: The length and nature of the linker connecting the piperazine core to the aryl carboxamide can influence binding affinity. A butyl linker is frequently employed in potent D3 receptor ligands.

  • Aryl Carboxamide Moiety: The substitution pattern on the terminal aryl carboxamide is critical for D3 receptor selectivity. Specific substitutions can enhance interactions with a secondary binding pocket in the D3 receptor.

Comparative Biological Data

The following table summarizes the binding affinities (Ki) and functional activities (EC50) of representative this compound analogs at human D2 and D3 receptors.

Compound IDN-Piperazinyl SubstituentAryl Carboxamide MoietyD2 Ki (nM)D3 Ki (nM)D3 EC50 (nM) (GTPγS)D2/D3 Selectivity (Ki)Reference
(-)-24c (D-301) (S)-pramipexole hybridIsoquinolin-1-yl--0.52223[1]
(-)-10e Indole-2-carboxamide linker5-OH-DPAT derivative47.50.57-83.35
FAUC 350 2,3-Dichlorophenyl4-Pyridine-2-ylbenzamide-1-5Antagonist>1007

Data represents a selection of compounds from the cited literature to illustrate SAR trends.

Anticancer Agents

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.

Structure-Activity Relationship Summary

The anticancer activity of these analogs is influenced by the substituents on both the piperazine ring and the acyl group.

  • N-Substituents: The introduction of various substituted phenyl or heterocyclic rings at the N-4 position of the piperazine can significantly enhance cytotoxic activity.

  • Chalcone Moiety: Hybrid molecules incorporating a chalcone-like fragment have demonstrated potent anticancer effects.[2]

  • Natural Product Hybrids: Conjugation with natural products like oleanonic and ursonic acids has yielded derivatives with high cytotoxic potential.[2]

Comparative Cytotoxicity Data

The table below presents the half-maximal inhibitory concentration (IC50) values of selected this compound analogs against various cancer cell lines.

Compound IDCore StructureSubstituentsCancer Cell LineIC50 (µM)Reference
8 Chalcone-piperazine-PC3 (Prostate)1.05[3]
11 Resveratrol-chalcone-piperazine-CH=CH2A549 (Lung)0.26[3]
12 Gambogic acid-piperazineMethylpiperazineA549 (Lung)0.12[3]
20 Ursolic acid-piperazine4-FluorobenzylHeLa (Cervical)2.6[3]
31 Oleanolic acid-piperazine12-OEtSMMC-7721 (Liver)1.39[3]
42 Combretastatin-A4-piperazineSulphonyl piperazineA549 (Lung)0.36[3]

Data is compiled from a review article and highlights the potency of various hybrid structures.

Experimental Protocols

[³H]-Spiperone Competition Binding Assay for D2/D3 Receptors

This assay is used to determine the binding affinity (Ki) of test compounds for dopamine D2 and D3 receptors.

Materials:

  • HEK-293 cells stably expressing human D2 or D3 receptors

  • [³H]-Spiperone (Radioligand)

  • Unlabeled spiperone or other high-affinity ligand (for non-specific binding)

  • Test compounds (this compound analogs)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • 96-well plates

  • Cell harvester and glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from HEK-293 cells expressing the receptor of interest.

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [³H]-Spiperone, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay for Functional Activity

This functional assay is used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at G protein-coupled receptors like the D2 and D3 receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or AtT-20 cells)

  • [³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

  • GDP

  • Test compounds

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Scintillation proximity assay (SPA) beads or filter plates

Procedure:

  • Assay Setup: In a 96-well plate, combine cell membranes, GDP, and varying concentrations of the test compound.

  • Incubation: Pre-incubate the mixture at 30°C for a defined period.

  • Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate at 30°C for a specified time to allow for [³⁵S]GTPγS binding.

  • Termination and Detection: Terminate the reaction and measure the amount of bound [³⁵S]GTPγS using either filtration and scintillation counting or an SPA-based method.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound to determine the EC50 and Emax values.

MTT Assay for Cell Viability (Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Cell culture medium

  • Test compounds (this compound analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizations

Dopamine D2/D3 Receptor Signaling Pathway

Dopamine D2_D3 Receptor Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2/D3 Receptor D2/D3 Receptor Dopamine->D2/D3 Receptor Agonist Binding G_protein Gαi/o Protein D2/D3 Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream_Effects Modulation of Ion Channels, Gene Expression PKA->Downstream_Effects Phosphorylation

Caption: Dopamine D2/D3 receptor signaling pathway.

Experimental Workflow for [³H]-Spiperone Binding Assay

Binding Assay Workflow start Start prep Prepare Cell Membranes (D2/D3 expressing cells) start->prep setup Set up 96-well Plate: - Assay Buffer - [³H]-Spiperone - Test Compound prep->setup incubate Incubate at RT (60-90 min) setup->incubate filter Filter through Glass Fiber Filters incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Experimental workflow for a radioligand binding assay.

Mechanism of Action: Induction of Apoptosis by Anticancer Analogs

Apoptosis Induction cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Analog Piperazine Analog Death_Receptor Death Receptor Analog->Death_Receptor Mitochondrion Mitochondrion Analog->Mitochondrion Stress Caspase8 Caspase-8 Death_Receptor->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis via extrinsic and intrinsic pathways.

References

Spectroscopic Differentiation of Mono- and Di-substituted Piperazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic characteristics of mono- and di-substituted piperazines, utilizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The following sections present a head-to-head comparison of N-benzylpiperazine (a mono-substituted example) and 1,4-dibenzylpiperazine (a di-substituted example), supported by experimental data and detailed protocols.

Key Spectroscopic Differences at a Glance

The primary spectroscopic differentiation between mono- and di-substituted piperazines arises from the symmetry and the number and type of protons and carbons in the molecule. Mono-substituted piperazines exhibit a lower degree of symmetry and possess a secondary amine proton (N-H), which is absent in their symmetrically di-substituted counterparts. These fundamental differences are readily observable in their respective spectra.

Comparative Spectroscopic Data: N-benzylpiperazine vs. 1,4-Dibenzylpiperazine

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for N-benzylpiperazine and 1,4-dibenzylpiperazine.

Spectroscopic Data N-benzylpiperazine (Mono-substituted) 1,4-Dibenzylpiperazine (Di-substituted)
¹H NMR (CDCl₃, δ ppm) ~7.3 (m, 5H, Ar-H), 3.5 (s, 2H, Ar-CH₂), 2.9 (t, 4H, piperazine CH₂), 2.4 (t, 4H, piperazine CH₂), ~1.9 (s, 1H, NH)~7.3 (m, 10H, Ar-H), 3.5 (s, 4H, Ar-CH₂), 2.5 (s, 8H, piperazine CH₂)
¹³C NMR (CDCl₃, δ ppm) ~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), 63.8 (Ar-CH₂), 54.5 (piperazine CH₂), 46.1 (piperazine CH₂)~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), 63.2 (Ar-CH₂), 52.9 (piperazine CH₂)
FT-IR (cm⁻¹) ~3300 (N-H stretch), ~3027 (Ar C-H stretch), ~2940, 2810 (Aliphatic C-H stretch), ~1600, 1495, 1453 (Ar C=C stretch), ~1130 (C-N stretch)No N-H stretch, ~3027 (Ar C-H stretch), ~2940, 2810 (Aliphatic C-H stretch), ~1600, 1495, 1453 (Ar C=C stretch), ~1130 (C-N stretch)
Mass Spec. (m/z) 176 (M⁺), 91 (base peak, [C₇H₇]⁺), 85, 56266 (M⁺), 175, 91 (base peak, [C₇H₇]⁺), 56

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic differentiation of mono- and di-substituted piperazines.

Workflow for Spectroscopic Differentiation of Piperazine Derivatives cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Interpretation cluster_3 Conclusion Sample Piperazine Derivative Dissolve Dissolve in appropriate solvent (e.g., CDCl3 for NMR, Methanol for MS) Sample->Dissolve NMR ¹H and ¹³C NMR Dissolve->NMR FTIR FT-IR Spectroscopy Dissolve->FTIR MS Mass Spectrometry Dissolve->MS AnalyzeNMR Analyze chemical shifts, integration, and number of signals NMR->AnalyzeNMR AnalyzeFTIR Identify characteristic functional group frequencies (e.g., N-H stretch) FTIR->AnalyzeFTIR AnalyzeMS Determine molecular weight and analyze fragmentation patterns MS->AnalyzeMS Differentiate Differentiate between mono- and di-substituted piperazine based on combined spectroscopic data AnalyzeNMR->Differentiate AnalyzeFTIR->Differentiate AnalyzeMS->Differentiate

Caption: General workflow for differentiating piperazine derivatives.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the piperazine derivative in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Thin Film (for oils): Place a drop of the liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: A standard FT-IR spectrometer.

  • Acquisition:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Processing: Perform a background scan with an empty sample holder or clean salt plates. The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of volatile compounds.

  • GC-MS Protocol:

    • Injector: Set to a temperature of 250-280°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).

    • Oven Program: Start at a low temperature (e.g., 100°C), hold for 1 minute, then ramp up to a high temperature (e.g., 300°C) at a rate of 10-20°C/min.

    • Mass Spectrometer:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass scan range: 40-550 amu.

  • Data Processing: The software will generate a total ion chromatogram (TIC) and individual mass spectra for each eluting peak. Identify the molecular ion peak and analyze the fragmentation pattern.

Interpretation of Spectroscopic Data

¹H NMR Spectroscopy
  • Mono-substituted Piperazines: The presence of a secondary amine (N-H) proton typically results in a broad singlet, the chemical shift of which can be solvent-dependent. The piperazine ring protons are inequivalent, leading to more complex splitting patterns, often appearing as two or more distinct multiplets.

  • Di-substituted Piperazines: Symmetrically di-substituted piperazines show a much simpler ¹H NMR spectrum due to the higher symmetry. All eight piperazine protons are chemically equivalent and appear as a single sharp singlet. The N-H proton signal is absent.

¹³C NMR Spectroscopy
  • Mono-substituted Piperazines: Due to the lack of symmetry, two distinct signals are expected for the four piperazine ring carbons.

  • Di-substituted Piperazines: In a symmetrically di-substituted piperazine, all four piperazine ring carbons are equivalent, resulting in a single signal in the ¹³C NMR spectrum.

FT-IR Spectroscopy
  • Mono-substituted Piperazines: The most telling feature is the presence of an N-H stretching vibration, which typically appears as a weak to medium band in the region of 3300-3500 cm⁻¹.

  • Di-substituted Piperazines: This characteristic N-H stretching band is absent in the FT-IR spectrum of a di-substituted piperazine.

Mass Spectrometry
  • Molecular Ion Peak: The molecular weight of the di-substituted piperazine will be higher than that of the mono-substituted derivative with the same substituent. The molecular ion peak (M⁺) will reflect this difference.

  • Fragmentation Pattern: Both mono- and di-substituted piperazines often show a characteristic fragment at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺) from the cleavage of the benzyl group. The fragmentation of the piperazine ring can also provide structural information. For instance, cleavage of the piperazine ring in N-benzylpiperazine can lead to fragments at m/z 85 and 56. In 1,4-dibenzylpiperazine, a fragment at m/z 175, corresponding to the loss of a benzyl group, is prominent.

The Strategic Advantage of Piperazine-Based Linkers in Advanced Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical determinant of a conjugate's therapeutic success. While a multitude of linkers exist, those incorporating a piperazine scaffold, for which Ethyl N-piperazinecarboxylate serves as a key synthetic precursor, offer a unique combination of properties that can significantly enhance the performance of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth comparison of piperazine-based linkers with other common alternatives, supported by experimental data and detailed protocols.

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, imparts a distinct set of advantages to a chemical linker. Its semi-rigid structure, tunable basicity, and synthetic versatility allow for the fine-tuning of a conjugate's physicochemical and pharmacokinetic properties, ultimately leading to an improved therapeutic window.

Physicochemical Properties and Performance Comparison

The inclusion of a piperazine moiety within a linker can profoundly influence its performance characteristics. Compared to more flexible linkers like polyethylene glycol (PEG) or simple alkyl chains, piperazine-based linkers offer a greater degree of conformational rigidity. This rigidity can be advantageous in pre-organizing the conjugate into a favorable conformation for target binding and subsequent payload delivery.[1]

One of the most significant advantages of piperazine-containing linkers is their potential to enhance aqueous solubility.[2][3] The nitrogen atoms of the piperazine ring can be protonated at physiological or acidic pH, which is particularly relevant in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes.[] This pH-dependent protonation can increase the hydrophilicity of the entire conjugate, mitigating aggregation issues often associated with hydrophobic payloads and potentially facilitating escape from the endosome.[]

The basicity of the piperazine ring, and thus its protonation state, can be modulated by the chemical groups in its vicinity, allowing for precise control over the linker's properties.[3][5]

Table 1: Comparative Properties of Chemical Linkers
Linker TypeKey AdvantagesPotential DisadvantagesRepresentative Examples
Piperazine-Based Increased rigidity, enhanced aqueous solubility (pH-dependent), tunable basicity, synthetic versatility.[2][][6]Potential for non-specific interactions if protonated in circulation.Piperazine-maleimide conjugates, certain PROTAC linkers.[2]
PEG-Based High aqueous solubility, low immunogenicity, flexible.Can be too flexible, potentially leading to unfavorable conformations; may decrease cellular uptake.Mal-PEG4-NHS
Alkyl Chains Simple, synthetically accessible.Can be highly hydrophobic, leading to aggregation; lack of rigidity.Simple hydrocarbon chains
Peptide (Cleavable) Susceptible to cleavage by specific enzymes overexpressed in tumors.Can be prematurely cleaved in circulation; potential for immunogenicity.Valine-Citrulline (Val-Cit)
Hydrazone (Cleavable) pH-sensitive, cleaved in the acidic environment of endosomes/lysosomes.Can be unstable at physiological pH, leading to premature drug release.Doxorubicin-hydrazone linkers
Disulfide (Cleavable) Cleaved in the reducing environment of the cell.Potential for premature cleavage in the bloodstream.SPDB, SPP

Supporting Experimental Data

Recent studies have provided quantitative evidence for the benefits of incorporating a piperazine scaffold into chemical linkers.

Aqueous Solubility Enhancement

A study comparing maleimide linkers for drug conjugation demonstrated a significant increase in aqueous solubility for linkers containing a piperazine motif compared to a standard PEG4-based linker. This was particularly evident when conjugated to a highly lipophilic drug, ibuprofen.[2][7]

Table 2: Aqueous Solubility of Ibuprofen-Platinum(IV)-Maleimide Complexes[2][7]
Linker TypeSolubility in WaterSolubility in PBS (pH 7.4)
Piperazine-Maleimide Up to 370 mMSignificantly increased
PEG4-Maleimide (Reference) Marginally solubleMarginally soluble
Tunable Basicity (pKa)

The pKa of the piperazine ring in a linker is highly dependent on its surrounding chemical environment. This allows for the rational design of linkers with specific pH-sensitivities. Research on piperazine-containing PROTACs has shown that the pKa can be modulated over a range of 4.5 to 8 by altering the adjacent chemical groups.[5] This tunability is crucial for controlling the linker's protonation state and, consequently, its solubility and cellular trafficking properties.[3][5]

Experimental Protocols

General Protocol for Synthesis of a Piperazine-Based Maleimide Linker

This protocol describes a convergent synthetic pathway for an amine-functionalized piperazine maleimide, which can be subsequently conjugated to a payload. This compound can serve as a starting material for such syntheses.

  • Protection of the Maleimide: The maleimide moiety is first protected, for example, through a Diels-Alder reaction with 2,5-dimethylfuran at 60°C.[2][7]

  • First Substitution: The protected maleimide is then reacted with a suitable dielectrophile.

  • Second Substitution and Boc-Protection: The intermediate is subsequently reacted with 1-(2-Boc-aminoethyl)-piperazine to introduce the piperazine core and a protected primary amine.

  • Deprotection: The Boc protecting group is removed under acidic conditions to yield the final amine-functionalized piperazine maleimide linker.[2]

G cluster_synthesis Synthesis of Piperazine-Maleimide Linker Protected Maleimide Protected Maleimide Dielectrophile Dielectrophile Intermediate_1 Intermediate_1 Boc-Piperazine Boc-Piperazine Intermediate_2 Intermediate_2 Final_Linker Final_Linker

In Vitro Plasma Stability Assay

This assay is crucial for evaluating the stability of the linker and preventing premature payload release in circulation.[8][9]

  • Incubation: The drug conjugate is incubated in fresh plasma (e.g., human, mouse, rat) at 37°C. Control samples in a formulation buffer (e.g., PBS) are included to assess intrinsic stability.[9]

  • Time Points: Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours) and immediately frozen at -80°C to stop any degradation.[9]

  • Sample Preparation: Plasma proteins are precipitated from the thawed samples using a cold organic solvent (e.g., acetonitrile) containing an internal standard. The samples are then centrifuged to pellet the proteins.[9]

  • Quantification of Released Payload: The supernatant containing the released payload is analyzed by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) to quantify the concentration of the free drug over time.

  • Quantification of Intact Conjugate: The amount of intact conjugate remaining at each time point can be quantified using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or by analyzing the average drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.[8]

  • Data Analysis: The percentage of intact conjugate or the concentration of the released payload is plotted against time to determine the stability profile and calculate the half-life (t½) of the conjugate in plasma.[8]

G cluster_workflow Plasma Stability Assay Workflow Start Incubate Conjugate in Plasma at 37°C Sample Collect Aliquots at Time Points Quench Quench Reaction (Freeze at -80°C) Process Protein Precipitation & Centrifugation Analyze_Released LC-MS/MS Analysis (Released Payload) Analyze_Intact ELISA / HIC / MS (Intact Conjugate) End Determine Half-life (t½)

Signaling Pathways and Logical Relationships

The choice of linker directly impacts the mechanism of payload release and, consequently, the therapeutic outcome. Piperazine-based linkers can be designed as either non-cleavable or as part of a larger cleavable construct.

G

References

A Cost-Benefit Analysis of Ethyl N-Piperazinecarboxylate in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the piperazine scaffold is a privileged structure, integral to a multitude of FDA-approved drugs.[1] The synthesis of complex molecules incorporating this moiety frequently necessitates the use of a mono-protected piperazine to ensure selective functionalization at one of its two nitrogen atoms.[2][3] Among the various protecting groups available, Ethyl N-piperazinecarboxylate presents itself as a cost-effective option. This guide provides a detailed cost-benefit analysis, comparing this compound with two other commonly used alternatives: tert-butoxycarbonyl (Boc) piperazine and benzyl (Cbz) piperazine, supported by experimental data and protocols.

Cost Analysis: A Head-to-Head Comparison

A primary driver in selecting a synthetic route, especially for large-scale production, is the cost of starting materials. This compound is often considered for its economic advantage over other protecting groups. The following table provides an approximate cost comparison based on currently available market prices.

ReagentMolecular Weight ( g/mol )Representative Price (USD/100g)
This compound158.20[4]~$40 - $70
1-Boc-piperazine186.25[5]~$90 - $150
1-Cbz-piperazine220.27[6]~$90 - $160

Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity purchased. Data is compiled from various chemical supplier catalogs.

Performance and Reaction Protocol Comparison

The "benefit" of a protecting group extends beyond its cost to its performance in synthetic transformations and the ease of its subsequent removal (deprotection). Here, we compare the three protecting groups in a representative N-alkylation reaction, a common step in drug synthesis.[7]

Representative Reaction: N-Alkylation of Mono-protected Piperazine

A common synthetic step involves the alkylation of the free secondary amine of a mono-protected piperazine with an alkyl halide.

General Reaction Scheme:

PG-N(C₄H₈)NH + R-X → PG-N(C₄H₈)N-R

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation using each of the three protecting groups.

ParameterThis compound1-Boc-piperazine1-Cbz-piperazine
Typical Base K₂CO₃, Et₃NK₂CO₃, DIPEAK₂CO₃, Et₃N[8]
Solvent Acetonitrile, DMFAcetonitrile, DMF[9]DMF, Acetonitrile[8]
Temperature Room Temp. to 80 °CRoom Temp. to 80 °C[9]Room Temp. to 80 °C[8]
Typical Yield Good to Excellent (~85-95%)Excellent (~90-98%)[9]Excellent (~90-98%)
Deprotection Conditions Harsh: Strong base (e.g., NaOH/KOH) and heat (saponification).[10][11]Mild: Strong acid (e.g., TFA, HCl in dioxane).[12]Mild: Catalytic hydrogenolysis (e.g., H₂, Pd/C).[13]
Orthogonality Stable to mild acid and hydrogenolysis.Stable to base and hydrogenolysis.Stable to acid and base.[2]

Experimental Protocols

Protocol 1: N-Alkylation of 1-Boc-piperazine

This protocol describes a general procedure for the mono-N-alkylation of 1-Boc-piperazine with an alkyl bromide.[9]

  • Setup: Dissolve 1-Boc-piperazine (1.0 eq.) in anhydrous acetonitrile or DMF.

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) to the solution.

  • Addition of Alkylating Agent: Slowly add the desired alkyl bromide (1.1 eq.) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the N-alkyl-N'-Boc-piperazine.

Protocol 2: Deprotection of N-Boc Group

This is a standard protocol for the acidic removal of the Boc protecting group.[12]

  • Dissolution: Dissolve the N-alkyl-N'-Boc-piperazine (1.0 eq.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

  • Acid Addition: Add a 4M HCl solution in dioxane (3-5 eq.) to the stirred solution at room temperature.

  • Reaction: Stir the reaction for 1-3 hours. Often, the hydrochloride salt of the deprotected piperazine will precipitate.

  • Isolation: Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.

Protocol 3: Deprotection of this compound (Saponification)

This protocol describes the basic hydrolysis (saponification) to remove the ethyl carbamate group.[10][11]

  • Setup: Dissolve the N-alkyl-N'-ethoxycarbonylpiperazine (1.0 eq.) in a mixture of methanol and a 1M aqueous solution of NaOH.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.

  • Acidification: Acidify the aqueous phase with concentrated HCl to a pH of ~1-2.

  • Extraction: Extract the acidified aqueous phase with an organic solvent (e.g., ethyl acetate, 3x).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the desired N-alkylpiperazine.

Protocol 4: Deprotection of N-Cbz Group (Hydrogenolysis)

This protocol details the removal of the Cbz group via catalytic hydrogenation.[13]

  • Setup: Dissolve the N-alkyl-N'-Cbz-piperazine derivative in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

  • Reaction: Fit the reaction vessel with a hydrogen balloon or place it in a hydrogenation apparatus. Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

  • Work-up: Upon completion (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected N-alkylpiperazine.

Visualizing the Workflow and Analysis

The following diagrams illustrate the comparative synthetic workflow and the logical considerations in the cost-benefit analysis.

G cluster_0 Ethyl Carbamate Route cluster_1 Boc Route start1 Ethyl N-piperazine- carboxylate step1_1 N-Alkylation (R-X, K2CO3) start1->step1_1 prod1 N-Alkyl-N'-ethoxycarbonyl- piperazine step1_1->prod1 step1_2 Deprotection (NaOH, Heat) prod1->step1_2 end1 N-Alkylpiperazine step1_2->end1 start2 1-Boc-piperazine step2_1 N-Alkylation (R-X, K2CO3) start2->step2_1 prod2 N-Alkyl-N'-Boc- piperazine step2_1->prod2 step2_2 Deprotection (TFA or HCl) prod2->step2_2 end2 N-Alkylpiperazine step2_2->end2

Caption: Comparative workflow for N-alkylation using Ethyl Carbamate vs. Boc protection.

G Cost-Benefit Decision Matrix cluster_cost Cost Factors cluster_benefit Performance (Benefit) Factors start Select Protecting Group for Piperazine Synthesis cost_reagent Reagent Cost start->cost_reagent cost_deprotection Deprotection Reagents (Acid, Base, Catalyst) start->cost_deprotection yield Reaction Yield start->yield deprotection_mildness Deprotection Mildness (Substrate Compatibility) start->deprotection_mildness orthogonality Orthogonality with other PGs start->orthogonality choice_et This compound cost_reagent->choice_et choice_boc 1-Boc-piperazine cost_reagent->choice_boc choice_cbz 1-Cbz-piperazine cost_reagent->choice_cbz cost_deprotection->choice_et cost_deprotection->choice_boc cost_deprotection->choice_cbz yield->choice_et yield->choice_boc yield->choice_cbz deprotection_mildness->choice_et deprotection_mildness->choice_boc deprotection_mildness->choice_cbz orthogonality->choice_et orthogonality->choice_boc orthogonality->choice_cbz

Caption: Logical relationship for selecting a piperazine protecting group.

Conclusion

The choice of a protecting group for piperazine synthesis is a nuanced decision that balances cost, yield, and chemical compatibility.

  • This compound stands out as the most economical option. Its primary drawback lies in the harsh basic conditions required for its removal, which may not be suitable for substrates containing base-labile functional groups like esters or amides.[10]

  • 1-Boc-piperazine offers a balance of excellent yields and milder, albeit strongly acidic, deprotection conditions.[3] Its stability to basic and hydrogenolysis conditions makes it a versatile choice in many synthetic pathways.

  • 1-Cbz-piperazine is comparable in cost to Boc-piperazine and provides the mildest deprotection method via hydrogenolysis, which is highly advantageous for sensitive substrates.[2] However, it is incompatible with other functional groups that may be reduced under these conditions.

Ultimately, for researchers and drug development professionals, the decision hinges on the specific requirements of the synthetic route. For early-stage synthesis where cost is a major driver and the substrate is robust, this compound is a viable contender. For complex, multi-step syntheses of sensitive molecules, the higher cost of Boc- or Cbz-piperazine is often justified by their milder deprotection protocols and greater compatibility with a wider range of functional groups.

References

A Comparative Guide to Analytical Methods for Quantifying Ethyl N-piperazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification of Ethyl N-piperazinecarboxylate, a key intermediate in the synthesis of numerous pharmaceuticals. The selection of an appropriate analytical technique is critical for ensuring the quality, purity, and potency of the final active pharmaceutical ingredient (API). This document presents an objective overview of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectrophotometry, supported by experimental data to aid in method selection and implementation.

Quantitative Data Summary

The performance of different analytical methods for the quantification of this compound and its closely related analogs is summarized in the table below. This allows for a direct comparison of their key validation parameters.

ParameterGas Chromatography (GC-FID)HPLC-UV (with Derivatization)UV-Vis Spectrophotometry
Analyte 1-Ethyl piperazinePiperazinePiperazine
Linearity Range LOQ to 200% of analyte concentration30 - 350 ppm0.5 - 5 µg/mL
Accuracy (% Recovery) 97.5% at LOQ level[1]104.87 - 108.06%Not explicitly stated
Precision (%RSD) < 2.0%[1]< 1.13%Not explicitly stated
Limit of Detection (LOD) 0.005% of analyte concentration[1]30 ppmNot explicitly stated
Limit of Quantification (LOQ) 0.02% of analyte concentration[1]90 ppmNot explicitly stated

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods for piperazine and its derivatives and can be adapted for the quantification of this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the analysis of volatile and thermally stable compounds like this compound.

Instrumentation:

  • Gas Chromatograph: Agilent 6890 GC system or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: DB-17 (50%-Phenyl)-methylpolysiloxane, 30 m x 0.53 mm, 1.0 µm film thickness[2]

  • Software: ChemStation or equivalent

Chromatographic Conditions:

  • Carrier Gas: Helium[2]

  • Flow Rate: 2 mL/min[2]

  • Injector Temperature: 250°C[1]

  • Detector Temperature: 260°C[1]

  • Injection Volume: 1.0 µL[1]

  • Split Ratio: 1:5[1]

  • Oven Temperature Program: Initial temperature of 150°C held for 10 minutes, then ramped at 35°C/min to 260°C and held for 2 minutes.[1][2]

  • Diluent: Methanol[1]

Sample Preparation: A standard solution of this compound is prepared by dissolving an accurately weighed amount in methanol. Sample solutions are prepared by dissolving the substance containing this compound in methanol to achieve a concentration within the linear range of the method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For piperazine derivatives lacking a strong chromophore, derivatization is often employed. However, this compound possesses a carbamate group which may provide sufficient UV absorbance for direct analysis, potentially simplifying the procedure by omitting the derivatization step.

Instrumentation:

  • HPLC System: With a suitable pump, autosampler, and UV detector

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or a suitable reverse-phase C18 column[3]

  • Data Acquisition Software

Chromatographic Conditions (with Derivatization for Piperazine):

  • Mobile Phase: Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 35°C[3]

  • Detection Wavelength: 340 nm (after derivatization)[3]

  • Injection Volume: 10 µL[3]

Derivatization Procedure (for Piperazine): The method is based on the reaction of piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active derivative.[3]

Sample Preparation: Standard and sample solutions are prepared in the mobile phase. If derivatization is necessary, the derivatizing agent is added to the solutions, and the reaction is allowed to proceed under controlled conditions before injection.

UV-Vis Spectrophotometry

This technique provides a simple and cost-effective method for quantification, often based on a color-forming reaction.

Method 1: Reaction with Phenothiazine and N-Bromosuccinimide

  • Principle: This method is based on the interaction of piperazine with phenothiazine and N-bromosuccinimide in aqueous methanol to produce a colored product.[4]

  • Reagents: Phenothiazine solution, N-Bromosuccinimide solution, Methanol.

  • Procedure:

    • To a series of standard solutions of piperazine, add the phenothiazine and N-bromosuccinimide reagents.

    • Allow the reaction to proceed for a specified time.

    • Measure the absorbance of the resulting solution at the absorption maxima of 595 nm.[4]

  • Linearity: Beer's law is obeyed in the concentration range of 0.5-3 µg/ml for piperazine hexahydrate.[4]

Method 2: Formation of N-Nitroso Derivative

  • Principle: This method involves the reaction of piperazine with nitrous acid to form an N-nitroso derivative that can be measured by UV spectrophotometry.[2]

  • Reagents: Sodium nitrite solution, acid (to achieve pH 2.3-2.6).

  • Procedure:

    • Treat the sample solution with sodium nitrite in an acidic medium (pH 2.3-2.6).

    • Heat the reaction mixture at 80°C for 15 minutes to develop the chromophore.[2]

    • Measure the absorbance at the appropriate wavelength.

  • Linearity: The method is linear in the range of 1-15 µg/mL for piperazine.[2]

Visualizations

The following diagrams illustrate the logical workflow and relationships in the analytical quantification of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing & Quantification start Weighing of Sample/Standard dissolution Dissolution in Diluent start->dissolution dilution Serial Dilution to Working Concentrations dissolution->dilution method_selection Method Selection (GC / HPLC / UV-Vis) dilution->method_selection gc GC-FID Analysis method_selection->gc hplc HPLC-UV Analysis method_selection->hplc uv_vis UV-Vis Spectrophotometry method_selection->uv_vis peak_integration Peak Area/Absorbance Measurement gc->peak_integration hplc->peak_integration uv_vis->peak_integration Absorbance Measurement calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Ethyl N-piperazinecarboxylate calibration->quantification end Report Results quantification->end

Caption: General experimental workflow for the quantification of this compound.

method_comparison cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) cluster_uv UV-Vis Spectrophotometry compound This compound gc_principle Principle: Separation based on volatility and column interaction compound->gc_principle hplc_principle Principle: Separation based on partitioning between mobile and stationary phases compound->hplc_principle uv_principle Principle: Measurement of light absorption by the analyte compound->uv_principle gc_adv Advantages: - High resolution - Good for volatile compounds gc_disadv Disadvantages: - Requires thermal stability - Less suitable for polar compounds hplc_adv Advantages: - Wide applicability - High precision and accuracy hplc_disadv Disadvantages: - May require derivatization - Higher solvent consumption uv_adv Advantages: - Simple and cost-effective - Rapid analysis uv_disadv Disadvantages: - Lower specificity - Prone to interference

Caption: Comparison of the principles and characteristics of analytical methods.

References

A Researcher's Guide to Purity Assessment of Synthesized Ethyl N-piperazinecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous confirmation of a synthesized compound's purity is a foundational requirement for reliable downstream applications. This guide provides a comparative overview of the primary analytical techniques used to assess the purity of Ethyl N-piperazinecarboxylate derivatives. It details the experimental protocols, compares the performance of each method, and presents data in a structured format to aid in the selection of the most appropriate technique.

The purity of these derivatives is critical as even minute amounts of impurities can significantly alter their physicochemical properties, biological activity, and safety profiles.[1][2] A multi-faceted approach, employing orthogonal analytical methods, is often necessary for a comprehensive purity assessment.[3]

Comparison of Key Analytical Methods

The choice of analytical technique depends on the specific purity question being addressed—whether it's quantifying known impurities, identifying unknown by-products, or determining an absolute purity value. The following table summarizes the most common methods, their principles, and their primary applications in the context of this compound derivatives.

Method Principle Information Provided Advantages Limitations Typical LOD/LOQ
HPLC (UV) Differential partitioning of analytes between a stationary and mobile phase.Potency assay, detection and quantification of non-volatile organic impurities (e.g., starting materials, by-products, degradants).[4]High resolution, high sensitivity, excellent quantitation, widely applicable.[4]Not suitable for volatile or non-UV active compounds; requires method development.[4]~0.01 - 0.1%[4]
GC-MS Separation of volatile compounds followed by mass-to-charge ratio analysis.Identification and quantification of volatile organic impurities and residual solvents.[5]Excellent for volatile/semi-volatile compounds, provides structural information from mass spectra.[6]Compound must be thermally stable and volatile; derivatization may be required.~ng/mL to µg/mL
qNMR (¹H NMR) Signal intensity is directly proportional to the number of nuclei.[7]Absolute purity determination (assay) without needing a specific reference standard for the impurity itself. Provides structural confirmation.[8][9]Direct, primary method of measurement; quantifies all proton-containing species; non-destructive.[10][11]Lower sensitivity than chromatographic methods; signal overlap can be a challenge in complex mixtures.[7]~0.1 - 0.5%
DSC Measurement of the heat flow difference between a sample and a reference as a function of temperature.Determines absolute purity based on the broadening of the melting range caused by impurities (Van't Hoff equation).[1]Rapid, easy-to-use for high-purity (>98%) crystalline solids.[1][3]Not suitable for amorphous or decomposing compounds; less accurate for samples with low purity.[3]~0.1 mol%
LC-MS Combines the separation power of HPLC with the mass analysis capabilities of MS.Identification of unknown impurities, confirmation of known impurities, and quantification.[6]High sensitivity and selectivity; provides molecular weight information for each separated peak.[5][6]Response factors can vary significantly; quantification requires appropriate standards.~µg/kg to ng/mL[12]

Experimental Protocols & Methodologies

Detailed and validated protocols are crucial for obtaining accurate and reproducible purity data. Below are representative methodologies for each key technique, which should be adapted and optimized for the specific derivative being analyzed.

High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the main this compound derivative from potential process-related impurities and degradation products.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Reagents and Standards:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Buffer agent (e.g., Formic Acid, Ammonium Acetate)

    • This compound reference standard and test sample.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[13]

    • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% Formic Acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (determined by UV scan of the analyte).

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Data Analysis: Purity is typically calculated using area percent normalization, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is ideal for identifying residual solvents from the synthesis process.

  • Instrumentation: Gas chromatograph with a Mass Spectrometric (MS) detector.

  • Chromatographic Conditions (Example):

    • Column: DB-17, 30 m x 0.53 mm, 1 µm film thickness.[14]

    • Carrier Gas: Helium at a flow of 2 mL/min.[14]

    • Injector Temperature: 250°C.[14]

    • Oven Program: 150°C for 10 min, then ramp at 35°C/min to 260°C, hold for 2 min.[14]

    • MS Transfer Line: 250°C.

    • Mass Range: 35-350 amu.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., Methanol) to an appropriate concentration.[14]

  • Data Analysis: Identify solvents by comparing retention times and mass spectra to a library of known standards. Quantify using a standard curve prepared from certified reference materials.

Quantitative NMR (qNMR)

This protocol provides an absolute purity value by relating the analyte signal to that of a high-purity internal standard.

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Reagents and Standards:

    • Deuterated solvent (e.g., DMSO-d6, CDCl3).

    • High-purity internal standard with a known purity (e.g., Maleic acid, Dimethyl sulfone).[10]

  • Sample Preparation:

    • Accurately weigh the internal standard and the this compound derivative into a vial.

    • Dissolve the mixture in a precise volume of deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantification (e.g., sufficient relaxation delay).

  • Data Analysis: Calculate the purity using the integral values of a well-resolved analyte peak and a standard peak, accounting for the number of protons and molar masses of each.[11]

Differential Scanning Calorimetry (DSC)

This method assesses purity by analyzing the melting endotherm of the sample.

  • Instrumentation: Calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan and hermetically seal it.

  • Experimental Conditions:

    • Temperature Program: Heat the sample at a slow, constant rate (e.g., 1-2°C/min) through its melting range.

    • Atmosphere: Inert atmosphere (e.g., nitrogen).

  • Data Analysis: The instrument software uses the Van't Hoff equation to calculate the mole percent of impurities by analyzing the shape of the melting peak.[1] This is based on the principle that impurities lower and broaden the melting range of a pure substance.

Visualizing Workflows and Decisions

To streamline the process of synthesis and analysis, a logical workflow is essential. The following diagram illustrates a typical path from synthesis to final purity confirmation.

Synthesis_to_Purity_Workflow Synthesis Synthesis of Derivative Workup Reaction Work-up & Crude Isolation Synthesis->Workup CrudeProduct Crude Product Workup->CrudeProduct Purification Purification (e.g., Crystallization, Column) PurifiedProduct Purified Product Purification->PurifiedProduct CrudeProduct->Purification Analysis Purity Assessment PurifiedProduct->Analysis Analysis->Purification Re-purify Final Final Pure Compound (>99%) Analysis->Final Meets Specs

Caption: General workflow from synthesis to purity confirmation.

Choosing the right analytical tool is paramount. The decision often depends on the sample's properties and the specific information required.

Purity_Method_Decision_Tree Start Start: Assess Purity of Synthesized Derivative Q1 Need Absolute Purity (Assay)? Start->Q1 Q2 Compound is Crystalline & Expected >98% Pure? Q1->Q2 No A_qNMR Use qNMR Q1->A_qNMR Yes Q3 Concerned with Residual Solvents or Volatile Impurities? Q2->Q3 No A_DSC Use DSC Q2->A_DSC Yes Q4 Need to Identify Unknown Impurities? Q3->Q4 No A_GCMS Use GC-MS Q3->A_GCMS Yes A_HPLC Use HPLC for Routine Organic Impurity Profile Q4->A_HPLC No A_LCMS Use LC-MS Q4->A_LCMS Yes

Caption: Decision tree for selecting a purity assessment method.

References

Safety Operating Guide

Proper Disposal of Ethyl N-piperazinecarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Ethyl N-piperazinecarboxylate, ensuring the safety of laboratory personnel and compliance with regulations.

This compound is a chemical compound that requires careful handling and disposal. Adherence to proper disposal protocols is crucial to prevent environmental contamination and ensure the health and safety of researchers, scientists, and drug development professionals. This document outlines the necessary procedures for the safe disposal of this compound.

Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its safety profile. The compound may cause skin and serious eye irritation, as well as respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) for detailed information.

Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment must be worn. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves.[2][3] Gloves should be inspected before use and disposed of properly after handling the compound.[3]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[2][3]

  • Respiratory Protection: If working in an area with inadequate ventilation or if there is a risk of inhalation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]

Spill and Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate unnecessary personnel from the area.[5]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so.

  • Cleanup: For small spills, absorb the chemical with an inert material such as clay, diatomaceous earth, or sand.[5] Collect the spilled material and place it in a suitable, closed container for disposal.[2][3]

  • Decontamination: Clean the spill area thoroughly.

Disposal Procedures

The disposal of this compound and its containers must be conducted in accordance with local, regional, and national regulations.[2][5] It is recommended to contact a licensed professional waste disposal service to ensure proper handling and disposal.[6]

Unused Product: Dispose of the contents and container to an approved waste disposal plant or a hazardous or special waste collection point.[4][5]

Contaminated Packaging: Empty containers should be treated with care as they may contain residual vapors.[5] Dispose of contaminated packaging as you would the unused product.[3][6]

Quantitative Data

While specific quantitative data can vary between suppliers, the following table summarizes some key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₇H₁₄N₂O₂
Boiling Point 273 °C (lit.)[3]
Flash Point 113 °C (235.4 °F) - closed cup[3]
Density 1.08 g/mL at 25 °C (lit.)
Solubility in Water Soluble[3]
Appearance Liquid

Experimental Workflow: Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Identified is_contaminated Is the material contaminated? start->is_contaminated is_empty Is the container empty? is_contaminated->is_empty No (Unused Product) dispose_hazardous Dispose as Hazardous Chemical Waste is_contaminated->dispose_hazardous Yes is_empty->dispose_hazardous No rinse_container Rinse container with appropriate solvent is_empty->rinse_container Yes end End of Disposal Process dispose_hazardous->end dispose_rinsate Dispose of rinsate as Hazardous Waste rinse_container->dispose_rinsate dispose_container Dispose of empty container as non-hazardous waste (or as per lab policy) dispose_rinsate->dispose_container dispose_container->end

Caption: Disposal decision pathway for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl N-piperazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Ethyl N-piperazinecarboxylate, with a focus on operational and disposal plans to ensure a secure laboratory environment.

Immediate Safety and Operational Plan

This compound is a chemical that requires careful handling due to its potential health hazards. It is irritating to the eyes, respiratory system, and skin, and can be harmful if inhaled, ingested, or in contact with skin[1]. Adherence to the following procedural steps is critical for minimizing exposure and ensuring safe use.

Engineering Controls and Personal Protective Equipment (PPE)

Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate vapors or aerosols, a certified chemical fume hood is mandatory.

Personal Protective Equipment (PPE): The following PPE is required when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact[2].

  • Respiratory Protection: If working outside of a fume hood where inhalation of vapors is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used[2].

Handling Procedures
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible. Have a spill kit with appropriate absorbent material nearby.

  • Dispensing: When transferring or weighing the chemical, do so in a designated area, preferably within a fume hood, to minimize the release of vapors.

  • Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.

  • Post-Handling: After handling, wash hands thoroughly with soap and water. Decontaminate all work surfaces and equipment.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Quantitative Safety Data

The following tables summarize available quantitative data regarding this compound and related compounds. This information is critical for conducting a thorough risk assessment.

Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC₇H₁₄N₂O₂[1]
Molecular Weight158.20 g/mol [1]
Boiling Point273 °C[1]
Density1.08 g/mL at 25 °C[1]
Flash Point>110 °C (>230 °F)[1]
Water SolubilitySoluble[1]
Occupational Exposure Limits (for Piperazine and its Salts as a proxy)
OrganizationExposure LimitValueNotes
NIOSHRecommended Exposure Limit (REL) - Time-Weighted Average (TWA)5 mg/m³For Piperazine Dihydrochloride[5][6]
ACGIHThreshold Limit Value (TLV) - Time-Weighted Average (TWA)0.3 mg/m³For Piperazine and its Salts[7]
ACGIHThreshold Limit Value (TLV) - Short-Term Exposure Limit (STEL)1 mg/m³For Piperazine and its Salts[7]

Note: These exposure limits are for piperazine and its salts. While this compound is a derivative, these values can provide guidance for risk assessment.

Recommended Glove Materials (General Guidance)
Glove MaterialRecommendationRationale/Source
Viton® (FKM)RecommendedGood chemical resistance to piperazine compounds[3].
Nitrile RubberUse with caution for splash protection only.Generally poor resistance to amines[4]. Breakthrough can occur in under 15 minutes for some chemicals[4].
Natural Rubber (Latex)Not RecommendedGenerally not recommended for handling organic solvents and amines.
NeopreneUse with cautionProvides some protection against acids, caustics, and alcohols, but specific data for this compound is lacking[8].

Disclaimer: The information in this table is for general guidance only. It is imperative to consult the specific glove manufacturer's chemical resistance data for this compound and to perform a site-specific risk assessment.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for all this compound waste. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Contaminated Materials: All materials that have come into contact with the chemical, including gloves, pipette tips, absorbent pads, and empty containers, must be disposed of as hazardous waste in the same designated container.

Disposal Procedure
  • Collection: Once the waste container is full, it should be securely sealed.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste disposal company. The recommended method of disposal is typically high-temperature incineration.

  • Do Not: Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures start Start: Experiment Planning risk_assessment Conduct Risk Assessment start->risk_assessment ppe_selection Select Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe_selection engineering_controls Ensure Engineering Controls (Fume Hood, Eyewash Station) ppe_selection->engineering_controls handling Handle this compound in a well-ventilated area engineering_controls->handling waste_generation Generate Waste handling->waste_generation spill Spill Occurs handling->spill exposure Personal Exposure handling->exposure spill_kit Keep Spill Kit Accessible waste_segregation Segregate into Labeled Hazardous Waste Container waste_generation->waste_segregation waste_storage Store Waste in Designated Area waste_segregation->waste_storage waste_disposal Dispose via Licensed Chemical Waste Contractor waste_storage->waste_disposal spill_response Follow Spill Response Protocol spill->spill_response first_aid Administer First Aid exposure->first_aid

Caption: A logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl N-piperazinecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl N-piperazinecarboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.